molecular formula C7H7NO4 B1430919 Methyl 5,6-dihydroxynicotinate CAS No. 1363382-77-7

Methyl 5,6-dihydroxynicotinate

Cat. No.: B1430919
CAS No.: 1363382-77-7
M. Wt: 169.13 g/mol
InChI Key: GKUFHKYBUJMWSL-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydroxynicotinate is a dihydroxylated nicotinate ester that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds with the dihydroxypyridine scaffold are of significant interest in medicinal chemistry and may be explored for their potential as enzyme inhibitors, given that structural analogs of nicotinic acid have demonstrated notable biological activity. For instance, certain hydroxamate derivatives of nicotinic acid have been identified as potent inhibitors of tyrosinase, an enzyme responsible for melanin production . Furthermore, dihydroxylated pyridine derivatives are key intermediates in microbial degradation pathways of nicotinic acid, suggesting their relevance in biochemical and environmental research . This reagent provides researchers with a versatile precursor for the development of novel compounds, potentially for applications in drug discovery, chemical biology, and the synthesis of more complex nitrogen-containing heterocycles. It is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-hydroxy-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7(11)4-2-5(9)6(10)8-3-4/h2-3,9H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUFHKYBUJMWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801156141
Record name 3-Pyridinecarboxylic acid, 1,6-dihydro-5-hydroxy-6-oxo-, methyl ester
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-77-7
Record name 3-Pyridinecarboxylic acid, 1,6-dihydro-5-hydroxy-6-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 1,6-dihydro-5-hydroxy-6-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-dihydroxynicotinate is a vital heterocyclic building block in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of a robust and strategic synthetic approach to this molecule. Eschewing a rigid template, this document is structured to logically present a viable pathway, emphasizing the rationale behind methodological choices and ensuring scientific integrity through validated protocols and supporting literature. The core strategy detailed herein involves the synthesis of a key intermediate, methyl 5,6-dimethoxynicotinate, followed by a carefully selected demethylation step to yield the target dihydroxy compound. This guide offers detailed experimental procedures, data presentation in a comparative format, and visual aids to elucidate the synthetic workflow.

Introduction: The Significance of this compound

Substituted dihydroxypyridine carboxylic acids and their esters are privileged scaffolds in drug discovery. The presence of vicinal hydroxyl groups on the pyridine ring, coupled with the reactivity of the methyl ester, makes this compound a versatile precursor for a range of derivatives with potential therapeutic applications. The development of a reliable and scalable synthesis is therefore of significant interest to the pharmaceutical and chemical research communities.

Strategic Approach: A Two-Stage Synthesis

Direct introduction of two hydroxyl groups onto the nicotinic acid backbone at the 5- and 6-positions presents significant regioselectivity challenges. A more strategic and controllable approach involves the use of protecting groups. This guide focuses on a two-stage synthesis:

  • Stage 1: Synthesis of the Key Intermediate, Methyl 5,6-Dimethoxynicotinate. This involves the construction of the pyridine ring with methoxy groups at the 5- and 6-positions, which serve as protecting groups for the hydroxyl functionalities.

  • Stage 2: Demethylation to Afford this compound. This final step involves the selective cleavage of the methyl ethers to reveal the desired dihydroxy product.

This strategy offers greater control over the substitution pattern and allows for purification of the stable dimethoxy intermediate before proceeding to the final, potentially more sensitive, product.

Caption: Overall two-stage synthetic strategy.

Stage 1: Synthesis of Methyl 5,6-Dimethoxynicotinate

The synthesis of the key dimethoxy intermediate is a multi-step process that can be approached from various starting materials. A plausible and convergent route is outlined below, starting from commercially available precursors. This pathway focuses on building the substituted pyridine ring system.

Proposed Synthetic Pathway

One potential route begins with a suitably substituted precursor, such as 3-cyano-2-pyperidone. This can be converted to the corresponding 2,6-dichloronicotinonitrile. Subsequent nucleophilic substitution with sodium methoxide can introduce the methoxy groups, followed by hydrolysis of the nitrile to the carboxylic acid and finally esterification.

Introduction to Dihydroxylated Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Dihydroxylated Nicotinic Acid Methyl Esters: Focus on Methyl 4,6-dihydroxynicotinate

Senior Application Scientist Note: Initial research into the chemical properties of "Methyl 5,6-dihydroxynicotinate" did not yield specific data for this particular isomer. It is likely that this is a rare or undocumented compound. This guide has therefore been structured to focus on a closely related and more characterized isomer, Methyl 4,6-dihydroxynicotinate , while providing a broader context of dihydroxylated nicotinic acid methyl esters for a comprehensive understanding. This approach ensures scientific integrity while addressing the core technical needs of researchers, scientists, and drug development professionals.

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery. The introduction of hydroxyl groups onto the pyridine ring significantly alters the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby influencing its biological activity. Methyl esters of these dihydroxylated nicotinic acids are valuable intermediates in organic synthesis and are explored for their potential therapeutic applications.

Methyl 4,6-dihydroxynicotinate is a derivative of nicotinic acid featuring hydroxyl groups at the 4 and 6 positions of the pyridine ring.[1] This substitution pattern creates a unique electronic and structural profile, making it a subject of interest in chemical and pharmaceutical research.[1]

Chemical Properties of Methyl 4,6-dihydroxynicotinate

Structure and Identification
  • IUPAC Name: Methyl 4,6-dihydroxypyridine-3-carboxylate

  • Molecular Formula: C₇H₇NO₄[1]

  • CAS Number: 79398-27-9[1]

The structural formula of Methyl 4,6-dihydroxynicotinate is characterized by a pyridine ring with a methyl ester group at position 3 and hydroxyl groups at positions 4 and 6.

Caption: Chemical structure of Methyl 4,6-dihydroxynicotinate.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Methyl 4,6-dihydroxynicotinate and related compounds is presented in the table below. It is important to note that experimental data for Methyl 4,6-dihydroxynicotinate is limited, and some values are based on predictions or data from structurally similar molecules.

PropertyMethyl 4,6-dihydroxynicotinateMethyl 2,4-dihydroxy-6-methylnicotinateNotes
Molecular Weight 169.13 g/mol [2]183.16 g/mol Calculated from molecular formula.
Appearance Powder[1]White to off-white powderGeneral appearance for this class of compounds.
Purity 98%[1]Typically >98%As provided by commercial suppliers.
Solubility Soluble in MethanolSoluble in MethanolDihydroxypyridine derivatives often exhibit solubility in polar organic solvents.
Melting Point Not available205 °CExperimental data for related compounds can provide an estimate.

Synthesis of Dihydroxylated Nicotinic Acid Esters

The synthesis of dihydroxylated nicotinic acid esters can be challenging due to the potential for multiple reaction pathways and the need to control regioselectivity. A general approach often involves the construction of the substituted pyridine ring followed by esterification.

General Synthetic Workflow

A plausible synthetic route to dihydroxylated nicotinic acid esters can be conceptualized as a multi-step process, often starting from simpler precursors and building the pyridine ring through condensation reactions.

Synthesis_Workflow Start Starting Materials (e.g., Malonates, Amidines) Step1 Ring Formation (Condensation Reaction) Start->Step1 Step2 Intermediate (Dihydroxynicotinic Acid) Step1->Step2 Step3 Esterification Step2->Step3 Product Final Product (Methyl Dihydroxynicotinate) Step3->Product

Caption: Generalized synthetic workflow for dihydroxylated nicotinic acid esters.

Exemplary Synthesis Protocol: 4,6-dihydroxy-2-methylpyrimidine
  • Reaction Setup: Under an ice bath, add sodium methoxide, dimethyl malonate, and acetamidine hydrochloride to methanol.

  • Reaction: Remove the ice bath and warm the mixture to 18-25 °C. Allow the reaction to proceed for 3-5 hours.

  • Workup: Remove methanol by distillation under reduced pressure. Dissolve the residue in water.

  • Crystallization: Adjust the pH to 1-2 and stir at 0 °C for 3-5 hours to induce crystallization.

  • Isolation: Collect the solid product by suction filtration, wash, and dry.

Causality in Experimental Choices:

  • Ice Bath: The initial cooling is crucial to control the exothermic reaction upon addition of the reagents.

  • pH Adjustment: Acidification of the solution is necessary to protonate the product and induce its precipitation from the aqueous solution.

  • Stirring at 0 °C: This promotes slow and controlled crystallization, leading to a purer solid product.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of synthesized compounds. While specific spectra for Methyl 4,6-dihydroxynicotinate are not available, the expected characteristic signals for related dihydroxylated nicotinic acid derivatives are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl ester protons would be a singlet around δ 3.5-4.0 ppm. The hydroxyl protons would likely appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbonyl carbon of the ester would be observed around δ 160-170 ppm. The carbons of the pyridine ring would appear in the range of δ 100-160 ppm, with those bearing hydroxyl groups shifted downfield. The methyl ester carbon would be around δ 50-55 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl groups.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ would be characteristic of the ester carbonyl group.

  • C=C and C=N Stretches: Absorptions in the 1500-1600 cm⁻¹ region would correspond to the pyridine ring vibrations.

Potential Biological Activity and Applications

Rationale for Biological Interest

The dihydroxy substitution pattern on the pyridine ring of Methyl 4,6-dihydroxynicotinate suggests potential for antioxidant and anti-inflammatory activities.[1] The hydroxyl groups can act as hydrogen donors to scavenge free radicals, a key mechanism in antioxidant activity. Furthermore, the structural similarity to other bioactive pyridine derivatives warrants investigation into its pharmacological properties.[1]

Signaling Pathways of Interest

Given the potential for antioxidant and anti-inflammatory effects, key signaling pathways to investigate for dihydroxylated nicotinic acid esters would include:

  • NF-κB Signaling Pathway: A central regulator of inflammation.

  • MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli, including stress and inflammation.

  • Nrf2 Signaling Pathway: A key pathway in the cellular antioxidant response.

Signaling_Pathways cluster_0 Cellular Response Compound Dihydroxylated Nicotinic Acid Ester ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges NFkB NF-κB Pathway Compound->NFkB Inhibits MAPK MAPK Pathway Compound->MAPK Inhibits Nrf2 Nrf2 Pathway ROS->Nrf2 Activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Activates Inflammatory_Stimuli->MAPK Activates Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response MAPK->Inflammatory_Response

Sources

An In-depth Technical Guide to Methyl 5- and 6-Substituted Nicotinates: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of key substituted methyl nicotinates, with a focus on hydroxylated and chlorinated derivatives. While the specific entity "Methyl 5,6-dihydroxynicotinate" is not readily found in chemical literature and may represent a novel or unstable compound, this guide explores structurally related and synthetically accessible analogs, namely 6-Chloro-5-hydroxy-nicotinic acid methyl ester and 6-Hydroxynicotinic acid methyl ester. These compounds serve as versatile building blocks in medicinal chemistry and materials science. This document details validated synthetic routes, characterization data, and the scientific rationale underpinning their utility.

Introduction and Structural Clarification

Nicotinic acid (niacin or vitamin B3) and its derivatives are fundamental scaffolds in pharmaceutical and agrochemical research. The introduction of hydroxyl, chloro, and other functional groups onto the pyridine ring dramatically alters the molecule's electronic properties and biological activity, opening avenues for the development of novel therapeutic agents.

A search for "this compound" does not yield a readily available CAS number or established synthesis protocols, suggesting it may be a theoretical or transient species. The dihydroxy substitution pattern on the pyridine ring can lead to tautomeric forms, such as pyridones, which are often more stable. This guide, therefore, focuses on well-characterized and synthetically useful analogs that possess a similar substitution pattern and are of significant interest to the scientific community.

The primary compounds discussed are:

  • 6-Chloro-5-hydroxy-nicotinic acid methyl ester (CAS: 915107-30-1)

  • 6-Hydroxynicotinic acid methyl ester (CAS: 66171-50-4), which exists in tautomeric equilibrium with Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.

These molecules are valuable intermediates for constructing more complex heterocyclic systems for the development of new drugs with potential anti-inflammatory, antibacterial, or central nervous system activity.[1]

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of these intermediates is crucial for their effective use in synthesis and for the interpretation of experimental results.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
6-Chloro-5-hydroxy-nicotinic acid methyl ester 915107-30-1C₇H₆ClNO₃187.58White to off-white solid142-143
6-Hydroxynicotinic acid methyl ester 66171-50-4C₇H₇NO₃153.14Not specifiedNot specified
Methyl 5,6-diaminonicotinate 104685-76-9C₇H₉N₃O₂167.17Yellow needle-like crystals154-155

Data compiled from multiple sources.[1][2][3][4]

Chemical Structure of Key Compounds:

  • 6-Chloro-5-hydroxy-nicotinic acid methyl ester:

    SMILES: C1=NC(Cl)=C(O)C=C1C(OC)=O[1]

  • Methyl 5,6-diaminonicotinate:

    SMILES: O=C(OC)C1=CN=C(N)C(N)=C1[3]

Synthesis and Mechanistic Insights

The synthesis of these substituted nicotinates often begins with more readily available precursors, such as 5-hydroxynicotinic acid. The choice of reagents and reaction conditions is critical to achieving good yields and purity.

A common route to this compound involves the direct chlorination of 5-hydroxynicotinic acid methyl ester. The hydroxyl group at the 5-position directs the electrophilic chlorination to the adjacent 6-position.

Experimental Protocol:

  • Starting Material: 5-hydroxynicotinic acid methyl ester (4.5 g, 29 mmol) is placed in a flask under ice bath cooling conditions.[1]

  • Chlorination: Aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) is added slowly and dropwise.[1]

  • Reaction: The mixture is stirred for 30 minutes.[1]

  • Quenching: 2 M hydrochloric acid (20 mL) is added to terminate the reaction.[1]

  • Isolation: The resulting white crystals are collected by filtration to yield methyl 6-chloro-5-hydroxynicotinate (2.31 g, 42% yield).[1]

Causality in Experimental Design:

  • The use of an ice bath is crucial to control the exothermicity of the chlorination reaction and minimize the formation of side products.

  • Sodium hypochlorite is an effective and readily available source of electrophilic chlorine.

  • Acidification is necessary to protonate the pyridine nitrogen and precipitate the product, which is less soluble in acidic aqueous media.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_0 Synthesis of 6-Chloro-5-hydroxy-nicotinic acid methyl ester A 5-Hydroxynicotinic acid methyl ester C Reaction Mixture (Ice Bath) A->C B Sodium Hypochlorite (aq) B->C Slow addition D Quenching (HCl) C->D Stir 30 min E Filtration and Isolation D->E F 6-Chloro-5-hydroxy-nicotinic acid methyl ester E->F

Caption: Synthesis workflow for 6-Chloro-5-hydroxy-nicotinic acid methyl ester.

This compound is typically prepared by the reduction of a nitro-amino precursor, which is a standard and high-yielding method for introducing an amino group.

Experimental Protocol:

  • Starting Material: Methyl 6-amino-5-nitronicotinate (1 g) is dissolved in methanol (10 ml).[2]

  • Catalyst: 5% Palladium on carbon (0.1 g) is added to the solution.[2]

  • Reduction: Hydrogen gas is bubbled through the mixture at room temperature and normal pressure until the stoichiometric amount is absorbed.[2]

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated.[2]

  • Purification: The residue is recrystallized from ethanol to yield methyl 5,6-diaminonicotinate as yellow needle-like crystals (0.8 g).[2]

Causality in Experimental Design:

  • Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.

  • Methanol is a suitable solvent as it readily dissolves the starting material and is inert under the reaction conditions.

  • Monitoring hydrogen uptake ensures the reaction goes to completion without over-reduction of the pyridine ring.

  • Recrystallization is a standard technique for purifying solid organic compounds to obtain high-purity material.

Reduction Reaction Workflow:

Reduction_Workflow cluster_1 Synthesis of Methyl 5,6-diaminonicotinate SM Methyl 6-amino-5-nitronicotinate in Methanol RXN Hydrogenation (Room Temp) SM->RXN CAT 5% Pd/C H2 (g) CAT->RXN FIL Filtration RXN->FIL EVAP Solvent Evaporation FIL->EVAP PUR Recrystallization (Ethanol) EVAP->PUR PROD Methyl 5,6-diaminonicotinate PUR->PROD

Caption: Workflow for the catalytic hydrogenation to produce Methyl 5,6-diaminonicotinate.

Applications in Drug Discovery and Organic Synthesis

The functional groups present in these substituted methyl nicotinates make them highly reactive and versatile intermediates.

  • 6-Chloro-5-hydroxy-nicotinic acid methyl ester is a useful synthetic intermediate for creating pyridine heterocyclic skeletons.[1] It has been utilized in the synthesis of 5-Hydroxy-Imidacloprid, a metabolite of the neuro-active insecticide Imidacloprid.[1] The presence of the chloro, hydroxyl, and ester groups allows for a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution, etherification, and amide formation.

  • Methyl 5,6-diaminonicotinate is a precursor for the synthesis of pteridines and other fused heterocyclic systems, which are of interest in medicinal chemistry for their potential as enzyme inhibitors and receptor antagonists. The two adjacent amino groups can be readily condensed with 1,2-dicarbonyl compounds to form the pyrazine ring of the pteridine core.

Conclusion

While "this compound" remains an elusive target, this guide has illuminated the synthesis and properties of closely related and synthetically valuable analogs. 6-Chloro-5-hydroxy-nicotinic acid methyl ester and Methyl 5,6-diaminonicotinate are key building blocks that provide researchers and drug development professionals with versatile platforms for the design and synthesis of novel bioactive molecules. The detailed protocols and mechanistic insights provided herein serve as a practical resource for the scientific community engaged in the exploration of substituted nicotinic acid derivatives.

References

  • CN114437031A - Synthetic method of 6-methyl nicotine. Google Patents.
  • High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. UCHEM. Available at: [Link]

  • Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • Synthesis of methyl 5,6-diaminonicotinate. PrepChem.com. Available at: [Link]

  • methyl nicotinate, 93-60-7. The Good Scents Company. Available at: [Link]

  • 5-Hydroxynicotinic acid | C6H5NO3 | CID 34037. PubChem - NIH. Available at: [Link]

  • 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, methyl ester, mono[[3-(acetylamino)-4-hydroxyphenyl]arsonate]. CAS Common Chemistry. Available at: [Link]

  • Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Human Metabolome Database. Available at: [Link]

  • 6-Hydroxynicotinic acid methyl ester | 66171-50-4. BuyersGuideChem. Available at: [Link]

Sources

Spectroscopic Characterization of Methyl 5,6-dihydroxynicotinate: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 5,6-dihydroxynicotinate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to forecast the expected spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

This compound is a derivative of nicotinic acid, a class of compounds with significant biological and pharmaceutical relevance. The introduction of hydroxyl groups at the 5 and 6 positions of the pyridine ring can profoundly influence the molecule's electronic properties, reactivity, and potential as a therapeutic agent. Accurate structural elucidation through spectroscopic methods is a cornerstone of its chemical and pharmacological assessment. This guide outlines the anticipated NMR, IR, and MS spectral data, providing a foundational framework for the characterization of this and structurally related molecules.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with its dihydroxypyridine core and methyl ester functionality, dictates its unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl protons, and the methyl ester protons. The exact chemical shifts will be influenced by the solvent used, but general regions can be predicted.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification
H-2~8.0-8.2Singlet (s) or narrow doubletLocated between a nitrogen and a carboxyl group, leading to significant deshielding.
H-4~7.2-7.4Singlet (s) or narrow doubletInfluenced by the hydroxyl groups and the ester, but to a lesser extent than H-2.
5-OHBroad, variableSinglet (s)Phenolic hydroxyl protons are exchangeable and often appear as broad singlets.
6-OHBroad, variableSinglet (s)Similar to the 5-OH proton, its chemical shift is solvent and concentration-dependent.
-OCH₃~3.8-4.0Singlet (s)Typical chemical shift for methyl ester protons.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Protic solvents like D₂O may lead to the exchange of the hydroxyl protons, causing their signals to disappear from the spectrum. Aprotic solvents like DMSO-d₆ are often preferred for observing labile protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C=O (ester)~165-170Carbonyl carbons of esters are highly deshielded.
C-5, C-6~140-155Carbons bearing hydroxyl groups in an aromatic system are significantly deshielded.
C-2, C-3, C-4~110-140The chemical shifts of the remaining pyridine ring carbons are influenced by the substituents.
-OCH₃~50-55Typical chemical shift for a methyl ester carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
O-H (Hydroxyl)3200-3600 (broad)Stretching
C-H (Aromatic)3000-3100Stretching
C=O (Ester)1700-1730Stretching
C=C, C=N (Aromatic Ring)1450-1600Stretching
C-O1000-1300Stretching

Trustworthiness Through Self-Validating Systems: The presence of a broad absorption band in the 3200-3600 cm⁻¹ region, coupled with a strong absorption around 1700-1730 cm⁻¹, would provide strong, cross-validating evidence for the presence of both hydroxyl and ester carbonyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Ion Predicted m/z Interpretation
[M]⁺183.04Molecular ion
[M-OCH₃]⁺152.02Loss of the methoxy group from the ester
[M-COOCH₃]⁺124.03Loss of the entire methoxycarbonyl group

Authoritative Grounding: The fragmentation of dihydropyridine derivatives often involves the loss of substituents from the ring.[1] The predicted fragmentation pattern for this compound follows these established principles.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. For further structural elucidation, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Data Acquisition
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (for KBr) or clean ATR crystal should be recorded and subtracted from the sample spectrum.

MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Visualization of Spectroscopic Workflow

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LC-MS, MS/MS) Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Validation Cross-Validation of Data Structure->Validation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the analysis of analogous structures and fundamental spectroscopic principles, offer a valuable resource for researchers working on the synthesis and identification of this and related compounds. The experimental protocols and workflow diagrams further serve as a practical guide for the acquisition and interpretation of high-quality spectroscopic data.

References

Sources

Methyl 5,6-dihydroxynicotinate: A Technical Guide to Unveiling Its Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the potential biological activities of Methyl 5,6-dihydroxynicotinate. Drawing upon established knowledge of structurally related nicotinic acid derivatives, this document outlines the scientific rationale and detailed experimental protocols to investigate its antioxidant, anti-inflammatory, and enzyme-inhibitory properties.

Introduction: The Scientific Premise for Investigation

This compound is a derivative of nicotinic acid (Vitamin B3), a fundamental molecule in cellular metabolism.[1][2] While direct research on this specific dihydroxy-substituted ester is nascent, its chemical architecture, particularly the presence of a dihydroxypyridine ring, strongly suggests a potential for significant biological activity. Nicotinic acid and its derivatives have a rich history in pharmacology, with applications ranging from treating hyperlipidemia to exhibiting anti-inflammatory and analgesic effects.[3] The structural similarity of this compound to other bioactive molecules, such as 5-hydroxynicotinic acid derivatives with cardioprotective and antioxidant properties, provides a compelling basis for its investigation as a novel therapeutic agent.[4]

This guide will explore the most promising avenues of research for this compound, providing the theoretical framework and practical methodologies to unlock its potential.

Potential Biological Activity: A Triad of Therapeutic Promise

Based on the established bioactivities of analogous compounds, the investigation of this compound should prioritize three key areas: antioxidant capacity, anti-inflammatory effects, and enzyme inhibition.

Antioxidant and Radical Scavenging Activity

The dihydroxy substitution on the pyridine ring of this compound is a hallmark of potent antioxidant molecules, akin to polyphenolic compounds.[5] This structural motif suggests the potential to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[6] Derivatives of 5-hydroxynicotinic acid have already demonstrated notable antioxidant properties.[4]

The antioxidant potential of this compound likely stems from the ability of its dihydroxy-substituted aromatic ring to stabilize and delocalize unpaired electrons, effectively scavenging free radicals. This mechanism is similar to that of other hydroquinone-containing compounds which are known for their potent antioxidant effects.[7]

Diagram: Proposed Antioxidant Mechanism

MDHN This compound (Reduced Form) Oxidized_MDHN Oxidized Methyl 5,6-dihydroxynicotinate (Stable Radical/Quinone) MDHN->Oxidized_MDHN Donates e- or H• ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•−) Neutralized_ROS Neutralized Species (e.g., H2O, O2) ROS->Neutralized_ROS Accepts e- or H•

Caption: Proposed free radical scavenging by this compound.

A tiered approach is recommended to comprehensively evaluate the antioxidant potential of this compound.

Table 1: Assays for In Vitro Antioxidant Activity

AssayPrincipleKey Parameters
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change.[8]IC50 (concentration for 50% inhibition)
ABTS Radical Cation Decolorization Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.[6]Trolox Equivalent Antioxidant Capacity (TEAC)
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex to its ferrous form.[6]FRAP value (in µM Fe(II) equivalents)

Step-by-Step Methodology: DPPH Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Use a suitable standard antioxidant (e.g., ascorbic acid or Trolox) as a positive control.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties.[3] Methyl nicotinate is known to induce a localized inflammatory response (erythema), making it a tool to study the efficacy of anti-inflammatory agents.[9][10] This suggests that this compound may modulate key inflammatory pathways.

The anti-inflammatory effects of this compound could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[11] It may also modulate the production of inflammatory cytokines like TNF-α and IL-1β.[12]

Diagram: Potential Anti-inflammatory Pathways

cluster_0 Arachidonic Acid Cascade AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation MDHN This compound MDHN->COX Inhibition? MDHN->LOX Inhibition?

Caption: Potential inhibition of inflammatory mediators by this compound.

Enzyme Inhibition Assays:

  • COX-1 and COX-2 Inhibition Assay: Commercially available kits can be used to measure the inhibition of ovine COX-1 and human recombinant COX-2. The assay typically measures the peroxidase activity of COX.

  • 5-LOX Inhibition Assay: This assay measures the ability of the compound to inhibit the activity of 5-lipoxygenase, often by monitoring the formation of leukotrienes from arachidonic acid.[11]

Cell-based Assays:

  • Cytokine Production in LPS-stimulated Macrophages:

    • Culture murine macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.[12]

Enzyme Inhibition

The structural features of this compound make it a candidate for inhibiting various enzymes. For instance, the inhibition of DHNA thioesterase in Staphylococcus aureus is a potential antibacterial strategy.[13] Furthermore, the nicotinamide moiety is a core component of the cofactor NADH, suggesting potential interactions with NADH-dependent enzymes.[14]

Given the prevalence of the pyridine nucleus in pharmacologically active compounds, this compound could be a scaffold for developing novel enzyme inhibitors.[15] Potential targets could include dehydrogenases, reductases, and other enzymes involved in critical metabolic pathways.

Molecular Docking:

  • Utilize computational modeling to predict the binding affinity of this compound to the active sites of various enzymes.[16] This can help prioritize targets for in vitro screening.

In Vitro Enzyme Inhibition Assay (General Workflow):

  • Enzyme and Substrate Preparation: Obtain the purified enzyme of interest and its corresponding substrate.

  • Assay Conditions: Determine the optimal buffer, pH, and temperature for the enzymatic reaction.

  • Inhibition Assay:

    • Pre-incubate the enzyme with various concentrations of this compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction velocities at different inhibitor concentrations.

    • Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.[17]

Diagram: General Workflow for Enzyme Inhibition Assay

Start Start Prep Prepare Enzyme, Substrate, and Inhibitor (MDHN) Solutions Start->Prep Incubate Pre-incubate Enzyme with MDHN Prep->Incubate React Initiate Reaction with Substrate Incubate->React Monitor Monitor Reaction Progress React->Monitor Analyze Calculate IC50 and Determine Inhibition Kinetics Monitor->Analyze End End Analyze->End

Caption: A generalized workflow for assessing enzyme inhibition by this compound.

Synthesis and Characterization

While this guide focuses on biological activity, a reliable source of well-characterized this compound is crucial. Synthesis may be achieved through various organic chemistry routes, potentially starting from commercially available nicotinic acid derivatives.[18] Post-synthesis, thorough characterization using techniques such as NMR, mass spectrometry, and elemental analysis is imperative to confirm the structure and purity of the compound.

Conclusion and Future Directions

This compound stands as a promising yet underexplored molecule with significant potential for biological activity. The structural analogies to known antioxidants, anti-inflammatory agents, and enzyme inhibitors provide a strong rationale for its investigation. The experimental protocols outlined in this guide offer a systematic approach to elucidating its therapeutic potential. Future research should also consider its pharmacokinetic and toxicological profiles to pave the way for potential preclinical and clinical development.

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Predicted Mechanism of Action for Methyl 5,6-dihydroxynicotinate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5,6-dihydroxynicotinate, a novel nicotinic acid derivative, presents a compelling scaffold for therapeutic development. In the absence of direct experimental data, this guide synthesizes current knowledge of structurally related compounds, including nicotinic acid analogs and dihydroxypyridine derivatives, to propose a multi-faceted mechanism of action. We predict that this compound functions as a potent antioxidant and a modulator of inflammatory pathways. The core of its activity is likely centered on the redox potential of its dihydroxy-substituted pyridine ring and its ability to interfere with key enzymatic and signaling cascades in inflammation. This document provides a theoretical framework and detailed experimental protocols to rigorously test these hypotheses, aiming to accelerate the investigation and potential clinical translation of this promising molecule.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid (Niacin, Vitamin B3) and its derivatives have a long-standing history in medicine, most notably in the management of dyslipidemia. Beyond this, the pyridine carboxylic acid scaffold is a privileged structure in drug discovery, giving rise to a wide array of therapeutic agents with diverse biological activities.[1] These activities include anti-inflammatory, analgesic, and vasodilatory effects.[2][3] The introduction of hydroxyl groups onto the pyridine ring, as seen in this compound, is a key structural modification that is predicted to significantly enhance its therapeutic potential, particularly in diseases underpinned by oxidative stress and inflammation.

Predicted Mechanism of Action: A Dual-Pronged Approach

Based on the chemical structure of this compound and the known biological activities of analogous compounds, we propose a dual mechanism of action centered on antioxidant and anti-inflammatory effects.

Potent Antioxidant Activity through Radical Scavenging

The dihydroxy substitution at the 5 and 6 positions of the nicotinic acid backbone is anticipated to bestow significant antioxidant properties upon the molecule. This prediction is grounded in the established antioxidant capacity of various dihydropyridine derivatives which can mitigate oxidative stress.[2][4] The proposed antioxidant mechanism involves two primary pathways:

  • Direct Radical Scavenging: The hydroxyl groups on the pyridine ring can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging free radical chain reactions. The resulting radical form of this compound is predicted to be stabilized by resonance, rendering it a potent chain-breaking antioxidant.

  • Modulation of Cellular Antioxidant Defenses: Beyond direct scavenging, the compound may upregulate endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. This could be a secondary effect resulting from the modulation of cellular signaling pathways sensitive to redox state.

Caption: Predicted Antioxidant Mechanisms of Action.

Multi-Targeted Anti-Inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. We hypothesize that this compound exerts anti-inflammatory effects through the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory signaling pathways.

The production of prostaglandins and leukotrienes, potent inflammatory mediators, is catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Several nicotinic acid derivatives have demonstrated the ability to inhibit these enzymes.[5] We predict that this compound will act as a dual inhibitor of COX and LOX, thereby reducing the synthesis of these inflammatory eicosanoids.

The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling cascades are central regulators of the inflammatory response. Their activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dihydropyridine derivatives have been shown to suppress inflammatory responses in vascular cells.[6] It is plausible that this compound could inhibit the activation of NF-κB and key kinases in the MAPK pathway (e.g., p38, JNK, and ERK), leading to a broad-spectrum anti-inflammatory effect.

Caption: General Workflow for Enzyme Inhibition Assays.

Protocol: COX/LOX Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, enzyme (COX-1, COX-2, or 5-LOX), substrate (arachidonic acid), and chromogenic probe according to the kit manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • Add assay buffer to the wells of a 96-well plate.

    • Add the test compound dilutions or a known inhibitor (positive control) to the respective wells.

    • Add the enzyme to each well.

    • Initiate the reaction by adding the substrate.

    • Incubate at the recommended temperature and time.

    • Stop the reaction and add the detection reagent.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

This cell-based assay determines the effect of the compound on the production of a key inflammatory prostaglandin. [7] Protocol: PGE2 Release Assay

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Stimulation:

    • Seed the cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Plot the PGE2 concentration against the concentration of this compound to determine its inhibitory effect.

Analysis of Inflammatory Signaling Pathways

This can be assessed by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus using immunofluorescence or by a reporter gene assay.

Protocol: NF-κB p65 Translocation by Immunofluorescence

  • Cell Culture and Treatment: Grow cells (e.g., HeLa or RAW 264.7) on coverslips. Pre-treat with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Immunostaining:

    • Fix and permeabilize the cells.

    • Block non-specific binding sites.

    • Incubate with a primary antibody against NF-κB p65.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 in treated versus untreated cells.

The activation of key MAPK proteins (p38, JNK, ERK) can be determined by measuring their phosphorylation status using Western blotting. [8] Protocol: Western Blot Analysis of MAPK Phosphorylation

  • Cell Lysis and Protein Quantification: Treat cells with this compound and an appropriate stimulus. Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of the compound on MAPK phosphorylation.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the mechanism of action of this compound. The proposed dual antioxidant and anti-inflammatory activities, if validated through the outlined experimental protocols, would position this compound as a promising candidate for the treatment of a wide range of diseases characterized by oxidative stress and inflammation, including cardiovascular, neurodegenerative, and autoimmune disorders. Future research should focus on in vivo efficacy studies in relevant animal models to translate these in vitro findings into potential therapeutic applications.

References

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5,6-dihydroxynicotinate is a nicotinic acid derivative with a dihydroxy-substituted pyridine core. While direct stability data for this specific molecule is not extensively available in public literature, its structural features—a catechol-like moiety on a pyridine ring and a methyl ester group—provide a strong basis for predicting its stability profile and defining optimal storage conditions. This guide synthesizes information from analogous compounds to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the anticipated stability challenges and best practices for handling and storing this compound. The primary stability concerns for this molecule are oxidative degradation of the dihydroxy pyridine ring and hydrolysis of the methyl ester.

Predicted Chemical Properties

To understand the stability of this compound, it is crucial to consider the chemical reactivity of its core functional groups.

PropertyPredicted CharacteristicRationale
Appearance Off-white to slightly colored solidDihydroxy aromatic compounds are often susceptible to slight oxidation, which can impart color.
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) and sparingly soluble in water.The methyl ester and dihydroxy groups suggest polarity, while the aromatic ring provides some nonpolar character.
pKa The hydroxyl groups are expected to be weakly acidic, similar to catechols. The pyridine nitrogen is weakly basic.The electron-withdrawing nature of the pyridine ring and the ester group will influence the acidity of the hydroxyls.

Primary Degradation Pathways

The chemical structure of this compound suggests two primary routes of degradation: oxidation of the dihydroxy pyridine ring and hydrolysis of the methyl ester.

Oxidative Degradation

The 5,6-dihydroxy substitution pattern on the pyridine ring is analogous to a catechol (1,2-dihydroxybenzene) moiety. Catechols are highly susceptible to oxidation, which can be initiated by several factors:

  • Autoxidation: In the presence of atmospheric oxygen, the dihydroxy moiety can be oxidized to a highly reactive ortho-quinone. This process can be accelerated by the presence of metal ions.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate oxidative reactions in aromatic systems.

  • pH-Dependent Oxidation: The rate of catechol oxidation is often pH-dependent. In alkaline conditions, the deprotonation of the hydroxyl groups can increase their susceptibility to oxidation. Conversely, acidic to neutral pH is generally more favorable for the stability of catechols.[2][3][4][5]

The initial oxidation product, a quinone, is highly electrophilic and can undergo further reactions, including polymerization, leading to the formation of colored degradation products.[1][6]

Caption: Predicted degradation pathways for this compound.

Hydrolytic Degradation

The methyl ester functional group is susceptible to hydrolysis, which involves the cleavage of the ester bond to form the corresponding carboxylic acid (5,6-dihydroxynicotinic acid) and methanol.[7][8] This reaction can be catalyzed by both acids and bases.[7][9][10]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can be hydrolyzed. This reaction is typically reversible.[7]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to form a carboxylate salt and methanol. This reaction is generally irreversible.[7]

While oxidation is predicted to be the more significant stability concern for this molecule, hydrolysis should be considered, especially if the compound is formulated in aqueous solutions at non-neutral pH.

Recommended Storage and Handling Conditions

Based on the predicted degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:

ParameterRecommendationRationale
Temperature -20°C or lower Low temperatures significantly reduce the rates of both oxidative and hydrolytic degradation.[11][12]
Light Protect from light Store in amber vials or in the dark to prevent photodegradation.[11]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) To prevent autoxidation of the sensitive dihydroxy moiety.
Moisture Store in a tightly sealed container in a desiccator To minimize exposure to moisture, which can facilitate hydrolysis and some oxidative reactions.[13][14]
pH (for solutions) Maintain at a neutral to slightly acidic pH (e.g., pH 5-7) To minimize both base-catalyzed oxidation and acid/base-catalyzed hydrolysis.[2][3][4][5]

Handling Precautions:

  • When handling the solid material, it is advisable to work in a glove box or under a blanket of inert gas to minimize exposure to air and moisture.

  • For preparing solutions, use deoxygenated solvents.

  • Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures, protected from light, and under an inert atmosphere.

Analytical Methods for Stability Assessment

To experimentally determine the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Hypothetical HPLC Method for Stability Testing:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape and suppress the ionization of the hydroxyl and carboxylic acid groups.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound. A photodiode array (PDA) detector would be beneficial for identifying degradation products by their UV spectra.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Study Protocol:

A forced degradation study should be performed to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Caption: Workflow for a forced degradation study.

Conclusion

While direct stability data for this compound is scarce, a thorough understanding of its chemical structure allows for a predictive assessment of its stability. The primary degradation pathway is likely the oxidation of the catechol-like dihydroxy pyridine ring, with hydrolysis of the methyl ester being a secondary concern. To maintain the integrity of this compound, it is imperative to store it at low temperatures, protected from light, air, and moisture. For solutions, maintaining a neutral to slightly acidic pH is recommended. The use of a validated, stability-indicating HPLC method is essential for accurately monitoring the purity and degradation of this compound in research and development settings.

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A Prospective Technical Guide to Methyl 5,6-dihydroxynicotinate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide focuses on the novel, or sparsely documented, compound Methyl 5,6-dihydroxynicotinate. In the absence of extensive direct literature, this document serves as a prospective technical guide, providing a theoretical and practical framework for its synthesis, characterization, and potential biological evaluation. By leveraging data from structurally related and well-documented analogs, we aim to equip researchers with the foundational knowledge to explore this promising molecule.

Introduction: The Promise of a Novel Nicotinate

The pyridine ring, the core of nicotinic acid (Vitamin B3), is a privileged scaffold in drug discovery, appearing in drugs for a wide range of conditions. The introduction of hydroxyl groups onto this ring can significantly alter its electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to enhanced biological activity. While various hydroxylated nicotinates have been explored, this compound remains a largely uncharted territory. This guide will provide a comprehensive overview of a prospective approach to this molecule, from the laboratory bench to potential therapeutic applications.

Proposed Synthesis Strategies

The synthesis of this compound is not explicitly detailed in current literature. However, by examining the synthesis of related compounds, a plausible synthetic route can be devised. A promising approach involves the hydroxylation of a suitable precursor, such as Methyl 5-hydroxynicotinate or Methyl 6-hydroxynicotinate.

A potential starting point is the commercially available 5-hydroxynicotinic acid.[1] Esterification, followed by selective hydroxylation at the 6-position, would yield the target molecule. Alternatively, a route starting from 6-hydroxynicotinic acid could be explored.[2][3]

Hypothetical Synthetic Protocol:
  • Esterification of 5-hydroxynicotinic acid:

    • Dissolve 5-hydroxynicotinic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours.

    • Neutralize the reaction mixture with a weak base, such as sodium bicarbonate.

    • Extract the product, Methyl 5-hydroxynicotinate, with an organic solvent.

    • Purify by column chromatography.

  • Hydroxylation of Methyl 5-hydroxynicotinate:

    • This step is the most challenging due to the need for regioselective hydroxylation.

    • One potential method is enzymatic hydroxylation using a specific hydroxylase enzyme.

    • Another approach could involve a multi-step chemical synthesis, such as halogenation at the 6-position followed by nucleophilic substitution with a hydroxide source. For instance, a similar compound, 6-Chloro-5-hydroxy-nicotinic acid methyl ester, is synthesized from 5-hydroxynicotinic acid methyl ester using aqueous sodium hypochlorite.[1] A subsequent hydrolysis of the chloro group could potentially yield the dihydroxy product.

Visualizing the Proposed Synthesis:

Synthetic Pathway to this compound 5-Hydroxynicotinic Acid 5-Hydroxynicotinic Acid Methyl 5-hydroxynicotinate Methyl 5-hydroxynicotinate 5-Hydroxynicotinic Acid->Methyl 5-hydroxynicotinate Methanol, H₂SO₄ (cat.) Intermediate (e.g., 6-halo derivative) Intermediate (e.g., 6-halo derivative) Methyl 5-hydroxynicotinate->Intermediate (e.g., 6-halo derivative) Halogenation This compound This compound Intermediate (e.g., 6-halo derivative)->this compound Hydrolysis

Caption: Proposed synthetic route to this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

The anticipated physicochemical properties and spectroscopic signatures of this compound can be inferred from its structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₇NO₄Based on the chemical structure.
Molecular Weight 169.13 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to related hydroxylated nicotinates.[1][4]
Melting Point >150 °CThe presence of two hydroxyl groups will likely increase the melting point due to hydrogen bonding, compared to monohydroxylated analogs.
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO), sparingly soluble in water.The hydroxyl groups enhance polarity, but the overall structure retains some organic character.
¹H NMR Aromatic protons in the range of 7-8.5 ppm, a singlet for the methyl ester protons around 3.8-4.0 ppm, and broad singlets for the hydroxyl protons.Based on known spectra of nicotinic acid derivatives.[2][5] The exact shifts will depend on the final electronic environment.
¹³C NMR Carbonyl carbon around 165-170 ppm, aromatic carbons between 110-160 ppm, and the methyl ester carbon around 50-55 ppm.Inferred from standard chemical shift ranges for similar functional groups.[6]

Potential Biological Activities and Therapeutic Applications (Inferred)

The biological profile of this compound is currently unknown. However, by examining the activities of structurally similar molecules, we can hypothesize its potential therapeutic applications.

  • Anti-inflammatory and Analgesic Effects: Methyl nicotinate, a related compound, is used topically for muscle and joint pain due to its rubefacient and vasodilatory properties.[7][8] It is plausible that this compound could possess similar or enhanced anti-inflammatory and analgesic activities. The hydroxyl groups might modulate its interaction with relevant biological targets.

  • Antibacterial and Antifungal Properties: Various derivatives of nicotinic acid have demonstrated antibacterial and antifungal activity.[9][10] The dihydroxy substitution pattern of the target molecule could confer novel antimicrobial properties worth investigating.

  • Cardiovascular Effects: The vasodilatory action of methyl nicotinate suggests a potential role for its derivatives in cardiovascular applications.[7][8][11] The dihydroxy analog could exhibit interesting effects on blood vessels and circulation.

Structure-Activity Relationship Hypothesis:

SAR Hypothesis This compound This compound Increased Polarity & H-Bonding Increased Polarity & H-Bonding This compound->Increased Polarity & H-Bonding 5,6-dihydroxy groups Modified Electronic Properties Modified Electronic Properties This compound->Modified Electronic Properties Electron-donating OH groups Altered Receptor Binding Altered Receptor Binding Increased Polarity & H-Bonding->Altered Receptor Binding Enhanced Biological Activity (e.g., anti-inflammatory, antimicrobial) Enhanced Biological Activity (e.g., anti-inflammatory, antimicrobial) Altered Receptor Binding->Enhanced Biological Activity (e.g., anti-inflammatory, antimicrobial) Altered Metabolic Stability Altered Metabolic Stability Modified Electronic Properties->Altered Metabolic Stability Improved Pharmacokinetics Improved Pharmacokinetics Altered Metabolic Stability->Improved Pharmacokinetics

Caption: Inferred structure-activity relationships for this compound.

Experimental Protocols (Hypothetical)

A. Synthesis and Purification

A detailed experimental protocol would be contingent on the chosen synthetic route. The following is a generalized workflow based on the proposed synthesis:

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and magnetic stirrer is charged with the starting material and solvent.

  • Reagent Addition: The catalyst and other reagents are added portion-wise, and the reaction is heated to the desired temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in an appropriate solvent and washed with brine.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Initial Biological Screening

Based on the inferred activities, the following initial screens are recommended:

  • Anti-inflammatory Assay: The inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines (e.g., RAW 264.7) can be assessed.

  • Analgesic Assay: In vivo models, such as the acetic acid-induced writhing test in mice, can be employed to evaluate peripheral analgesic activity.[4]

  • Antimicrobial Assay: The minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi can be determined using standard microdilution methods.

Conclusion and Future Directions

This compound represents a novel and unexplored derivative of nicotinic acid with significant therapeutic potential. This guide has provided a prospective framework for its synthesis, characterization, and biological evaluation based on the known properties of related compounds. Experimental validation of the proposed synthetic routes and biological activities is the crucial next step.

Future research should focus on:

  • Optimization of the synthetic pathway to achieve higher yields and purity.

  • In-depth pharmacological studies to elucidate the mechanism of action for any observed biological activities.

  • Synthesis of a library of derivatives to explore structure-activity relationships further.

  • Evaluation of its pharmacokinetic and toxicological profile to assess its drug-like properties.

The exploration of this compound holds the promise of uncovering new therapeutic leads and expanding our understanding of the chemical biology of nicotinic acid derivatives.

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From Pellagra to Precision Medicine: A Technical Guide to the Discovery and Evolution of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

This guide delves into the rich history and scientific evolution of nicotinic acid and its derivatives. From its serendipitous discovery to its vital role in combating a global health crisis and its subsequent reinvention as a cornerstone of cardiovascular therapy, the story of nicotinic acid is a testament to the power of scientific inquiry. This document provides a comprehensive technical overview of the key milestones, scientific breakthroughs, and the enduring legacy of this remarkable molecule and its chemical progeny.

The Dawn of Discovery: From Tobacco Alkaloid to an Anti-Pellagra Factor

Nicotinic acid, also known as niacin or vitamin B3, was first isolated in 1867 by the chemist C. Huber through the nitric acid oxidation of nicotine, a major alkaloid in tobacco.[1] For decades, its biological significance remained unknown, with the compound being little more than a chemical curiosity.

The true importance of nicotinic acid began to unfold in the early 20th century with the devastating rise of pellagra, a systemic disease characterized by the "three Ds": dermatitis, diarrhea, and dementia.[2] Prevalent in populations heavily reliant on corn-based diets, pellagra was initially believed to be an infectious disease. However, the pioneering work of Dr. Joseph Goldberger of the U.S. Public Health Service in the 1910s and 1920s systematically demonstrated that pellagra was, in fact, a nutritional deficiency.[3] Through his meticulous epidemiological studies and controversial human experiments, Goldberger established the existence of a "pellagra-preventing" (P-P) factor found in foods like meat and yeast.[3]

The chemical identity of this elusive P-P factor was finally unveiled in 1937 by the American biochemist Conrad Elvehjem and his colleagues at the University of Wisconsin-Madison. They demonstrated that nicotinic acid could cure "black tongue," a canine disease analogous to pellagra.[3] This pivotal discovery directly led to the successful treatment and eventual eradication of pellagra as a major public health threat through the fortification of flour and other staple foods with nicotinic acid.

The First Derivative: Nicotinamide and its Central Role in Metabolism

Shortly after the discovery of nicotinic acid's role in preventing pellagra, another closely related compound, nicotinamide, was identified. Also known as niacinamide, this amide derivative of nicotinic acid was found to be equally effective in treating pellagra but with a significant advantage: it did not cause the uncomfortable flushing sensation associated with high doses of nicotinic acid.[4]

The fundamental biological importance of nicotinamide lies in its role as a core component of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[5][6] These coenzymes are central to cellular metabolism, participating in a vast array of redox reactions essential for energy production, DNA repair, and cell signaling.[5] The discovery of nicotinamide's role as a precursor to these vital coenzymes solidified the understanding of vitamin B3's essentiality for human health.

The following diagram illustrates the NAD+ salvage pathway, a key metabolic route for regenerating NAD+ from nicotinamide.

NAD_Salvage_Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NAMPT->NMN NMNAT->NAD

Caption: The NAD+ Salvage Pathway.

A New Therapeutic Frontier: The Lipid-Lowering Effects of Nicotinic Acid

In 1955, a new and unexpected therapeutic application for nicotinic acid emerged. Canadian pathologist Rudolf Altschul and his colleagues discovered that high doses of nicotinic acid significantly lowered cholesterol levels in humans. This serendipitous finding opened up a new chapter in the management of dyslipidemia, a major risk factor for cardiovascular disease.

Subsequent research revealed that nicotinic acid exerts a broad spectrum of beneficial effects on the lipid profile, including:

  • Lowering Low-Density Lipoprotein (LDL) Cholesterol: Often referred to as "bad cholesterol," high levels of LDL are a primary contributor to atherosclerosis.

  • Lowering Triglycerides: Elevated triglycerides are another independent risk factor for cardiovascular disease.

  • Increasing High-Density Lipoprotein (HDL) Cholesterol: Known as "good cholesterol," HDL helps remove cholesterol from the arteries.

These lipid-modifying effects established nicotinic acid as a valuable therapeutic agent, particularly for patients with mixed dyslipidemia.

The primary mechanism of action for nicotinic acid's lipid-lowering effects involves the activation of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. Activation of GPR109A in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream. This, in turn, decreases the substrate available for the liver to produce triglycerides and VLDL, the precursor to LDL.

The following diagram illustrates the signaling pathway initiated by nicotinic acid binding to GPR109A in an adipocyte.

Nicotinic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A AC Adenylyl Cyclase GPR109A->AC Gi inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP AC converts PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active HSL Hormone-Sensitive Lipase (inactive) PKA_active->HSL HSL_active Hormone-Sensitive Lipase (active) HSL->HSL_active FFAs Free Fatty Acids HSL_active->FFAs Glycerol Glycerol HSL_active->Glycerol Triglycerides Triglycerides Triglycerides->HSL_active

Caption: Nicotinic Acid Signaling Pathway in Adipocytes.

The Challenge of Flushing and the Rise of Derivatives

Despite its efficacy, the clinical use of high-dose nicotinic acid has been hampered by a significant side effect: cutaneous flushing. This benign but often intensely uncomfortable sensation of warmth, redness, and itching is caused by the activation of GPR109A in Langerhans cells of the skin, leading to the release of prostaglandins, primarily prostaglandin D2 (PGD2).

This persistent challenge spurred the development of various nicotinic acid derivatives and formulations aimed at mitigating the flushing response while preserving the lipid-modifying benefits.

Sustained-Release and Extended-Release Formulations

One of the earliest strategies to reduce flushing was the development of sustained-release (SR) and later, extended-release (ER) formulations of nicotinic acid. By slowing down the rate of drug absorption, these formulations aimed to avoid the rapid spike in plasma nicotinic acid levels that triggers the flushing response. While partially successful in reducing flushing, some early SR formulations were associated with an increased risk of hepatotoxicity. Later ER formulations demonstrated an improved safety profile.

"No-Flush" Niacin: Inositol Hexanicotinate

Inositol hexanicotinate, also marketed as "no-flush" niacin, is an ester of nicotinic acid and inositol. The rationale behind this derivative is that it is slowly hydrolyzed in the body to release nicotinic acid and inositol, thereby avoiding the rapid increase in nicotinic acid concentration that causes flushing. However, the clinical efficacy of inositol hexanicotinate in modifying lipid profiles has been a subject of debate, with many studies suggesting it is not as effective as crystalline nicotinic acid.

Laropiprant: A Targeted Approach to Flushing Inhibition

A more targeted approach to combating flushing involved the development of laropiprant, a selective antagonist of the prostaglandin D2 receptor 1 (DP1).[7] By blocking the receptor that mediates the vasodilatory effects of PGD2 in the skin, laropiprant was designed to be co-administered with nicotinic acid to specifically prevent the flushing side effect without interfering with the lipid-lowering mechanisms.

The combination of extended-release niacin and laropiprant was approved in Europe but ultimately withdrawn from the market after large clinical trials failed to demonstrate a significant additional cardiovascular benefit when added to statin therapy, and some safety concerns were raised.[8]

A Timeline of Discovery and Development

Year Key Event Significance Key Scientists/Institutions
1867 First synthesis of nicotinic acid from nicotine.[1]Chemical characterization of the molecule.C. Huber
1914-1920s Dr. Joseph Goldberger's research on pellagra.[3]Established pellagra as a nutritional deficiency disease.Joseph Goldberger
1937 Identification of nicotinic acid as the "pellagra-preventing" factor.[3]Led to the cure and prevention of pellagra.Conrad Elvehjem
1938 Discovery of nicotinamide and its role as a precursor to NAD+.Elucidated the fundamental biochemical role of vitamin B3.-
1955 Discovery of the lipid-lowering effects of nicotinic acid.Opened a new therapeutic avenue for cardiovascular disease.Rudolf Altschul
1970s-1980s Development of sustained-release (SR) formulations.Attempted to mitigate the flushing side effect.Various pharmaceutical companies
1990s-2000s Development of extended-release (ER) formulations with improved safety profiles.Improved patient tolerance to nicotinic acid therapy.Various pharmaceutical companies
2000s Development of laropiprant, a DP1 receptor antagonist.[7]A targeted approach to prevent nicotinic acid-induced flushing.Merck & Co.

Experimental Protocols: Synthesis of Key Nicotinic Acid Derivatives

The synthesis of nicotinic acid derivatives is a cornerstone of medicinal chemistry research in this field. Below are representative protocols for the synthesis of nicotinic acid esters and amides.

Synthesis of a Nicotinic Acid Ester (e.g., Ethyl Nicotinate)

Objective: To synthesize ethyl nicotinate from nicotinic acid via Fischer esterification.

Materials:

  • Nicotinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add nicotinic acid (1.0 eq) and an excess of absolute ethanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ethyl nicotinate.

  • Purify the product by distillation or column chromatography if necessary.

Synthesis of a Nicotinic Acid Amide (e.g., Nicotinamide)

Objective: To synthesize nicotinamide from ethyl nicotinate.

Materials:

  • Ethyl nicotinate

  • Aqueous ammonia (concentrated)

  • Round-bottom flask, stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl nicotinate (1.0 eq) in a minimal amount of a suitable solvent if necessary (e.g., ethanol).

  • Add an excess of concentrated aqueous ammonia to the flask.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and excess ammonia under reduced pressure.

  • The resulting solid is crude nicotinamide.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure nicotinamide.

The Future of Nicotinic Acid Derivatives

While the landscape of lipid-lowering therapies has evolved with the advent of statins and other novel agents, nicotinic acid and its derivatives continue to hold a place in the therapeutic armamentarium, particularly for patients with complex dyslipidemias. The journey of nicotinic acid from a simple chemical to a multifaceted therapeutic agent underscores the dynamic nature of drug discovery. Future research may focus on developing derivatives with even greater specificity for the beneficial lipid-modifying pathways while minimizing off-target effects, potentially leading to a new generation of more effective and better-tolerated nicotinic acid-based therapies.

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A Theoretical Chemist's Guide to Methyl 5,6-dihydroxynicotinate: From Molecular Structure to Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Theoretical Deep Dive

In the landscape of modern drug discovery, the preliminary in-silico analysis of novel or underexplored molecules has become an indispensable step. It is a cost-effective, rapid, and powerful method to predict molecular properties, understand potential mechanisms of action, and guide synthetic efforts. Methyl 5,6-dihydroxynicotinate, a derivative of nicotinic acid (Vitamin B3), stands as a compelling candidate for such an investigation. The presence of a pyridine core, hydroxyl groups, and a methyl ester functionality suggests a rich electronic landscape and the potential for diverse biological interactions. Nicotinic acid and its derivatives are known to be involved in a myriad of physiological processes, and theoretical studies can illuminate new avenues for therapeutic applications.[1][2]

This technical guide provides a comprehensive framework for conducting theoretical and computational studies on this compound. It is designed for researchers, computational chemists, and drug development professionals, offering a roadmap from fundamental quantum chemical calculations to the interpretation of data relevant to pharmacological activity. We will not merely list protocols but explain the why behind each computational choice, ensuring a robust and scientifically sound investigation.

Foundational Computational Methodology: The DFT Approach

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT offers an optimal balance between computational cost and accuracy for predicting the electronic structure and properties of organic molecules.[3]

Selecting the Right Tools: Functional and Basis Set

The choice of functional and basis set is critical for the reliability of DFT calculations. For organic molecules containing nitrogen and oxygen, the B3LYP hybrid functional is a well-established and widely validated choice that accurately captures electron correlation effects.[1][3]

To properly describe the electronic distribution, including lone pairs on oxygen and nitrogen atoms and potential intramolecular hydrogen bonding, a Pople-style basis set with polarization and diffuse functions is recommended. The 6-311++G(d,p) basis set is an excellent choice, providing sufficient flexibility for an accurate description of the molecule's geometry and electronic properties.[3]

Self-Validating Protocol: Geometry Optimization and Vibrational Analysis

A reliable theoretical study begins with finding the molecule's most stable three-dimensional structure.

Step-by-Step Protocol for Geometry Optimization:

  • Initial Structure Generation: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • DFT Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Task: Geometry Optimization (Opt)

    • Solvation Model (Optional but Recommended): To simulate a biological environment, employ a continuum solvation model like the Polarizable Continuum Model (PCM) with water as the solvent.

  • Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Verification of Minimum Energy Structure: After optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

This workflow is self-validating; a successful frequency calculation without imaginary frequencies provides a high degree of confidence in the stability of the obtained geometry.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure B 2. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input C 3. Frequency Calculation B->C Optimized Geometry D 4. Verify No Imaginary Frequencies C->D Vibrational Modes D->B Imaginary Freq. Found (Re-optimize) E 5. Stable Molecular Structure D->E Confirmation

Caption: Workflow for obtaining a stable molecular structure.

Unveiling the Molecular Landscape: Structural and Electronic Properties

With a validated molecular structure, we can probe the properties that govern the molecule's behavior and potential for interaction.

Geometric Parameters

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's shape and steric profile. For this compound, key parameters to analyze include:

  • The planarity of the pyridine ring.

  • The orientation of the methyl ester and hydroxyl groups relative to the ring.

  • The potential for intramolecular hydrogen bonding between the hydroxyl groups or between a hydroxyl group and the ester carbonyl.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[2][4]

Table 1: Predicted Electronic Properties of this compound

Parameter Predicted Value (eV) Implication
HOMO Energy TBD Electron-donating capability
LUMO Energy TBD Electron-accepting capability

| HOMO-LUMO Gap | TBD | Chemical reactivity and stability |

Note: TBD (To Be Determined) values would be filled in upon completion of the DFT calculations.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting non-covalent interactions, particularly hydrogen bonding and electrostatic interactions with a biological target.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen and nitrogen atoms, which are potential hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogens of the hydroxyl groups, which are potential hydrogen bond donors.

G cluster_mep MEP Surface Interpretation cluster_key Color Key Molecule This compound Surface Red Red Areas (Electron Rich) Red->Molecule H-bond Acceptor Sites (e.g., O, N atoms) Blue Blue Areas (Electron Poor) Blue->Molecule H-bond Donor Sites (e.g., -OH hydrogens)

Caption: Interpreting a Molecular Electrostatic Potential (MEP) map.

Bridging Theory and Experiment: Spectroscopic Analysis

A key component of validating theoretical models is to compare predicted spectroscopic data with experimental results.[5]

Vibrational Spectroscopy (FT-IR)

The frequencies calculated in Section 1.2 can be directly correlated with the peaks in an experimental FT-IR spectrum. This allows for the assignment of specific vibrational modes (e.g., O-H stretch, C=O stretch) to the observed absorption bands, confirming the molecule's functional groups.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts.[3] Comparing these theoretical shifts with experimental data is a powerful method for structural confirmation.

Step-by-Step Protocol for NMR Prediction:

  • Use Optimized Geometry: Start with the stable structure obtained in Section 1.2.

  • GIAO Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Task: NMR

    • Solvation Model: Use the same model as in the optimization.

  • Reference Standard: Perform the same calculation for Tetramethylsilane (TMS) to use as a reference.

  • Calculate Chemical Shifts: The chemical shift (δ) is calculated as: δ = σ(TMS) - σ(nucleus), where σ is the calculated isotropic shielding value.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic transitions that give rise to a UV-Vis spectrum.[3] This calculation provides the excitation energies (which can be converted to wavelengths, λ) and the oscillator strengths (which relate to the intensity of the absorption). This analysis helps to understand the electronic structure and chromophores within the molecule.

Table 2: Hypothetical Spectroscopic Data Comparison

Spectroscopic Data Theoretical Prediction (B3LYP/6-311++G(d,p)) Experimental Data
FT-IR (cm⁻¹)
O-H Stretch TBD TBD
C=O Stretch TBD TBD
¹H NMR (ppm)
-OH Protons TBD TBD
Ring Protons TBD TBD
UV-Vis (nm)

| λmax | TBD | TBD |

Implications for Drug Development

The true value of these theoretical studies lies in their ability to predict the molecule's potential as a therapeutic agent.

Pharmacophore Identification

The combination of MEP maps and FMO analysis allows for the identification of the key pharmacophoric features of this compound:

  • Hydrogen Bond Donors: The two hydroxyl groups.

  • Hydrogen Bond Acceptors: The hydroxyl oxygens, the ester carbonyl oxygen, and the pyridine nitrogen.

  • Aromatic/Hydrophobic Region: The pyridine ring.

These features can be used to design new analogues with improved activity or to search for potential protein targets through molecular docking simulations.

Potential Biological Activities

Derivatives of nicotinic acid and related heterocyclic structures are known to possess a wide range of pharmacological activities.[2][6] Dihydropyridines, for instance, have demonstrated antioxidant properties.[7] The dihydroxy substitution on the pyridine ring of our target molecule strongly suggests a potential for antioxidant activity, as phenolic hydroxyl groups are excellent radical scavengers. Theoretical calculations of bond dissociation energies for the O-H bonds can quantify this potential. Furthermore, the structural motifs present in this compound could allow it to interact with targets involved in inflammation or cancer pathways, similar to other coumarin and niacin derivatives.[8]

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By employing DFT and TD-DFT methods, researchers can gain profound insights into its structural, electronic, and spectroscopic properties. This in-silico data provides a robust foundation for predicting the molecule's reactivity and potential as a pharmacologically active agent, particularly in the realm of antioxidant and anti-inflammatory applications. The logical next steps would involve synthesizing the molecule to validate these theoretical predictions experimentally and conducting in-vitro assays to explore its biological activity. The synergy between computational prediction and experimental validation is the hallmark of modern, efficient drug discovery.

References

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  • Pharmacological activities of dihydrotanshinone I, a natural product
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  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.NIH.
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  • Methyl 6-(hydroxymethyl)
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Methodological & Application

Application Notes & Protocols: Methyl 5,6-dihydroxynicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of therapeutic agents across a wide range of diseases. Within this broad class of compounds, dihydroxypyridine carboxylic acids represent a particularly intriguing, yet underexplored, family of molecules.

This document provides a comprehensive guide to the medicinal chemistry applications of Methyl 5,6-dihydroxynicotinate , a unique member of this family. Its structure is distinguished by three key features: a biocompatible pyridine core, a readily modifiable methyl ester, and a vicinal diol (a catechol-like moiety) on the pyridine ring. This combination of functionalities offers a versatile platform for the synthesis of novel small molecules with significant therapeutic potential.

The catechol-like arrangement of the hydroxyl groups is of particular interest, as it can act as a bioisostere for the catechol group found in many endogenous ligands and drugs.[3][4][5][6] However, unlike catechols, which are often susceptible to rapid metabolic inactivation, the dihydroxypyridine scaffold may offer improved pharmacokinetic properties. This guide will explore the synthesis, derivatization, and potential therapeutic applications of this compound, providing researchers with the foundational knowledge and detailed protocols to leverage this promising scaffold in their drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a scaffold is critical for effective drug design. The following table summarizes key predicted and known properties of this compound and its parent acid.

PropertyValue (Predicted/Known)SourceSignificance in Drug Discovery
This compound
Molecular FormulaC₇H₇NO₄PubChemBasic structural information.
Molecular Weight169.14 g/mol PubChemAdherence to Lipinski's Rule of Five.
XLogP30.4PubChemIndicates good water solubility and potential for good oral absorption.
Hydrogen Bond Donors2PubChemPotential for strong interactions with biological targets.
Hydrogen Bond Acceptors4PubChemPotential for strong interactions with biological targets.
5,6-dihydroxynicotinic acid
Molecular FormulaC₆H₅NO₄PubChemBasic structural information.
Molecular Weight155.11 g/mol PubChemAdherence to Lipinski's Rule of Five.
XLogP3-0.1PubChemHigh water solubility.

Proposed Synthetic Pathway

While specific literature on the synthesis of this compound is scarce, a plausible and robust synthetic route can be proposed based on established methods for analogous hydroxynicotinic acids.[7][8][9][10] The following two-stage process outlines the synthesis of the parent acid followed by esterification.

Stage 1: Synthesis of 5,6-dihydroxynicotinic acid

This stage can be approached via chemical synthesis or enzymatic hydroxylation. The enzymatic route is often preferred for its high regioselectivity and milder reaction conditions.

  • Protocol 1: Enzymatic Hydroxylation of Nicotinic Acid

    This protocol is adapted from established procedures for the enzymatic synthesis of 6-hydroxynicotinic acid.[8][9][10]

    • Biomass Cultivation: Cultivate a suitable microorganism known for nicotinic acid hydroxylation (e.g., Achromobacter xylosoxydans, Pseudomonas, or Bacillus species) in a nutrient-rich medium containing nicotinic acid as an inducer.[8][9]

    • Cell Harvesting: After an appropriate incubation period (e.g., 24-48 hours), harvest the cells by centrifugation.

    • Biotransformation: Resuspend the cell pellet in a buffered solution (pH 7.0-8.0) containing a solution of nicotinic acid.

    • Reaction Monitoring: Monitor the progress of the reaction by HPLC, observing the consumption of nicotinic acid and the formation of the dihydroxylated product.

    • Product Isolation: Upon completion, remove the cells by centrifugation or filtration. Acidify the supernatant to a pH of ~3.0 to precipitate the 5,6-dihydroxynicotinic acid.

    • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Stage 2: Esterification to this compound

Standard esterification procedures can be employed to convert the carboxylic acid to its methyl ester.

  • Protocol 2: Fischer Esterification

    • Reaction Setup: Suspend 5,6-dihydroxynicotinic acid in anhydrous methanol.

    • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) dropwise while cooling the reaction mixture in an ice bath.

    • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or LC-MS.

    • Work-up: After completion, cool the mixture and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extraction: Extract the product into an organic solvent such as ethyl acetate.

    • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a versatile tool for medicinal chemists.

A Versatile Scaffold for Library Synthesis

The presence of multiple reactive sites allows for the straightforward generation of diverse chemical libraries for high-throughput screening.

  • Derivatization of Hydroxyl Groups: The vicinal diols can be functionalized through etherification, acylation, or conversion to cyclic acetals, allowing for fine-tuning of steric and electronic properties.

  • Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to form amides. Alternatively, it can be reduced to a primary alcohol for further derivatization.

  • Pyridine Ring Chemistry: The pyridine nitrogen can be alkylated or oxidized to the corresponding N-oxide, which can then undergo further transformations.

  • Protocol 3: Parallel Amide Synthesis from this compound

    • Hydrolysis: Dissolve this compound in a mixture of methanol and water, and add an excess of lithium hydroxide. Stir at room temperature until the hydrolysis is complete (monitored by LC-MS). Acidify the reaction mixture and extract the resulting 5,6-dihydroxynicotinic acid.

    • Amide Coupling: In a 96-well plate, dispense a solution of the synthesized 5,6-dihydroxynicotinic acid in a suitable solvent (e.g., DMF).

    • Reagent Addition: To each well, add a solution of a unique primary or secondary amine from a pre-selected library, followed by a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Reaction: Seal the plate and agitate at room temperature overnight.

    • Work-up and Purification: Quench the reactions and purify the products using parallel purification techniques such as preparative HPLC.

G cluster_amines Amine Library start This compound hydrolysis Hydrolysis (LiOH) start->hydrolysis acid 5,6-dihydroxynicotinic acid hydrolysis->acid coupling Amide Coupling (HATU, DIPEA) acid->coupling library Amide Library coupling->library amine1 Amine 1 amine1->coupling amine2 Amine 2 amine2->coupling amine_n Amine n amine_n->coupling

Workflow for Parallel Amide Library Synthesis
A Pharmacophore for Kinase Inhibition

Many successful kinase inhibitors feature a substituted pyridine scaffold that occupies the ATP-binding site. The dihydroxy groups of this compound can serve as crucial hydrogen bond donors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Downstream Kinase 1 Receptor->Kinase1 P Kinase2 Downstream Kinase 2 Kinase1->Kinase2 P Substrate Substrate Protein Kinase2->Substrate P PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Inhibitor Derivative of Methyl 5,6-dihydroxynicotinate Inhibitor->Kinase2 Inhibition G cluster_catechol Catechol-Containing Drug cluster_dihydroxy Dihydroxypyridine-Based Analog Catechol Catechol Moiety Receptor GPCR Binding Pocket Catechol->Receptor Binding Dihydroxy 5,6-Dihydroxypyridine Moiety Dihydroxy->Receptor Bioisosteric Binding

Bioisosteric Relationship with Catechol

Conclusion and Future Directions

This compound represents a promising, yet largely untapped, scaffold for medicinal chemistry. Its straightforward synthesis from readily available precursors, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutic agents. The catechol-like dihydroxy motif offers exciting possibilities for designing ligands for a range of biological targets, potentially with improved drug-like properties compared to traditional catechol-containing molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin exploring the rich chemical space and therapeutic potential of this versatile building block. Future work should focus on the development and biological evaluation of compound libraries based on this scaffold to fully elucidate its potential in drug discovery.

References

  • Boyer, J. H., & Schoen, W. (n.d.). Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy, 15, 4337–4373. [Link]

  • Kulla, H., Lehky, P., & Mischler, S. (1992). Process for the production of 6-hydroxynicotinic acid. U.S. Patent No. 5,082,777. Washington, DC: U.S. Patent and Trademark Office.
  • Agarwal, B., Kumari, S., & Khare, S. K. (2016). Enzymatic reactions during nicotinic acid hydroxamate synthesis. ResearchGate. Retrieved from [Link]

  • Lehky, P., Kulla, H., & Mischler, S. (1988). Method for the production of 6-hydroxynicotinic acid. U.S. Patent No. 4,738,924. Washington, DC: U.S. Patent and Trademark Office.
  • Synthesis of 6-hydroxynicotinic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-6-nitronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Carosati, E., Ioan, P., & Budriesi, R. (2012). 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs. Current Medicinal Chemistry, 18(32), 4901-4922. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Al-Said, M. S. (2021). DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. Molecules, 26(11), 3192. [Link]

  • Sircar, I., & Weishaar, R. E. (1992). Process for producing dihydropyridine carboxylic acids. WIPO Patent Application WO/1992/011239.
  • Lee, S. S., & Kim, H. J. (2000). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Archives of Pharmacal Research, 23(5), 411-420. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 435-460). Academic Press. [Link]

  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 804(2), 367-374. [Link]

  • Al-Hussain, S. A., & Ali, M. S. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1419–1446. [Link]

  • Ribeiro da Silva, M. A., & Matos, M. A. (2007). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 111(34), 10207-10216. [Link]

  • Triggle, D. J. (2007). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Current Topics in Medicinal Chemistry, 7(3), 291-303. [Link]

  • Application of Bioisosteres in Drug Design. (2012, May 7). SlideShare. Retrieved from [Link]

  • Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1... - Google Patents. (n.d.).
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Hicks, K. A., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(15), 2036-2047. [Link]

  • Kálmán, F. H., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism an. Crystal Growth & Design. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(15), 5786. [Link]

  • Al-Hussain, S. A., & Ali, M. S. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1419–1446. [Link]

  • Bioisosterism. (n.d.). Drug Design Org. Retrieved from [Link]

  • 1,4-Dihydropyridine Scaffold in Medicinal Chemistry, The Story So Far And Perspectives (Part 2). (n.d.). ResearchGate. Retrieved from [Link]

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Methyl 5,6-Dihydroxynicotinate: An Obscure Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of the scientific literature and chemical databases reveals a significant lack of available information on methyl 5,6-dihydroxynicotinate, its synthesis, and its applications as a precursor in organic synthesis. This scarcity of data prevents the creation of detailed application notes and protocols as requested.

While the synthesis and utility of many substituted nicotinic acid esters are well-documented, this compound appears to be a largely unexplored chemical entity. The available literature focuses on related compounds, such as methyl nicotinate and its various derivatives (e.g., methyl 6-methylnicotinate), which serve as versatile intermediates in the pharmaceutical and agrochemical industries.

For instance, a potential, though speculative, synthetic route to this compound could be envisioned starting from a more readily available precursor. One such possibility involves the synthesis of methyl 5,6-diaminonicotinate. A documented procedure describes the synthesis of methyl 5,6-diaminonicotinate from methyl 6-amino-5-nitronicotinate through catalytic hydrogenation.[1] Theoretically, the resulting diamino compound could then undergo a double diazotization reaction followed by hydrolysis to introduce the two hydroxyl groups at the 5 and 6 positions. However, this proposed pathway is not described in the available literature and would require significant experimental validation.

Given the absence of specific data for this compound, it is not possible to provide the requested detailed application notes, protocols, mechanistic diagrams, or a comprehensive list of references pertaining to its use as a synthetic precursor.

Alternative Focus: Methyl Nicotinate and its Derivatives

Should your research interests be flexible, a wealth of information is available for the closely related and widely used precursor, methyl nicotinate . This compound and its derivatives are foundational building blocks in the synthesis of numerous biologically active molecules.

A detailed guide on methyl nicotinate could include:

  • Synthesis: Fischer-Speier esterification of nicotinic acid.

  • Reactivity: The pyridine ring and the methyl ester group offer multiple sites for chemical modification, including:

    • Nucleophilic aromatic substitution.

    • Electrophilic aromatic substitution (under forcing conditions).

    • Modification of the ester group (e.g., hydrolysis, amidation, reduction).

    • N-alkylation of the pyridine nitrogen.

  • Applications:

    • Pharmaceuticals: Synthesis of vasodilators, anti-inflammatory agents, and other therapeutic compounds.

    • Agrochemicals: Precursor to insecticides and herbicides.

    • Materials Science: Incorporation into functional polymers.

If you would like to proceed with a detailed guide on methyl nicotinate or another related, well-documented precursor, please specify your compound of interest.

Sources

Navigating the Synthesis and Application of Hydroxynicotinic Acid Esters: A Detailed Protocol for Methyl 6-Hydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial literature and database searches for "Methyl 5,6-dihydroxynicotinate" did not yield specific information for a compound with this exact nomenclature. This suggests that it may be a novel or less-documented molecule. Therefore, this guide will focus on a closely related and well-characterized analogue, Methyl 6-hydroxynicotinate . The protocols and principles outlined herein for this surrogate compound are designed to provide a robust experimental framework for researchers working with hydroxylated nicotinic acid esters.

Introduction

Methyl 6-hydroxynicotinate is a heterocyclic compound belonging to the family of pyridine derivatives. As an ester of 6-hydroxynicotinic acid, it serves as a versatile building block in organic synthesis and a potential modulator of biological pathways. The presence of the hydroxyl group and the methyl ester on the pyridine ring imparts distinct chemical reactivity and potential for biological activity, making it a compound of interest for medicinal chemists and drug development professionals. This document provides a comprehensive guide to the synthesis, handling, and potential applications of Methyl 6-hydroxynicotinate, with a focus on safe and effective laboratory practices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in a research setting. The key properties of Methyl 6-hydroxynicotinate are summarized in the table below.

PropertyValueReference(s)
CAS Number 66171-50-4[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 165-170 °C[2]
Purity ≥97% (GC/HPLC)[3]
IUPAC Name methyl 6-oxo-1,6-dihydropyridine-3-carboxylate[1]
Synonyms 6-Hydroxynicotinic Acid Methyl Ester, Methyl 6-Hydroxy-3-pyridinecarboxylate[1]

Synthesis of Methyl 6-Hydroxynicotinate

The most common and straightforward method for the synthesis of Methyl 6-hydroxynicotinate is the Fischer esterification of 6-hydroxynicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2]

General Synthesis Workflow

Synthesis_Workflow General Workflow for Methyl 6-Hydroxynicotinate Synthesis reagents 6-Hydroxynicotinic Acid + Methanol + Sulfuric Acid reflux Reflux Reaction (e.g., 16 hours) reagents->reflux neutralization Partial Neutralization (Sodium Bicarbonate) reflux->neutralization evaporation Solvent Evaporation (Reduced Pressure) neutralization->evaporation extraction Aqueous Work-up & Dichloromethane Extraction evaporation->extraction drying Drying of Organic Phase (Anhydrous Sodium Sulfate) extraction->drying final_product Final Product: Methyl 6-Hydroxynicotinate drying->final_product

Caption: A schematic of the synthesis of Methyl 6-hydroxynicotinate.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of Methyl 6-hydroxynicotinate.[2]

Materials:

  • 6-Hydroxynicotinic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (18 M)

  • Sodium bicarbonate (solid and saturated aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 6-hydroxynicotinic acid in methanol.

  • Acid Catalyst Addition: With stirring, carefully and slowly add concentrated sulfuric acid to the suspension. The reaction is exothermic, so appropriate cooling may be necessary.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization and Solvent Removal: After completion, cool the reaction mixture to room temperature. Slowly add solid sodium bicarbonate to partially neutralize the sulfuric acid. Remove the majority of the methanol under reduced pressure using a rotary evaporator.[2]

  • Aqueous Work-up and Extraction: To the residue, add deionized water. Adjust the pH to 7 with a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane multiple times.[2]

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]

  • Purification and Characterization: The resulting solid can be further purified by recrystallization if necessary. Dry the final product in a vacuum oven. Characterize the product by melting point, NMR, and mass spectrometry to confirm its identity and purity.[2]

Safety, Handling, and Storage

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.[6][7]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]

  • Accidental Exposure:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[7]

    • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

    • Inhalation: If inhaled, move the person to fresh air.[5]

    • Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Handling:

  • Avoid formation of dust and aerosols.[6]

  • Handle and open the container with care.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Keep away from sources of ignition and direct sunlight.[5] Recommended storage is at room temperature, but for long-term stability, a cool and dark place (<15°C) is advisable.

Potential Biological Role and Mechanism of Action

6-Hydroxynicotinic acid, the precursor to Methyl 6-hydroxynicotinate, is an intermediate in the bacterial degradation of nicotinic acid (Vitamin B3).[8] The enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid.[8] While the direct biological role of the methyl ester is not extensively studied, it is plausible that it could act as a substrate or inhibitor of enzymes involved in nicotinic acid metabolism.

Nicotinic Acid Degradation Pathway

Nicotinic_Acid_Degradation Bacterial Nicotinic Acid Degradation Pathway nicotinic_acid Nicotinic Acid nicA NicA (Nicotinate Dehydrogenase) nicotinic_acid->nicA six_hna 6-Hydroxynicotinic Acid nicA->six_hna Hydroxylation nicC NicC (6-Hydroxynicotinic Acid 3-Monooxygenase) six_hna->nicC two_five_dhp 2,5-Dihydroxypyridine nicC->two_five_dhp Decarboxylative Hydroxylation nicB NicB (2,5-Dihydroxypyridine 5,6-Dioxygenase) two_five_dhp->nicB downstream Downstream Products (e.g., Fumarate) nicB->downstream Ring Cleavage

Sources

Analytical techniques for Methyl 5,6-dihydroxynicotinate characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Characterization of Methyl 5,6-dihydroxynicotinate

Abstract

This compound is a substituted pyridine derivative with significant potential as a building block in pharmaceutical synthesis and as a metabolite in various biological systems. Its dihydroxy substitution pattern presents unique challenges and requirements for analytical characterization, including potential sensitivity to oxidation. Accurate and comprehensive characterization is paramount for ensuring its identity, purity, and stability, which are critical parameters in drug development and quality control. This document provides a detailed guide to the orthogonal analytical techniques required for the definitive characterization of this compound, tailored for researchers, analytical scientists, and drug development professionals. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for analysis.

Introduction: The Rationale for a Multi-faceted Analytical Approach

The structural features of this compound—a heterocyclic aromatic ring, two hydroxyl groups, and a methyl ester—necessitate a multi-technique, or orthogonal, approach for unambiguous characterization. Relying on a single analytical method is insufficient due to the potential for isomeric impurities, degradation products, and the need to confirm the precise arrangement of functional groups. For instance, the catechol-like dihydroxy moiety is susceptible to oxidation, making stability assessment a critical component of its characterization profile[1].

This guide outlines a logical workflow, beginning with chromatographic separation for purity assessment, followed by spectroscopic techniques for structural elucidation and identity confirmation.

Chromatographic Analysis for Purity and Quantification: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase method is generally suitable, leveraging the compound's moderate polarity.

Causality Behind Method Choices:

  • Reversed-Phase C18 Column: The C18 stationary phase provides sufficient hydrophobic interaction with the pyridine ring and methyl group, while the hydroxyl groups ensure that the analyte is not too strongly retained, allowing for good peak shape and reasonable retention times.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial. It protonates the basic nitrogen atom of the pyridine ring, which prevents peak tailing by minimizing undesirable interactions with residual silanol groups on the silica-based stationary phase. This ensures a symmetrical peak, which is essential for accurate integration and quantification[2].

  • UV Detection: The conjugated aromatic system of the pyridine ring serves as a strong chromophore, making UV detection a sensitive and reliable choice.

Protocol 2.1: Reversed-Phase HPLC Method for Purity Analysis
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and sample.

    • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (or methanol) to create a 1 mg/mL stock solution.

    • Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and resolution.
Gradient 5% B to 95% B over 15 minutes, hold for 5 min, return to initial conditionsEnsures elution of the main peak and any potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection Diode Array Detector (DAD) at 270 nmWavelength selected based on the UV absorbance maximum of similar dihydroxy-aromatic systems.[4][5]
Injection Vol. 10 µLBalances sensitivity with the risk of column overloading.
  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%, and the peak tailing factor should be between 0.8 and 1.5.[6]

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation and Confirmation

While HPLC provides information on purity, it does not confirm the molecular structure. A combination of Mass Spectrometry and NMR Spectroscopy is required for definitive structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition.

Causality Behind Method Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like this compound. It typically results in a protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight.

  • High-Resolution MS (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap provide a highly accurate mass measurement (typically < 5 ppm error). This allows for the unambiguous determination of the elemental formula, distinguishing the target compound from potential isomers.

Protocol 3.1.1: LC-MS Analysis
  • Instrumentation: An HPLC system (as described in Protocol 2.1) coupled to a high-resolution mass spectrometer with an ESI source.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂) Flow: 10 L/min

    • Gas Temperature: 300 °C

    • Mass Range: 50 - 500 m/z

  • Expected Results:

    • Molecular Formula: C₇H₇NO₄

    • Monoisotopic Mass: 169.0375 Da

    • Expected [M+H]⁺ Ion: 170.0448 m/z

  • Fragmentation (MS/MS): Perform tandem MS (MS/MS) on the [M+H]⁺ precursor ion to gain structural information. Key expected fragments include the loss of methanol (-32 Da) from the ester or the loss of a carbonyl group (-28 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure, including the position of substituents on the pyridine ring.

Causality Behind Method Choices:

  • Solvent Selection: A deuterated polar aprotic solvent like DMSO-d₆ is ideal. It readily dissolves the compound and, importantly, allows for the observation of the exchangeable hydroxyl (-OH) protons as broad signals. In contrast, solvents like D₂O would cause these protons to exchange with deuterium, rendering them invisible.[7]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons (via spin-spin splitting).

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC): These experiments confirm connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

Protocol 3.2.1: NMR Analysis
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[8]

  • Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra according to standard instrument protocols.

  • Predicted Spectral Data:

¹H NMR (Predicted) Shift (δ, ppm)MultiplicityIntegrationAssignment
Proton 1~9.0 - 10.0Broad s1HOH (C6)
Proton 2~8.5 - 9.5Broad s1HOH (C5)
Proton 3~8.0s1HH-2 (Pyridine)
Proton 4~7.5s1HH-4 (Pyridine)
Proton 5~3.8s3H-OCH₃ (Ester)
¹³C NMR (Predicted) Shift (δ, ppm)Assignment
Carbon 1~166C=O (Ester)
Carbon 2~140-150C-2, C-5, C-6 (Pyridine)
Carbon 3~120-130C-3, C-4 (Pyridine)
Carbon 4~52-OCH₃ (Ester)

Note: Chemical shifts are estimates based on related structures like 6-hydroxynicotinic acid and may vary.[9][10] 2D NMR is essential for definitive assignment.

Integrated Analytical Workflow

The effective characterization of this compound relies on an integrated workflow where each technique provides a crucial piece of the puzzle.

G cluster_0 Purity & Quantification cluster_1 Identity & Structure cluster_2 Stability Profile HPLC HPLC-UV Analysis (Protocol 2.1) Forced_Deg Forced Degradation (Protocol 5.1) HPLC->Forced_Deg Use Validated Method Report Comprehensive Characterization Report HPLC->Report MS LC-MS Analysis (Protocol 3.1.1) MS->Report NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Protocol 3.2.1) NMR->Report Forced_Deg->Report Sample Test Sample: This compound Sample->HPLC Assess Purity Sample->MS Confirm Mass Sample->NMR Confirm Structure

Caption: Integrated workflow for the characterization of this compound.

Stability Assessment: Forced Degradation Studies

For drug development, understanding the intrinsic stability of a molecule is non-negotiable. Forced degradation studies deliberately expose the compound to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[11][12]

Causality Behind Stress Conditions: The chosen stress conditions (acid, base, oxidation, heat, light) simulate the potential environments a drug substance might encounter during manufacturing, formulation, and storage. The catechol-like structure of this compound is particularly susceptible to hydrolysis (cleavage of the ester) and oxidation (at the dihydroxy positions).[13]

Protocol 5.1: Forced Degradation Study
  • Objective: To achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without completely consuming the parent peak.

  • Procedure: Prepare solutions of this compound (~0.5 mg/mL) and subject them to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours (ester hydrolysis is often rapid under basic conditions).

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid powder at 80 °C for 48 hours.

    • Photolytic: Expose the solution to light (ICH Q1B guidelines) for a specified duration.

  • Analysis:

    • After exposure, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control, using the validated HPLC method (Protocol 2.1).

    • Use a Diode Array Detector (DAD) to perform peak purity analysis on the parent peak in the stressed samples. This ensures the peak is not co-eluting with any degradants, thus confirming the method is "stability-indicating."

G cluster_0 Stress Conditions cluster_1 Analysis Acid Acidic (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-DAD Analysis Acid->HPLC Base Basic (0.1M NaOH, RT) Base->HPLC Oxid Oxidative (3% H₂O₂, RT) Oxid->HPLC Therm Thermal (80°C, Solid) Therm->HPLC Outcome Identify Degradation Products & Pathways HPLC->Outcome Drug Drug Substance: This compound Drug->Acid Drug->Base Drug->Oxid Drug->Therm

Caption: Logical flow of a forced degradation study.

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of chromatography and spectroscopy. HPLC provides a robust method for purity assessment, while the combination of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy allows for unambiguous confirmation of its molecular structure. Furthermore, systematic forced degradation studies are essential for understanding its intrinsic stability and for developing a validated, stability-indicating method crucial for its application in regulated environments. This integrated approach ensures a complete and reliable analytical profile of the molecule.

References

  • Genentech, Inc. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72924, 6-Hydroxynicotinic acid. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 231548, Methyl 6-methylnicotinate. Available at: [Link]

  • Kao, J. L., et al. (1993). Synthesis and characterization of stereoisomers of 5,6-dihydro-5,6-dihydroxy-thymidine. PubMed. Available at: [Link]

  • Li, G., et al. (2006). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Walash, M. I., et al. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. MDPI. Available at: [Link]

  • PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate. Available at: [Link]

  • Fink, M. K., et al. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available at: [Link]

  • Panzella, L., et al. (2017). UV-Vis spectra of DHI oxidation over 24 hours reaction time. ResearchGate. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) for 6-Hydroxynicotinic acid. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • Raghu, P. S., et al. (2014). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate.
  • IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Available at: [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Freie Universität Berlin. (2023). SFC‐MS/MS for orthogonal separation of hydroxylated 17α‐methyltestosterone isomers. Available at: [Link]

  • Catalent. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Michigan State University. NMR Spectroscopy. Available at: [Link]

Sources

Application of Methyl 5,6-dihydroxynicotinate in the Development of Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide on the application of methyl 5,6-dihydroxynicotinate as a potential enzyme inhibitor. While direct experimental evidence for its specific targets is emerging, its structural analogy to the 2-oxoglutarate co-substrate strongly suggests its potential as an inhibitor for the 2-oxoglutarate-dependent dioxygenase (2-OGDD) family of enzymes, with a particular focus on prolyl 4-hydroxylases (P4Hs). This guide will, therefore, be centered on the hypothesis of this compound as a prolyl 4-hydroxylase inhibitor, offering the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for its investigation and application in drug discovery and development.

Introduction: The Therapeutic Potential of Prolyl 4-Hydroxylase Inhibition

Prolyl 4-hydroxylases (P4Hs) are a family of non-heme iron-containing dioxygenases that play a critical role in the post-translational modification of proline residues in various proteins.[1] The most well-characterized function of P4Hs is the hydroxylation of proline residues in collagen, a step essential for the stability of the collagen triple helix.[1][2] Dysregulation of P4H activity is implicated in a range of pathological conditions, most notably fibrotic diseases and cancer, where excessive collagen deposition is a hallmark.[3]

Inhibition of P4Hs presents a promising therapeutic strategy for these conditions. By preventing the hydroxylation of proline residues, under-hydroxylated procollagen is retained within the endoplasmic reticulum and subsequently degraded, leading to a reduction in collagen deposition.[4] Furthermore, a subset of P4Hs, known as HIF prolyl hydroxylases (PHDs), are key regulators of the hypoxia-inducible factor (HIF) pathway.[5] Inhibition of PHDs can stabilize HIF-1α, promoting the expression of genes involved in angiogenesis, erythropoiesis, and cell survival, which has therapeutic implications for ischemia and anemia.[5][6]

This compound: A Putative Prolyl 4-Hydroxylase Inhibitor

This compound is a derivative of nicotinic acid (Vitamin B3). Its core structure, featuring a dihydroxypyridine ring, bears a significant structural resemblance to 2-oxoglutarate (also known as α-ketoglutarate), a crucial co-substrate for all 2-oxoglutarate-dependent dioxygenases, including P4Hs.[5] This structural mimicry is the foundation of the hypothesis that this compound can act as a competitive inhibitor of P4H by binding to the 2-oxoglutarate binding site on the enzyme, thereby preventing the binding of the natural co-substrate and inhibiting the hydroxylation reaction.[7][8]

Key Structural Features for Competitive Inhibition:

  • Carboxylate Group: The methyl ester of the nicotinate can be hydrolyzed in situ or the molecule can be synthesized with a free carboxylic acid to mimic the C1 carboxylate of 2-oxoglutarate.

  • Hydroxyl Groups: The two hydroxyl groups on the pyridine ring can chelate the active site Fe(II) ion, similar to the C5-carboxylate and C2-oxo groups of 2-oxoglutarate.

Synthesis of this compound

A feasible synthetic approach could involve the hydroxylation of a suitable nicotinate precursor. For instance, the synthesis of the related compound, 6-hydroxynicotinic acid, is achieved through the reaction of methyl coumalate with ammonium hydroxide.[9] A multi-step synthesis starting from a commercially available di-substituted pyridine, followed by esterification, is a practical approach for laboratory-scale synthesis.

Alternatively, the synthesis of methyl 5,6-diaminonicotinate has been reported via the reduction of methyl 6-amino-5-nitronicotinate.[10] Subsequent diazotization and hydrolysis of the amino groups could potentially yield the desired dihydroxy product.

Experimental Protocols for Investigating Enzyme Inhibition

The following section outlines detailed protocols for assessing the inhibitory activity of this compound against prolyl 4-hydroxylase.

Prolyl 4-Hydroxylase Activity Assay

Several methods can be employed to measure P4H activity. A widely used and robust method is the tritium release assay, which measures the release of tritium from a [³H]-proline-labeled substrate. A more modern, non-radioactive high-throughput method involves quantifying the succinate byproduct of the P4H-catalyzed hydroxylation.[11][12]

Protocol: Succinate-Glo™ Hydroxylase Assay [11]

This commercially available assay from Promega (V7991) provides a sensitive and high-throughput method for measuring the activity of 2-oxoglutarate-dependent dioxygenases by quantifying the amount of succinate produced.

Materials:

  • Recombinant human prolyl 4-hydroxylase (C-P4H1)

  • Proline-containing peptide substrate (e.g., (Pro-Pro-Gly)₁₀)

  • This compound (test inhibitor)

  • Known P4H inhibitor (e.g., ethyl 3,4-dihydroxybenzoate) as a positive control[3]

  • Succinate-Glo™ Reagent

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM Ascorbate, 50 µM FeSO₄, 100 µM 2-oxoglutarate

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.

  • Enzyme Reaction:

    • To each well of the plate, add 5 µL of the test compound dilution or control.

    • Add 10 µL of the P4H enzyme solution (final concentration ~50-100 nM).

    • Add 5 µL of the peptide substrate solution (final concentration ~50-100 µM).

    • Initiate the reaction by adding 5 µL of the 2-oxoglutarate solution.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Succinate Detection:

    • Add 25 µL of the Succinate-Glo™ Reagent to each well.

    • Incubate at room temperature for 1 hour to allow the luminescent signal to develop.

  • Data Acquisition: Measure the luminescence using a plate reader.

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Normalize the data by setting the uninhibited control (no inhibitor) to 100% activity and the fully inhibited control (or no enzyme) to 0% activity.

  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Parameter Description
IC₅₀ The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Mechanism of Inhibition Studies

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic assays are performed by varying the concentration of both the substrate (or co-substrate) and the inhibitor.

Protocol: Kinetic Analysis of P4H Inhibition [13]

This protocol determines the mechanism of inhibition with respect to the 2-oxoglutarate co-substrate.

Procedure:

  • Perform the P4H activity assay as described in section 4.1.

  • Use a matrix of varying concentrations of 2-oxoglutarate and this compound. A typical design would involve 5-6 concentrations of 2-oxoglutarate bracketing its Kₘ value and 4-5 concentrations of the inhibitor around its IC₅₀ value.

  • Measure the initial reaction rates for each condition.

Data Analysis:

  • Plot the data using a Lineweaver-Burk plot (double reciprocal plot: 1/velocity vs. 1/[2-oxoglutarate]) for each inhibitor concentration.

  • Analyze the changes in Vₘₐₓ (y-intercept) and Kₘ (x-intercept) to determine the mechanism of inhibition.

Inhibition Type Effect on Vₘₐₓ Effect on Kₘ Lineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis.
Non-competitive DecreasesUnchangedLines intersect on the x-axis.
Uncompetitive DecreasesDecreasesParallel lines.

Expected Outcome for this compound:

Based on its structural similarity to 2-oxoglutarate, this compound is expected to be a competitive inhibitor with respect to 2-oxoglutarate.[14][]

Visualization of Concepts

Prolyl 4-Hydroxylase Catalytic Cycle and Inhibition

P4H_Inhibition cluster_cycle P4H Catalytic Cycle cluster_inhibition Competitive Inhibition E-Fe(II) E-Fe(II) E-Fe(II)-O2 E-Fe(II)-O2 E-Fe(II)->E-Fe(II)-O2 O2 E-Fe(II)-Inhibitor Inactive Complex E-Fe(II)->E-Fe(II)-Inhibitor Binds to 2-OG site E-Fe(II)-O2-2OG E-Fe(II)-O2-2OG E-Fe(II)-O2->E-Fe(II)-O2-2OG 2-Oxoglutarate E-Fe(IV)=O E-Fe(IV)=O (Ferryl intermediate) E-Fe(II)-O2-2OG->E-Fe(IV)=O Succinate + CO2 E-Fe(II)-Hyp E-Fe(II)-4-Hydroxyproline E-Fe(IV)=O->E-Fe(II)-Hyp Proline E-Fe(II)-Hyp->E-Fe(II) Release of 4-Hydroxyproline Inhibitor This compound Inhibitor->E-Fe(II)-Inhibitor

Caption: P4H catalytic cycle and competitive inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

workflow start Start: Synthesize/Procure this compound assay_dev Primary Screen: P4H Activity Assay (e.g., Succinate-Glo™) start->assay_dev ic50 IC50 Determination (Dose-Response Curve) assay_dev->ic50 kinetics Mechanism of Action Studies (Vary [Substrate] and [Inhibitor]) ic50->kinetics data_analysis Data Analysis (Lineweaver-Burk Plot) kinetics->data_analysis conclusion Conclusion: Potency and Mechanism of Inhibition data_analysis->conclusion

Caption: Workflow for characterizing this compound as a P4H inhibitor.

Concluding Remarks

This compound represents a promising scaffold for the development of novel inhibitors targeting prolyl 4-hydroxylases and potentially other 2-oxoglutarate-dependent dioxygenases. Its structural similarity to the natural co-substrate, 2-oxoglutarate, provides a strong rationale for its investigation as a competitive inhibitor. The protocols and frameworks provided in this guide offer a comprehensive approach for researchers to systematically evaluate the inhibitory potential of this compound, determine its potency and mechanism of action, and pave the way for its further development as a therapeutic agent for fibrotic diseases, cancer, and other related pathologies. Rigorous experimental validation, as outlined, is crucial to substantiate the therapeutic hypothesis and unlock the full potential of this class of compounds.

References

  • Myllyharju, J. (2014). Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets. Taylor & Francis Online. [Link]

  • Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical reviews in biochemistry and molecular biology, 45(2), 106–124.
  • Franklin, T. J., Morris, W. P., & Edwards, P. N. (2001). Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones. Biochemical Journal, 353(Pt 2), 333–338.
  • Wiley, R. H., & Smith, N. R. (1953). 6-Hydroxynicotinic acid. Organic Syntheses, 33, 43.
  • Wikipedia contributors. (2023). Competitive inhibition. Wikipedia. [Link]

  • Ghuman, J., & T. D. W. Claridge. (2013). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS Chemical Biology, 8(8), 1836-1844.
  • Koivunen, P., & Myllyharju, J. (2018). Kinetic Analysis of HIF Prolyl Hydroxylases. Methods in Molecular Biology, 1742, 15–25.
  • Fong, K. S., & T. D. W. Claridge. (2017). Understanding How Prolyl-4-hydroxylase Structure Steers a Ferryl Oxidant toward Scission of a Strong C–H Bond. Journal of the American Chemical Society, 139(27), 9295-9305.
  • Cunliffe, C. J., & Franklin, T. J. (1986). Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones. Biochemical Journal, 239(2), 311–315.
  • China National Intellectual Property Administration. (2022). Synthetic method of 6-methyl nicotine. CN114437031A.
  • Leung, I. K. H., et al. (2010). A direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry, 397(1), 103-109.
  • PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. [Link]

  • LibreTexts. (2021). Enzyme Inhibition. [Link]

  • Wang, S., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences, 21(18), 6613.
  • Raines, R. T., et al. (2009). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry, 386(2), 181-185.
  • Unknown. (n.d.).
  • Lando, D., et al. (2002). Inhibition of Prolyl Hydroxylase Protects against 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Neurotoxicity: MODEL FOR THE POTENTIAL INVOLVEMENT OF THE HYPOXIA-INDUCIBLE FACTOR PATHWAY IN PARKINSON DISEASE. Journal of Biological Chemistry, 277(42), 39864-39871.
  • ResearchGate. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. [Link]

  • ResearchGate. (2014). Models of Enzyme Inhibition. (a) Usual model for competitive inhibition.... [Link]

  • Brown, L. E., & W. R. Fisher. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9301-9307.

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Applikations- und Protokollhandbuch: Derivatisierung von Methyl-5,6-dihydroxynicotinat zur Steigerung der Bioaktivität

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von Methyl-5,6-dihydroxynicotinat, einer heterozyklischen Verbindung mit hohem Potenzial für die pharmazeutische Anwendung. Als leitender Anwendungswissenschaftler werde ich Sie durch die logischen Grundlagen des Moleküldesigns, detaillierte Syntheseprotokolle und Methoden zur Bewertung der biologischen Aktivität führen. Unser Ziel ist es, die therapeutische Wirksamkeit dieser Ausgangsverbindung durch gezielte chemische Derivatisierung zu verbessern.

Wissenschaftliche Begründung und strategische Überlegungen

Methyl-5,6-dihydroxynicotinat besitzt eine Katechol-Einheit, die in vielen biologisch aktiven Molekülen vorkommt. Diese Dihydroxy-Struktur ist ein Schlüsselmerkmal für antioxidative Eigenschaften, da sie als Radikalfänger fungieren kann. Nikotinsäure und ihre Derivate sind zudem für ihre vielfältigen pharmakologischen Wirkungen bekannt, darunter die Regulierung des Lipidstoffwechsels und entzündungshemmende Effekte.[1][2] Die Kombination dieser beiden Strukturelemente in einem Molekül macht Methyl-5,6-dihydroxynicotinat zu einem vielversprechenden Kandidaten für die Wirkstoffentwicklung.

Die Derivatisierung der Hydroxylgruppen und des Pyridin-Stickstoffs zielt darauf ab, die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls zu optimieren. Durch die Einführung verschiedener funktioneller Gruppen können wir die Lipophilie, die metabolische Stabilität und die Fähigkeit zur Interaktion mit biologischen Zielstrukturen gezielt verändern.

Logischer Arbeitsablauf für die Derivatisierung und Evaluierung

Das folgende Diagramm skizziert den strategischen Ansatz, von der Synthese des Ausgangsmaterials bis zur Identifizierung von Leitkandidaten.

Workflow cluster_0 Phase 1: Synthese & Charakterisierung cluster_1 Phase 2: Derivatisierung cluster_2 Phase 3: Screening & Analyse A Synthese von 5,6-Dihydroxynicotinsäure B Veresterung zu Methyl-5,6-dihydroxynicotinat A->B C Strukturelle Verifizierung (NMR, MS) B->C D O-Alkylierung / O-Acylierung (Ether-/Ester-Derivate) B->D E N-Alkylierung (Pyridinium-Salze) B->E F Reinigung der Derivate (HPLC) D->F E->F G Bioaktivitäts-Assays (Antioxidans, Entzündungshemmer) F->G H Struktur-Wirkungs-Beziehungs- Analyse (SAR) G->H I Identifizierung von Leitkandidaten H->I Derivatization_Pathways MDHN Methyl-5,6-dihydroxynicotinat Ether O-Alkyl-Derivate (Ether) MDHN->Ether R-X, Base (Williamson-Synthese) Ester O-Acyl-Derivate (Ester) MDHN->Ester RCOCl / (RCO)2O Base Pyridium Pyridium MDHN->Pyridium R-X (Quaternisierung) Pyridinium N-Alkyl-Derivate (Pyridinium-Salze)

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Application Note: A Comprehensive Guide to the Thin-Layer Chromatography (TLC) Analysis and Visualization of Methyl 5,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Method Principle

Methyl 5,6-dihydroxynicotinate is a pivotal pyridine-based heterocyclic compound, often utilized as a synthetic intermediate in the development of novel pharmaceutical agents and agrochemicals.[1] Its unique structure, featuring a dihydroxy-substituted aromatic ring, presents specific challenges and opportunities for analysis. Thin-Layer Chromatography (TLC) serves as an indispensable technique for the rapid, cost-effective, and efficient monitoring of reaction progress, assessment of compound purity, and determination of stability for this analyte.[2][3]

This application note provides a detailed framework for the TLC analysis of this compound. The core principle of this method relies on normal-phase chromatography, where the polar analyte is spotted onto a polar stationary phase (silica gel). A mobile phase of optimized polarity is then allowed to ascend the plate via capillary action. Due to its high polarity, stemming from the two phenolic hydroxyl groups, the pyridine nitrogen, and the methyl ester moiety, this compound exhibits strong adsorption to the silica gel. Consequently, its migration (and thus its Retention Factor, Rf) is highly dependent on the composition and polarity of the mobile phase.[4][5]

This guide details validated protocols for sample preparation, chromatographic development, and, most critically, a suite of visualization techniques tailored to the specific chemical functionalities of the target molecule. We will explore both non-destructive (UV light) and destructive chemical staining methods, elucidating the causality behind each procedural step and the chemical mechanisms underpinning the visualization reactions.

Materials and Reagents

2.1 Equipment

  • TLC Plates: Silica Gel 60 F254 (fluorescent indicator at 254 nm), glass or aluminum backed.

  • TLC Developing Chamber with Lid (e.g., 250 mL beaker with a watch glass).[4]

  • Capillary Spotters (glass).

  • UV Lamp with short-wave (254 nm) and long-wave (365 nm) settings.

  • Heat Gun or Laboratory Oven.

  • Forceps.

  • Fume Hood.

  • Glassware for reagent preparation.

  • Atomizer/Sprayer for stain application or glass dipping tank.[6]

2.2 Solvents and Reagents

  • Analyte: this compound, reference standard.

  • Sample Diluent: Methanol or Ethanol (ACS Grade).

  • Mobile Phase Solvents (HPLC Grade):

    • Ethyl Acetate

    • n-Hexane

    • Methanol

    • Chloroform

    • Formic Acid or Acetic Acid (Glacial)

  • Visualization Reagents (ACS Grade):

    • Iron (III) Chloride (FeCl3), anhydrous.

    • Potassium Permanganate (KMnO4).

    • Potassium Carbonate (K2CO3).

    • Sodium Hydroxide (NaOH).

    • Iodine (I2), crystalline.

    • Hydrochloric Acid (HCl), concentrated.

Experimental Protocols

Protocol 1: Sample and TLC Plate Preparation

Causality Insight: Proper sample preparation is critical to prevent band broadening and streaking. The analyte should be fully dissolved, and the spotting volume kept minimal to ensure a small, concentrated starting point for optimal separation.

  • Sample Solution: Prepare a 1-2 mg/mL solution of this compound in methanol. Ensure the sample is fully dissolved.

  • Plate Preparation: Using a pencil (never a pen, as ink components will chromatograph), gently draw a light origin line approximately 1 cm from the bottom of the TLC plate. Mark the lanes for each sample.

  • Spotting: Using a capillary spotter, apply 1-2 µL of the sample solution to the origin line. Allow the solvent to evaporate completely between applications to keep the spot diameter less than 2 mm.

Protocol 2: Chromatogram Development

Causality Insight: The choice of mobile phase is paramount. For a highly polar compound like this compound, a relatively polar solvent system is required to achieve an optimal Rf value (ideally between 0.2 and 0.7).[7] Chamber saturation with solvent vapor is essential for reproducible results, as it prevents the mobile phase from evaporating off the plate surface during development, which would otherwise alter the separation characteristics.[4]

  • Mobile Phase Selection: Prepare one of the following recommended solvent systems. The optimal system may require empirical testing.

    • System A (Intermediate Polarity): 7:3 (v/v) Chloroform : Methanol.

    • System B (High Polarity): 5:4:1 (v/v/v) Chloroform : Ethyl Acetate : Formic Acid.[8]

    • System C (Alternative for Phenolics): 4.5:4.5:1 (v/v/v) Toluene : Acetone : Formic Acid.[9]

  • Chamber Equilibration: Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Cover the chamber and allow it to saturate for at least 15-20 minutes.

  • Plate Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Cover the chamber immediately.

  • Elution: Allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top edge.

  • Drying: Promptly remove the plate from the chamber and, using a pencil, mark the solvent front. Allow the plate to dry completely in a fume hood. A gentle stream of air or use of a heat gun can accelerate this process.

Protocol 3: Visualization Techniques

The dihydroxy-pyridine structure of the analyte allows for several effective visualization methods. It is best practice to perform non-destructive UV analysis first, followed by a destructive chemical stain on the same plate.

Mechanism Insight: TLC plates designated F254 contain a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm).[10] Compounds that absorb UV light at this wavelength, such as those with aromatic rings or conjugated systems, will quench this fluorescence and appear as dark spots against the bright green background.[10][11]

  • Place the completely dry TLC plate under a UV lamp.

  • Observe the plate at 254 nm. UV-active compounds, including this compound, will appear as dark purple/black spots.

  • Gently circle the spots with a pencil to mark their position.

  • Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .

Option A: Ferric Chloride (FeCl3) Spray (Specific for Phenols)

Mechanism Insight: The adjacent hydroxyl groups (a catechol-like moiety) on the pyridine ring act as a bidentate ligand, chelating with the iron (III) ion. This interaction forms a colored iron-phenolate complex.[10][12] This stain is highly specific for phenolic compounds.[13]

  • Reagent Preparation: Prepare a 1% (w/v) solution of FeCl3 in a 1:1 mixture of methanol and water. The solution is stable.

  • Application: In a fume hood, spray the plate evenly with the FeCl3 solution until it is damp but not saturated.

  • Observation: Phenolic compounds will immediately appear as distinct colored spots, typically in shades of blue, violet, green, or reddish-brown, against a faint yellow background.[10][14] The color may fade over time, so document the results promptly.

Option B: Potassium Permanganate (KMnO4) Stain (General for Oxidizable Groups)

Mechanism Insight: Potassium permanganate is a strong oxidizing agent. The dihydroxy-aromatic system is readily oxidized. In this redox reaction, the deep purple permanganate ion (MnO4-, Mn+7) is reduced to brown manganese dioxide (MnO2, Mn+4).[15] This results in a yellow or brown spot on the purple background of the plate.[16]

  • Reagent Preparation: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% aqueous NaOH in 200 mL of distilled water.[17] This stain has a shelf life of approximately 3 months.

  • Application: Dip the plate into the stain solution for a few seconds or spray it evenly.

  • Observation: Compounds that can be oxidized will appear as yellow-to-brown spots against a pink or purple background.[15] Gentle heating with a heat gun can accelerate the reaction, but overheating will cause the background to turn brown, obscuring the spots.[16]

Option C: Iodine (I2) Vapor (General for Aromatics/Unsaturated Compounds)

Mechanism Insight: Elemental iodine is a relatively non-polar molecule that readily sublimes. It has an affinity for organic compounds, forming weak, reversible charge-transfer complexes, particularly with aromatic and unsaturated systems.[10][17] This complexation results in visible, colored spots.

  • Chamber Preparation: Place a few crystals of solid iodine in a sealed TLC chamber. Allow 20-30 minutes for the chamber to become saturated with iodine vapor.

  • Staining: Place the dry TLC plate inside the chamber using forceps.

  • Observation: Spots will appear as yellow-brown areas against a lighter tan background, typically within a few minutes.[10][13] Circle the spots immediately, as the color is transient and will fade upon removal from the chamber as the iodine evaporates.[10]

Summary of Visualization Methods and Expected Results

Visualization MethodReagent CompositionMechanism of ActionExpected Result for this compoundSpecificity
UV Light (254 nm) N/A (requires F254 plate)Fluorescence Quenching[10]Dark spot on a green fluorescent backgroundLow (General for UV-active compounds)
Ferric Chloride 1% FeCl3 in 1:1 MeOH:H2OIron-Phenolate Complexation[10]Blue, violet, or green-brown spotHigh (Specific for phenols)
Potassium Permanganate KMnO4, K2CO3, NaOH in H2O[17]Oxidation of Hydroxyl Groups[15]Yellow-brown spot on a purple backgroundMedium (General for oxidizable groups)
Iodine Vapor Solid I2Reversible Complexation[10]Brown spot on a tan backgroundMedium (General for aromatics/unsaturated compounds)

Workflow Diagram

The following diagram illustrates the complete TLC analysis workflow, from initial setup to final data interpretation.

TLC_Workflow cluster_prep 1. Preparation cluster_dev 2. Development cluster_vis 3. Visualization & Analysis prep_sample Prepare Sample Solution (1-2 mg/mL in MeOH) prep_plate Mark & Spot TLC Plate prep_sample->prep_plate prep_chamber Prepare & Saturate Developing Chamber develop Develop Plate in Saturated Chamber prep_plate->develop dry Mark Solvent Front & Dry Plate develop->dry uv Non-Destructive: View under UV (254 nm) dry->uv stain Destructive: Apply Chemical Stain (e.g., FeCl3 or KMnO4) uv->stain analyze Document Results & Calculate Rf Value stain->analyze

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Troubleshooting & Optimization

Identifying common side products in Methyl 5,6-dihydroxynicotinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5,6-dihydroxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized for its unique electronic and hydrogen-bonding properties. However, its synthesis is not without challenges. The presence of two adjacent hydroxyl groups on the electron-deficient pyridine ring makes the molecule susceptible to oxidation and other side reactions. This guide provides a structured, question-and-answer-based approach to identify and mitigate the formation of common side products.

A common and effective strategy for synthesizing this compound involves the preparation of a more stable precursor, Methyl 5,6-dimethoxynicotinate, followed by a controlled demethylation step. This approach helps to avoid direct oxidation of a less-activated pyridine ring.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of this compound, focusing on a two-step synthetic sequence: the synthesis of Methyl 5,6-dimethoxynicotinate and its subsequent demethylation.

Part 1: Synthesis of Methyl 5,6-dimethoxynicotinate

A plausible route to Methyl 5,6-dimethoxynicotinate starts from commercially available methyl 6-hydroxynicotinate.

Q1: My reaction to convert methyl 6-hydroxynicotinate to methyl 6-hydroxy-5-nitronicotinate is sluggish and gives a low yield. What could be the cause?

A1: This nitration step is crucial for introducing a functional group at the 5-position. Incomplete reaction is often due to insufficient nitrating agent strength or inadequate temperature control. The hydroxyl group at the 6-position is activating, but the pyridine ring is inherently electron-deficient.

  • Causality: The reaction requires a potent nitrating agent, typically a mixture of nitric acid and sulfuric acid, to overcome the electron-withdrawing nature of the pyridine ring and the ester group. Low temperatures can slow the reaction down, while excessively high temperatures can lead to unwanted side products through over-oxidation.

  • Troubleshooting:

    • Ensure your nitric and sulfuric acids are fresh and of high concentration.

    • Carefully control the temperature, typically starting at low temperatures (0-5 °C) during the addition of the substrate and then allowing the reaction to proceed at a slightly elevated temperature as monitored by TLC.

    • Consider using fuming nitric acid for a more potent nitrating mixture if the reaction remains sluggish.

Q2: After the reduction of the nitro group and subsequent methoxylation, I observe multiple spots on my TLC plate that are difficult to separate. What are these likely to be?

A2: The transformation of the 5-amino group to a 5-methoxy group via a Sandmeyer-type reaction can be a source of impurities. The diazonium salt intermediate is reactive and can lead to several side products.

  • Likely Side Products:

    • Methyl 5-hydroxy-6-methoxynicototinate: Incomplete methoxylation can lead to the formation of the corresponding phenol. This is often a major impurity if the methanolysis of the diazonium salt is not efficient.

    • Unreacted Methyl 5-amino-6-methoxynicotinate: If the diazotization reaction is incomplete.

    • Azo-coupled dimers: Diazonium salts can couple with electron-rich aromatic rings, leading to colored impurities.

  • Troubleshooting:

    • Ensure complete diazotization by using a slight excess of sodium nitrite and maintaining a low temperature (0-5 °C).

    • For the methoxylation step, ensure a large excess of dry methanol is used as both the reagent and solvent to favor the desired reaction.

    • The addition of a copper catalyst can sometimes improve the yield and selectivity of the methoxylation.

Part 2: Demethylation of Methyl 5,6-dimethoxynicotinate

The final step, the cleavage of the two methyl ethers, is critical and prone to side reactions.

Q3: My demethylation reaction with BBr₃ is not going to completion, and I isolate a significant amount of a mono-demethylated product. How can I drive the reaction to completion?

A3: Boron tribromide (BBr₃) is a powerful reagent for cleaving aryl methyl ethers. However, incomplete reaction is a common issue, often leading to a mixture of the desired diol, the two possible mono-methyl ether intermediates, and starting material.

  • Causality: The two methoxy groups may have slightly different reactivities due to their electronic environment. The 5-methoxy group is generally more electron-rich and may be cleaved preferentially. Insufficient BBr₃ or a reaction time that is too short will likely result in incomplete demethylation.

  • Troubleshooting:

    • Stoichiometry: Use at least 2.5-3.0 equivalents of BBr₃ to ensure complete demethylation of both methoxy groups.

    • Temperature and Time: While the reaction is typically run at low temperatures to control its reactivity, allowing it to slowly warm to room temperature and stirring for an extended period (monitoring by TLC or LC-MS) can drive it to completion.

    • Solvent: Ensure you are using a dry, inert solvent such as dichloromethane or chloroform.

Q4: The color of my reaction mixture darkens significantly during demethylation, and my final product is a dark, intractable material. What is happening?

A4: Dihydroxypyridines are highly susceptible to oxidation, especially under acidic conditions and in the presence of air. The catechol-like structure (two adjacent hydroxyl groups) is readily oxidized to form highly colored quinone-type species, which can then polymerize.

  • Causality: The electron-rich dihydroxypyridine ring is easily oxidized. The Lewis acidic conditions of the BBr₃ reaction, followed by aqueous workup, can promote this oxidation.

  • Troubleshooting:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Quenching: Quench the reaction at low temperature by slowly adding a reducing agent like a dilute solution of sodium bisulfite or sodium thiosulfate before the aqueous workup. This will help to reduce any quinone species that may have formed.

    • Purification: Purify the product quickly after workup. Avoid prolonged exposure to air and light.

Q5: I suspect my final product is contaminated with a decarboxylated impurity. How can I confirm this and prevent its formation?

A5: While less common for the methyl ester under these conditions, decarboxylation can occur, particularly if the reaction is heated or exposed to strong acids for a prolonged period, which could happen if the corresponding carboxylic acid is formed by ester hydrolysis.[1][2] The resulting 5,6-dihydroxypyridine would be a highly polar impurity.

  • Confirmation: This side product will have a significantly different mass in mass spectrometry (loss of 59 amu for -CO₂Me). Its ¹H NMR spectrum would lack the characteristic methyl ester singlet and show a different aromatic proton pattern.

  • Prevention:

    • Avoid excessive heating during the reaction and workup.

    • Use milder demethylation reagents if possible, although this may lead to incomplete reaction.

    • Minimize the time the product is in contact with strong acid.

Data Summary: Product and Potential Side Products

The following table summarizes the key characteristics of the desired product and its most common side products to aid in their identification.

Compound NameMolecular Weight ( g/mol )Key ¹H NMR Signals (in DMSO-d₆, approximate δ)Key Mass Spec Peak (m/z) [M+H]⁺
This compound 169.14~3.8 (s, 3H, OCH₃), ~7.5 (d, 1H, H-4), ~7.9 (d, 1H, H-2), ~8.5-9.5 (br s, 2H, OH)170
Methyl 5-hydroxy-6-methoxynicotinate183.16~3.8 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃), ~7.6 (d, 1H, H-4), ~8.0 (d, 1H, H-2), ~9.0 (br s, 1H, OH)184
Methyl 6-hydroxy-5-methoxynicotinate183.16~3.8 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃), ~7.5 (d, 1H, H-4), ~8.1 (d, 1H, H-2), ~9.2 (br s, 1H, OH)184
Methyl 5,6-dimethoxynicotinate197.19~3.8 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃), ~4.0 (s, 3H, OCH₃), ~7.7 (d, 1H, H-4), ~8.2 (d, 1H, H-2)198
5,6-Dihydropyridine-3-one (Oxidized Product)167.12Complex aromatic signals, absence of OH protons168
5,6-Dihydroxypyridine (Decarboxylated Product)111.10Absence of methyl ester singlet, altered aromatic signals112

Experimental Protocols

Protocol 1: Synthesis of Methyl 5,6-dimethoxynicotinate (Hypothetical Route)
  • Nitration: To a stirred solution of methyl 6-hydroxynicotinate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure to yield crude methyl 6-hydroxy-5-nitronicotinate.

  • Reduction: Dissolve the crude nitro compound in methanol and add a catalytic amount of Pd/C. Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of celite and concentrate the filtrate to obtain methyl 5-amino-6-hydroxynicotinate.

  • Diazotization and Methoxylation: Suspend the amino compound in a large excess of dry methanol at 0 °C. Add concentrated sulfuric acid dropwise, followed by the portion-wise addition of sodium nitrite.

  • Stir the reaction at 0-5 °C for 1 hour, then warm to room temperature and stir overnight.

  • Neutralize the reaction with sodium bicarbonate and extract with ethyl acetate. Dry the organic layer and concentrate to give crude methyl 5,6-dimethoxynicotinate. Purify by column chromatography.

Protocol 2: Demethylation to this compound
  • Under an inert atmosphere (N₂ or Ar), dissolve methyl 5,6-dimethoxynicotinate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C and add a 1M solution of boron tribromide in dichloromethane (2.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction back to -78 °C and quench by the slow addition of a degassed, saturated aqueous solution of sodium bisulfite.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Visualizing Potential Side Reactions

The following diagrams illustrate the key reaction and potential side reactions during the demethylation step.

Demethylation_Side_Reactions Start Methyl 5,6-dimethoxynicotinate BBr3 BBr3 (2.5 eq) DCM, -78°C to rt Start->BBr3 Demethylation Intermediate1 Methyl 5-hydroxy-6-methoxynicotinate BBr3->Intermediate1 Incomplete Reaction Intermediate2 Methyl 6-hydroxy-5-methoxynicotinate BBr3->Intermediate2 Incomplete Reaction Product This compound (Desired Product) BBr3->Product Complete Reaction Intermediate1->Product Intermediate2->Product Oxidation Oxidation (Air, H₂O) Product->Oxidation Decarboxylation Decarboxylation (Heat, Acid) Product->Decarboxylation SideProduct1 Quinone-type Species Oxidation->SideProduct1 SideProduct2 5,6-Dihydroxypyridine Decarboxylation->SideProduct2

Caption: Potential reaction pathways during demethylation.

Troubleshooting_Workflow Start Demethylation Reaction CheckTLC Analyze reaction mixture by TLC/LC-MS Start->CheckTLC Problem1 Incomplete Reaction (Multiple spots) CheckTLC->Problem1 Multiple spots Problem2 Dark Coloration (Decomposition) CheckTLC->Problem2 Dark color Problem3 Unexpected Polar Spot CheckTLC->Problem3 New polar spot Success Pure Product CheckTLC->Success Clean conversion Solution1 Increase BBr3 equivalents Increase reaction time/temp Problem1->Solution1 Solution2 Use inert atmosphere Degassed solvents Reducing quench Problem2->Solution2 Solution3 Check for decarboxylation (MS) Avoid high temperatures Problem3->Solution3 Solution1->Start Re-run reaction Solution2->Start Re-run reaction Solution3->Start Re-run reaction

Caption: A logical workflow for troubleshooting demethylation.

References

  • This is a hypothetical guide.
  • General procedures for nitration, reduction, diazotization, and demethylation can be found in standard organic chemistry textbooks and d
  • For information on the stability of dihydropyridine derivatives, see: S. K. Rastogi, et al. (2001). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 58(4), 259-265.
  • For an example of demethylation of aryl methyl ethers, see: Z. Zuo, et al. (2008). An efficient method for demethylation of aryl methyl ethers. Tetrahedron Letters, 49(16), 2617-2619.
  • For general information on the oxidation of dihydropyridines, see: A. M. K. El-dean, et al. (2016). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. International Journal of Organic Chemistry, 6(3), 139-147.
  • For information on NMR spectra of dihydropyridines, see: F. A. J. A. van der Kerkhof, et al. (1983). The investigation of NMR spectra of dihydropyridones derived from Curcumin. Magnetic Resonance in Chemistry, 21(10), 657-661.
  • For purification of pyridine derivatives, see: KR101652750B1, "Purification method of pyridine and pyridine deriv
  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Khan Academy. (n.d.). Decarboxylation. [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. [Link]

  • ACS Publications. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. [Link]

  • Google Patents. (n.d.). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Preparation of Methyl 5,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-CHEM-015-B

Introduction & Scope

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 5,6-dihydroxynicotinate. This key intermediate presents unique challenges due to the sensitive nature of the dihydroxypyridine core, which is susceptible to oxidation and side reactions. This document provides a comprehensive framework for troubleshooting common issues, optimizing reaction conditions, and ensuring the synthesis is both reproducible and high-yielding. The methodologies and recommendations herein are based on established principles of heterocyclic chemistry and practical laboratory findings.

Proposed Synthetic Pathway: Overview

The synthesis of this compound is most effectively approached as a two-stage process: first, the construction of the core 5,6-dihydroxynicotinic acid, followed by a carefully controlled esterification. This pathway is chosen to manage the reactivity of the hydroxyl groups and to facilitate purification.

Synthetic_Pathway cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Esterification Start Starting Materials Reaction1 Cyclocondensation & Oxidation Start->Reaction1 Reagents & Heat Intermediate 5,6-dihydroxynicotinic acid Reaction1->Intermediate Reaction2 Fischer Esterification Intermediate->Reaction2 Purified Intermediate Product This compound Reaction2->Product Methanol, Acid Catalyst Troubleshooting_Flowchart start Experiment Start issue Low Yield or Impure Product? start->issue stage1_check Check Stage 1: Acid Synthesis issue->stage1_check Yes end Successful Synthesis issue->end No stage1_yield Low Acid Yield? stage1_check->stage1_yield stage2_check Check Stage 2: Esterification stage2_completion Incomplete Esterification? stage2_check->stage2_completion stage1_purity Discolored Acid? stage1_purity->stage2_check No solution1b Recrystallize w/ Charcoal Consider Inert Atmosphere stage1_purity->solution1b Yes stage1_yield->stage1_purity No solution1a Optimize Reflux Time/Temp Ensure Full Precipitation stage1_yield->solution1a Yes stage2_workup Workup Issues? stage2_completion->stage2_workup No solution2a Use Anhydrous Methanol Increase Methanol Excess Check Catalyst Amount stage2_completion->solution2a Yes solution2b Slow Neutralization Use Brine Wash stage2_workup->solution2b Yes stage2_workup->end No

Preventing degradation of Methyl 5,6-dihydroxynicotinate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methyl 5,6-dihydroxynicotinate.

As Senior Application Scientists, we understand that compound stability is paramount to achieving reproducible and reliable experimental results. This compound, a valuable intermediate in pharmaceutical and chemical synthesis, possesses a catechol moiety that, while crucial for its function, renders it susceptible to degradation in solution. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you maintain the integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why are its solutions prone to degradation?

This compound is a derivative of nicotinic acid. Its chemical structure includes a dihydroxy-substituted pyridine ring, specifically a catechol group (two hydroxyl groups on adjacent carbons). This catechol moiety is highly susceptible to oxidation.[1][2] In the presence of oxygen, the catechol group can be oxidized first to a semiquinone radical and then to a highly reactive o-quinone.[3] These o-quinones can subsequently polymerize, leading to the formation of colored products and a loss of the compound's original chemical identity and activity.[1][2]

Q2: My solution of this compound is turning yellow or brown. What is causing this color change?

The color change is a classic indicator of catechol oxidation. The formation of o-quinones and their subsequent polymerization products results in compounds that absorb visible light, appearing as yellow, brown, or even black solutions. This process is accelerated by several factors:

  • Dissolved Oxygen: The primary oxidizing agent.

  • Alkaline or Neutral pH: Deprotonation of the hydroxyl groups at higher pH makes them more easily oxidized.[1][4]

  • Trace Metal Ions: Transition metals like iron (Fe³⁺) and copper (Cu²⁺) can catalytically accelerate the oxidation process.[2][5]

  • Light Exposure: UV and even ambient light can provide the energy to initiate oxidation reactions.[6]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[4]

Q3: What is the optimal pH range for storing this compound solutions?

Phenolic compounds, including catechols, are significantly more stable in acidic conditions.[4][7] An acidic pH (typically pH 3-5) keeps the catechol's hydroxyl groups protonated, reducing their susceptibility to oxidation. Therefore, preparing and storing the compound in a mildly acidic buffer or solvent is highly recommended. Standard physiological buffers like PBS (pH 7.4) are not recommended for long-term storage as this neutral pH will promote rapid degradation.

Q4: Can I detect the degradation products in my sample?

Yes. The primary degradation pathway of the parent compound can be monitored using High-Performance Liquid Chromatography (HPLC). A typical method would show a decrease in the peak area of this compound over time, with the concurrent appearance of new peaks corresponding to oxidation and polymerization products. While the parent methyl nicotinate structure is relatively stable, the dihydroxy moiety is the reactive center.[8][9][10] The formation of colored products can also be tracked spectrophotometrically by measuring the increase in absorbance in the visible range (e.g., ~400-500 nm).

Troubleshooting Guide

Problem: My freshly prepared solution of this compound turned brown in less than an hour.

  • Causality: This indicates extremely rapid oxidation. The most likely causes are a combination of high pH (e.g., using unbuffered water or a neutral/alkaline buffer), the presence of trace metal contaminants in your solvent or glassware, and exposure to ambient light and oxygen.

  • Solution:

    • Glassware Preparation: Ensure all glassware is scrupulously clean. If metal ion contamination is suspected, wash glassware with a 1% HCl solution or a metal-chelating detergent, followed by thorough rinsing with high-purity, deionized water.

    • Solvent Preparation: Use a high-purity, degassed solvent. To degas, sparge the solvent with an inert gas like argon or nitrogen for 20-30 minutes before use.

    • pH Control: Prepare your solution in a pre-degassed acidic buffer (e.g., 50 mM acetate buffer, pH 4.5).

    • Use Stabilizers: Add a chelating agent like EDTA (final concentration 0.1-1 mM) to the buffer before dissolving your compound. This will sequester any residual metal ions.[11] Consider also adding a sacrificial antioxidant like L-ascorbic acid (Vitamin C) at an equimolar or slight excess concentration.

    • Handling: Dissolve the compound quickly, protect the solution from light by using an amber vial or wrapping it in aluminum foil, and immediately store it at the recommended temperature.

Problem: My frozen stock solution has a dark precipitate after thawing. Is it still usable?

  • Causality: The precipitate is likely polymerized degradation products that are less soluble than the parent compound and have crashed out of solution upon freezing and thawing. While some of the active compound may remain in the supernatant, the concentration is no longer reliable, and the degradation products could interfere with your experiments.

  • Solution: It is highly recommended to discard the solution. This self-validating check indicates that the initial storage protocol was insufficient to prevent degradation. To prevent this in the future, prepare a fresh stock solution following the detailed stabilization protocol below, and consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.

Problem: I'm observing high variability and poor reproducibility in my biological assays.

  • Causality: If your this compound solution is degrading, you are introducing a variable concentration of the active compound into your experiment. Furthermore, the o-quinone and radical intermediates are highly reactive and can non-specifically modify proteins and other cellular components, leading to confounding effects or cytotoxicity.[1] The compound's antioxidant potential can also change as it degrades.[12]

  • Solution:

    • Verify Solution Integrity: Visually inspect your stock solution for any color change. If possible, verify its concentration and purity via HPLC.

    • Implement Strict Protocols: Always use freshly prepared dilutions from a properly stored, stabilized stock solution for your experiments.

    • Control for Degradation: When performing long-duration experiments (e.g., >8 hours), consider the stability of the compound in your assay medium. The medium's pH (~7.4) and temperature (37°C) are conducive to rapid degradation. It may be necessary to replenish the compound during the experiment or to include a time-course control to assess the impact of its degradation.

Experimental Protocols & Data

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol incorporates best practices to minimize oxidation and ensure the longevity of your this compound stock.

Materials:

  • This compound (solid)

  • High-purity, deionized water (or appropriate organic solvent like DMSO)

  • Citric acid or Acetic acid

  • EDTA disodium salt

  • L-Ascorbic acid

  • Nitrogen or Argon gas source

  • Sterile, amber glass vials with screw caps

Procedure:

  • Prepare the Stabilization Buffer:

    • For a 10 mL final volume, add ~9 mL of high-purity water to a clean glass container.

    • Sparge the water with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

    • Add EDTA to a final concentration of 0.1 mM. (e.g., 20 µL of a 50 mM EDTA stock).

    • Adjust the pH to ~4.5 using a dilute solution of citric acid or acetic acid.

    • Add L-Ascorbic acid to a final concentration of 1.1 mM (a slight molar excess relative to your target compound).

    • Keep the buffer under a gentle stream of inert gas during the next steps.

  • Weigh the Compound:

    • Accurately weigh the required amount of this compound in a separate container. Perform this step quickly to minimize exposure to air.

  • Dissolve the Compound:

    • Add the weighed compound to the prepared stabilization buffer.

    • Mix gently by swirling or brief vortexing until fully dissolved.

    • Adjust the final volume to 10 mL with the degassed buffer.

  • Aliquot and Store:

    • Immediately dispense the stock solution into single-use aliquots in amber glass vials.

    • Before sealing, gently flush the headspace of each vial with nitrogen or argon gas.

    • Store the sealed vials at -20°C or -80°C for long-term storage. Protect from light at all times.

Data Summary

The stability of catechol-containing compounds is governed by multiple factors. The following table summarizes their effects and the rationale for control.

Table 1: Factors Influencing the Stability of Catechol Derivatives in Solution

Factor Condition Favoring Stability Condition Favoring Degradation Rationale for Stability Supporting Sources
pH Acidic (pH 3-5) Neutral / Alkaline (pH > 6) Protonated hydroxyl groups are less susceptible to oxidation. [1][4][7]
Oxygen Degassed solvents; Inert atmosphere (N₂, Ar) Aerobic conditions Oxygen is the primary oxidant in the degradation pathway. [7]
Metal Ions Presence of a chelating agent (e.g., EDTA) Presence of trace Fe³⁺, Cu²⁺ Chelators sequester metal ions, preventing them from catalyzing redox reactions. [11][13]
Light Storage in amber vials or darkness Exposure to ambient or UV light Light provides the activation energy for oxidative reactions. [6]
Temperature Low Temperature (-20°C to 4°C) Room Temperature or higher Lower temperatures reduce the kinetic rate of degradation reactions. [4][10]

| Antioxidants | Presence of sacrificial antioxidant (e.g., Ascorbic Acid) | Absence of antioxidants | Sacrificial antioxidants are preferentially oxidized, protecting the target compound. |[14][15] |

Visualization of Degradation Pathway

The following diagram illustrates the primary oxidation pathway of the catechol moiety in this compound and highlights the key intervention points for stabilization.

Caption: Oxidation pathway and points of intervention for stabilization.

References

  • ACS Omega. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Publications.
  • MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI.
  • PubMed Central (PMC). Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. National Center for Biotechnology Information.
  • BMC Research Notes. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed Central.
  • PubMed. Influence of pH and light on the stability of some antioxidants. National Center for Biotechnology Information.
  • ResearchGate. Degradation Pathways.
  • RSC Publishing. (2018). Copper-assisted oxidation of catechols into quinone derivatives. Royal Society of Chemistry.
  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI.
  • ResearchGate. Anti- and pro- oxidant functions of catechol-chitosan films.
  • PubMed Central (PMC). (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. National Center for Biotechnology Information.
  • BioMed Central. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
  • PubMed. (2024). The impact of chelating compounds on Cu2+, Fe2+/3+, and Zn2+ ions in Alzheimer's disease treatment. National Center for Biotechnology Information.
  • ResearchGate. (2023). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere.
  • PubMed Central (PMC). (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. National Center for Biotechnology Information.
  • ResearchGate. Oxidation of a catechol into a semiquinone and a quinone.
  • PubMed. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. National Center for Biotechnology Information.
  • MDPI. (2024). Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. MDPI.

Sources

Troubleshooting NMR peak assignments for Methyl 5,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5,6-dihydroxynicotinate

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and need to ensure accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we address common challenges in peak assignment and provide robust, field-proven troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: I've just acquired a ¹H NMR spectrum. What are the expected chemical shifts for the key protons in this compound?

A1: The chemical environment of each proton dictates its chemical shift. For this compound, you should generally expect signals in three distinct regions. Note that these are approximate ranges and can be influenced by solvent, concentration, and temperature.

  • Aromatic Protons (H-2, H-4): These protons are attached to the pyridine ring and are deshielded. They typically appear in the 6.5-8.0 ppm range.[1] The specific positions of H-2 and H-4 depend on the combined electronic effects of the hydroxyl and methyl ester substituents.

  • Methyl Ester Protons (-OCH₃): This group consists of three equivalent protons, which will appear as a sharp singlet. Expect this signal in the 3.5-4.0 ppm region.[2]

  • Hydroxyl Protons (-OH): The chemical shift of hydroxyl protons is highly variable and depends heavily on solvent, temperature, and concentration due to hydrogen bonding.[3] In a common solvent like DMSO-d₆, they can appear as broad signals anywhere from 4.0 to 10.0 ppm .[3] In CDCl₃, they may be much broader and harder to identify, sometimes even exchanging out completely.

Q2: My hydroxyl (-OH) proton signals are either very broad or not visible at all. Is my sample degraded?

A2: This is a very common issue and usually does not indicate sample degradation. Several factors can cause this:

  • Proton Exchange: Hydroxyl protons are "exchangeable" and can rapidly exchange with trace amounts of water (H₂O) or acid in the NMR solvent. This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline.[4]

  • Solvent Choice: In protic solvents like methanol-d₄ (CD₃OD), the hydroxyl protons will exchange with the deuterium atoms of the solvent, causing the signal to disappear entirely.[5] In aprotic solvents like CDCl₃, exchange with residual water is still common. Using a solvent that can form strong hydrogen bonds, like DMSO-d₆, often slows this exchange, resulting in sharper, more observable -OH peaks.

  • Concentration & Temperature: Hydrogen bonding is concentration and temperature-dependent. At higher concentrations, intermolecular hydrogen bonding can broaden signals. Increasing the temperature can decrease hydrogen bonding, often resulting in a sharpening of the -OH signal and a shift to a lower ppm value (upfield).[3]

Q3: The two aromatic proton signals are overlapping, forming a complex multiplet. How can I assign them?

A3: When one-dimensional (1D) spectra are insufficient due to signal overlap or complex splitting patterns, two-dimensional (2D) NMR experiments are the definitive solution.[6]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). For your molecule, a cross-peak between the two aromatic protons would confirm they are adjacent on the ring.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful tool for this problem. It shows correlations between protons and carbons over 2-3 bonds.[8] You can use the well-defined methyl ester singlet to unambiguously assign the aromatic ring. The methyl protons will show a correlation to the ester carbonyl carbon, which in turn will show correlations to the aromatic protons H-2 and H-4, helping to differentiate them.

Troubleshooting Workflow & In-Depth Guides

Navigating NMR peak assignment issues requires a logical approach. The following workflow provides a structured path from initial data ambiguity to confident structural confirmation.

G cluster_0 Initial ¹H NMR Analysis cluster_1 Troubleshooting Paths cluster_2 Experimental Solutions start Acquire ¹H NMR Spectrum check_peaks Are all expected peaks present and well-resolved? start->check_peaks missing_oh Problem: Missing/Broad -OH Peaks check_peaks->missing_oh No, -OH missing ambiguous_arom Problem: Ambiguous Aromatic Peaks check_peaks->ambiguous_arom No, aromatics overlap confirm_structure Problem: Need Full Connectivity Confirmation check_peaks->confirm_structure No, need full proof end_node Peak Assignment Complete check_peaks->end_node Yes d2o_shake Perform D₂O Exchange Experiment missing_oh->d2o_shake temp_study Run Variable Temperature (VT) NMR missing_oh->temp_study cosy_exp Run ¹H-¹H COSY ambiguous_arom->cosy_exp twod_nmr Run 2D NMR (HSQC/HMBC) confirm_structure->twod_nmr d2o_shake->ambiguous_arom temp_study->ambiguous_arom cosy_exp->confirm_structure twod_nmr->end_node

Caption: Troubleshooting workflow for NMR peak assignment.

Guide 1: Unambiguously Identifying Hydroxyl Protons

If the -OH signals are broad, overlapping with other signals, or seemingly absent, the following protocol will provide definitive proof of their identity.

Protocol: D₂O Exchange Experiment

The principle behind this experiment is that acidic protons (-OH, -NH, -COOH) will readily exchange with deuterium from deuterium oxide (D₂O). Since deuterium is not observed in ¹H NMR, the corresponding proton signal will disappear.[5]

Step-by-Step Methodology:

  • Acquire Initial Spectrum: Dissolve your sample of this compound in a suitable deuterated solvent (DMSO-d₆ is recommended for observing -OH protons) and acquire a standard ¹H NMR spectrum.

  • Identify Putative -OH Signal(s): Note the chemical shift and appearance of any broad peaks that you suspect are from the hydroxyl groups.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the NMR tube and shake it vigorously for 20-30 seconds to ensure thorough mixing and facilitate the H/D exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.

  • Analyze the Result: Compare the "before" and "after" spectra. The signals corresponding to the two -OH protons should have disappeared or significantly diminished in the second spectrum. This provides unequivocal confirmation of their assignment.

Guide 2: Resolving and Assigning Aromatic Protons

When the H-2 and H-4 protons on the pyridine ring are difficult to assign due to similar chemical shifts, a combination of 1D coupling constant analysis and 2D correlation experiments is required.

Data Interpretation: Coupling Constants (J-values)

First, examine the splitting pattern of your aromatic signals. The coupling between adjacent protons on a pyridine ring (ortho coupling) typically results in a J-value of 7–10 Hz.[9] The two aromatic protons in this compound (H-2 and H-4) are ortho to each other and should appear as doublets, each split by the other. Measuring the J-value can help confirm this relationship.

Protocol: Acquiring and Interpreting 2D NMR Spectra

If coupling constants are not clear, 2D NMR is the next step. The following experiments provide a complete picture of the molecular framework.

  • ¹H-¹H COSY: Identifies protons that are coupled. A cross-peak connecting the two aromatic signals will confirm their ortho relationship.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation).[8] This allows you to identify the specific carbon signals for C-2 and C-4.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final assignment. It shows correlations between protons and carbons over two to three bonds (²J and ³J).[8] This allows you to piece the molecular puzzle together.

Expected Chemical Shift & 2D Correlation Data

The table below provides estimated chemical shift ranges and highlights the key 2D NMR correlations that are critical for assigning the structure of this compound.

Atom Label¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations (Proton → Carbon)
H-2 7.5 - 8.0135 - 145C-4, C-6, C=O
H-4 6.8 - 7.3115 - 125C-2, C-5, C-6
-OCH₃ 3.7 - 3.950 - 55C=O
5-OH 4.0 - 10.0N/AC-4, C-5, C-6
6-OH 4.0 - 10.0N/AC-2, C-5, C-6
C-2 N/A135 - 145H-4, 6-OH
C-3 N/A120 - 130H-2, H-4
C-4 N/A115 - 125H-2, 5-OH
C-5 N/A145 - 155H-4, 6-OH
C-6 N/A140 - 150H-2, H-4, 5-OH
C=O N/A165 - 175H-2, -OCH₃

Note: Chemical shift values are estimates based on substituted pyridine derivatives and are highly dependent on experimental conditions. The true value lies in interpreting the correlation patterns.

Key HMBC Correlations for Structural Confirmation

The following diagram illustrates the most important HMBC correlations that will allow for unambiguous assignment of the entire molecule.

G cluster_mol This compound mol Structure with Key Atoms C2 C2 C3 C3 H2 H2 C4 C4 CO C=O C5 C5 H4 H4 C6 C6 OH5 5-OH N1 N OH6 6-OH OCH3 OCH₃ OCH3->CO ²J H2->C4 ³J H2->C6 ²J H2->CO ³J H4->C2 ³J H4->C5 ²J H4->C6 ³J

Caption: Key ³J and ²J HMBC correlations for assignment.

By tracing these connections, you can confidently assign every proton and carbon signal. For example, the protons of the methyl ester (-OCH₃) will only show a 2-bond correlation to the carbonyl carbon (C=O). This carbonyl carbon will then show a 3-bond correlation to the H-2 proton, locking in the position of the ester group and the identity of H-2.

References

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Provides typical chemical shift ranges for aromatic protons. [Link]

  • Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. Discusses the interpretation of coupling patterns in the aromatic region of ¹H NMR spectra. [Link]

  • University of Puget Sound. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Describes the use of coupling constants (Jortho, Jmeta) for signal assignment. [Link]

  • Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. An introduction to the most common 2D NMR techniques used in organic chemistry. [Link]

  • University College London. Chemical shifts. Discusses factors affecting chemical shifts, including hydrogen bonding, temperature, and solvent effects on -OH protons. [Link]

  • Erharuyi, O. et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Describes a common synthetic route for methyl nicotinate via esterification. [Link]

  • cosy hsqc hmbc: Topics by Science.gov. A collection of scientific articles utilizing 2D NMR techniques for structure elucidation. [Link]

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Explains why alcohol protons often appear as singlets due to acid-catalyzed exchange. [Link]

  • Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Provides examples and explanations for using COSY spectra to determine connectivity in aromatic systems. [Link]

  • Methyl Nicotinate-impurities. (n.d.). Pharmaffiliates. Lists potential impurities related to Methyl Nicotinate. [Link]

  • Ai, L. et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Thieme. Demonstrates the significant impact of different NMR solvents on proton chemical shifts. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts. Provides a reference table of approximate proton chemical shifts for common functional groups. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Offers practical solutions for common NMR problems, including the use of D₂O exchange. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). A brief overview of common 2D NMR experiments. [Link]

Sources

Challenges in the scale-up synthesis of Methyl 5,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex chemistry, this Technical Support Center is dedicated to navigating the intricate challenges associated with the scale-up synthesis of Methyl 5,6-dihydroxynicotinate. As a molecule of significant interest for its potential applications in pharmaceutical development, its successful and efficient synthesis at scale is paramount. This guide, structured in a responsive question-and-answer format, is designed to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies. Drawing from established principles in heterocyclic chemistry and process development, we will explore the nuances of this synthesis, from reaction mechanisms to purification hurdles.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A plausible and efficient route begins with the commercially available 6-hydroxynicotinic acid. The proposed pathway involves protection of the existing hydroxyl and carboxylic acid groups, followed by a directed hydroxylation at the 5-position, and subsequent deprotection and esterification.

Synthetic_Pathway A 6-Hydroxynicotinic Acid B Protection Step A->B Ac₂O, Pyridine C Protected Intermediate B->C Acetyl Protection D Hydroxylation C->D 1. LDA, THF, -78°C 2. MoOPh E 5,6-Dihydroxy Intermediate D->E Directed Ortho Metalation & Hydroxylation F Esterification & Deprotection E->F MeOH, H₂SO₄ (cat.) G This compound F->G Final Product

Caption: Proposed synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The primary challenges can be categorized into three main areas:

  • Handling of Sensitive Reagents and Intermediates: The synthesis involves air- and moisture-sensitive reagents like organolithium bases (e.g., LDA) which require stringent anhydrous and inert atmosphere conditions. The dihydroxy-substituted pyridine ring is also susceptible to oxidation, especially at elevated temperatures or non-neutral pH.

  • Process Safety and Exothermicity: The directed ortho-metalation step is typically performed at very low temperatures (-78°C) to control reactivity. On a large scale, maintaining such low temperatures and managing the exotherm from quenching the organolithium intermediate can be challenging.

  • Purification and Isolation: The final product and its intermediates are polar, which can complicate extraction and purification. The structural similarity between the product and potential byproducts, such as starting materials or mono-hydroxylated species, makes purification by crystallization or chromatography difficult at scale.

Q2: Why is a protection strategy necessary for 6-hydroxynicotinic acid?

A2: A protection strategy is crucial for two main reasons. Firstly, the acidic protons on both the hydroxyl and carboxylic acid groups of 6-hydroxynicotinic acid would be readily deprotonated by the strong base (LDA) used for the directed metalation. This would consume multiple equivalents of the base, leading to poor efficiency and yield. Secondly, protecting these groups, for instance as acetyl esters, prevents unwanted side reactions and helps to direct the metalation specifically to the 5-position of the pyridine ring.

Q3: Are there alternative methods for the hydroxylation step?

A3: Yes, while the use of molybdenum-based oxidizing agents like MoOPh (Oxodiperoxy(pyridine)(hexamethylphosphoric triamide)molybdenum(VI)) after metalation is effective, other electrophilic oxygen sources can be considered. These include bubbling dry oxygen through the solution of the lithiated intermediate, or using other peroxides. However, these alternatives often lead to lower yields and a greater number of byproducts due to over-oxidation or other side reactions. The choice of reagent is a critical parameter to optimize during process development.

Q4: What analytical techniques are recommended for in-process control?

A4: For effective in-process control, a combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress, especially for the disappearance of starting materials.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material, formation of product, and detection of byproducts. A reverse-phase method with a suitable column (e.g., C18) and a mobile phase of acetonitrile/water with a pH modifier is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of intermediates and the final product, and to assess purity from crude reaction mixtures.

Troubleshooting Guide

Issue 1: Low Yield in the Hydroxylation Step

  • Possible Cause 1: Incomplete Metalation.

    • Explanation: The formation of the lithiated intermediate at the 5-position is critical. If the reaction conditions are not sufficiently anhydrous, or if the LDA has degraded, the deprotonation will be incomplete.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use freshly titrated or newly purchased LDA. Consider a slight excess of LDA (1.1-1.2 equivalents) to ensure complete reaction.

  • Possible Cause 2: Degradation of the Lithiated Intermediate.

    • Explanation: Organolithium intermediates can be unstable, even at low temperatures, if not used promptly.

    • Solution: Add the electrophilic oxygen source as soon as the metalation is complete. Avoid any unnecessary delays between the formation of the intermediate and the subsequent reaction step.

  • Possible Cause 3: Inefficient Hydroxylation/Oxidation.

    • Explanation: The chosen oxidizing agent may not be efficient, or may be participating in side reactions.

    • Solution: Ensure the oxidizing agent is of high purity and is added at the correct stoichiometric ratio. A slow, controlled addition at low temperature is often crucial to prevent localized overheating and byproduct formation.

Issue 2: Product Decomposition During Workup or Purification

  • Possible Cause 1: Air Oxidation.

    • Explanation: Dihydroxy-substituted aromatic rings, like catechols, are highly susceptible to oxidation by atmospheric oxygen, which is often accelerated by the presence of trace metals or non-neutral pH. This can lead to the formation of colored quinone-like byproducts.

    • Solution: Perform all workup and purification steps under an inert atmosphere where possible. Use de-gassed solvents. The addition of a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, to the aqueous phases during workup can help to mitigate oxidation.

  • Possible Cause 2: Thermal Instability.

    • Explanation: The product may be thermally labile, especially in the presence of acidic or basic impurities.

    • Solution: Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. For purification by chromatography, consider running the column at room temperature or slightly below. If distillation is required for an intermediate, use high vacuum to lower the boiling point.[2]

  • Possible Cause 3: pH-Mediated Decomposition.

    • Explanation: The dihydroxy functionality can be sensitive to both strongly acidic and strongly basic conditions, which can catalyze decomposition or rearrangement.

    • Solution: Maintain the pH as close to neutral as possible during workup and isolation. Use mild acids and bases for any pH adjustments, such as dilute citric acid or sodium bicarbonate solutions.

Troubleshooting_Workflow start Low Product Yield or Purity q1 Check Reaction Monitoring Data (TLC, HPLC) start->q1 incomplete_conv Incomplete Conversion q1->incomplete_conv Yes byproducts Significant Byproducts q1->byproducts No cause_incomplete Possible Causes: - Inactive Reagents - Incorrect Stoichiometry - Sub-optimal Temperature incomplete_conv->cause_incomplete cause_byproducts Possible Causes: - Over-oxidation - Side Reactions - Thermal Decomposition byproducts->cause_byproducts solution_incomplete Solutions: - Verify Reagent Quality - Optimize Stoichiometry - Adjust Temperature/Time cause_incomplete->solution_incomplete solution_byproducts Solutions: - Control Reagent Addition - Use Inert Atmosphere - Optimize Purification cause_byproducts->solution_byproducts

Caption: A troubleshooting decision workflow for synthesis issues.

Experimental Protocols

Protocol 1: Directed Ortho-Metalation and Hydroxylation

  • Safety Precaution: This procedure involves pyrophoric and moisture-sensitive reagents. It must be conducted by trained personnel in a chemical fume hood under a dry, inert atmosphere.

  • Reactor Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Charging: The protected 6-acetoxy-methylnicotinate intermediate is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78°C using a dry ice/acetone bath.

  • Metalation: A solution of lithium diisopropylamide (LDA) in THF/hexanes (1.1 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below -70°C. The mixture is stirred at -78°C for 1 hour after the addition is complete.

  • Hydroxylation: A solution of MoOPh (1.2 equivalents) in anhydrous THF is added slowly to the reaction mixture, again ensuring the temperature remains below -70°C. The reaction is stirred for an additional 2 hours at -78°C.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride, ensuring the temperature does not rise excessively.

  • Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude dihydroxy intermediate.

Protocol 2: Esterification and Deprotection

  • Reaction Setup: The crude dihydroxy intermediate from the previous step is dissolved in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalyst: A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added to the solution.[3]

  • Reflux: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by HPLC or TLC.

  • Neutralization: After cooling to room temperature, the reaction mixture is slowly added to a stirred, chilled solution of saturated sodium bicarbonate to neutralize the acid.

  • Extraction: The product is extracted from the aqueous mixture using a suitable organic solvent, such as dichloromethane or ethyl acetate.[4] Multiple extractions are recommended to ensure complete recovery.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Recommended Parameters for Key Steps

ParameterMetalationHydroxylationEsterification
Solvent Anhydrous THFAnhydrous THFAnhydrous Methanol
Temperature -78°C-78°CReflux (~65°C)
Key Reagent LDAMoOPhH₂SO₄ (catalytic)
Equivalents 1.1 - 1.21.20.1
Reaction Time 1 hour2 hours4-6 hours
Workup pH Neutral (NH₄Cl quench)NeutralNeutral (NaHCO₃)

References

  • Organic Syntheses Procedure for 6-Hydroxynicotinic Acid. Available at: [Link]

  • Manufacturing process of methyl-6-methylnicotinate. Available at: [Link]

  • Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents.
  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. Available at: [Link]

  • Synthesis of methyl 5,6-diaminonicotinate - PrepChem.com. Available at: [Link]

  • Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC. Available at: [Link]

  • Rapid Enzymatic Method for Pectin Methyl Esters Determination - PMC - NIH. Available at: [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]

  • Synthesis, Scale-up and Recrystallization Studies of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide(LLM-105) - IMEMG. Available at: [Link]

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ResearchGate. Available at: [Link]

  • Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin - MDPI. Available at: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. Available at: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH. Available at: [Link]

Sources

Technical Support Center: Resolving Impurities in Pyridine Carboxylic Acid Ester Samples

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with pyridine carboxylic acid esters, with a specific focus on troubleshooting impurities related to Methyl 5,6-dihydroxynicotinate .

Important Initial Consideration: Our internal database and a thorough review of current literature have not yielded specific information on a compound named "this compound." It is possible that this name is a synonym, a novel unpublished compound, or a misnomer for a related structure. The most common related compounds include derivatives of nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid). This guide will proceed by addressing the challenges of working with dihydroxypyridine carboxylic acid esters from a foundational perspective, providing you with the principles to troubleshoot impurities in analogous structures.

Part 1: Troubleshooting Guide - From Synthesis to Pure Compound

This section provides a systematic approach to identifying and resolving impurities that may arise during the synthesis and workup of dihydroxypyridine carboxylic acid esters.

Understanding the Synthetic Landscape and Potential Impurities

The synthesis of a dihydroxypyridine carboxylic acid ester likely involves the formation of the pyridine ring, introduction of hydroxyl groups, and esterification. Each step is a potential source of impurities.

Common Synthetic Pathways & Associated Impurities:

Synthetic StepPotential ImpuritiesRationale for Formation
Esterification Unreacted carboxylic acid, residual alcohol, by-products from coupling agents.Incomplete reaction or side reactions of the activating agent.
Hydroxylation Partially hydroxylated intermediates, over-oxidized products (e.g., quinones), regioisomers.Lack of regioselectivity in the hydroxylation step or harsh reaction conditions.
Ring Formation Starting materials for ring synthesis, incompletely cyclized products, isomeric pyridine derivatives.Inefficient cyclization or competing reaction pathways.
Workup & Isolation Inorganic salts, residual solvents, degradation products.Inadequate washing, drying, or exposure to harsh pH/temperature conditions.

A hypothetical synthesis of a dihydroxynicotinate ester might proceed as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Starting Material (e.g., aminocrotonate) B Ring Formation A->B C Hydroxylation B->C D Esterification C->D E Crude Product D->E F Aqueous Workup (Acid-Base Extraction) E->F Crude Mixture G Column Chromatography F->G H Recrystallization G->H I Pure Product H->I

Caption: A generalized workflow for the synthesis and purification of a dihydroxypyridine carboxylic acid ester.

Part 2: Frequently Asked Questions (FAQs)

Q1: My final product is discolored (e.g., brown or black). What is the likely cause?

A1: Discoloration in dihydroxypyridine derivatives often points to oxidation. The electron-rich dihydroxy-substituted pyridine ring is susceptible to oxidation, which can lead to the formation of colored quinone-like species or polymeric materials.

  • Causality: This is often exacerbated by exposure to air (oxygen), light, or residual transition metals from catalytic steps. Dihydropyridine derivatives, in particular, can be sensitive to air and light, leading to aromatization and other degradation pathways.[1][2]

  • Troubleshooting:

    • Inert Atmosphere: Conduct your reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Protect your reaction and product from light by covering glassware with aluminum foil.

    • Metal Scavengers: If a metal catalyst was used, consider using a metal scavenger during workup.

    • Purification: Activated carbon (charcoal) treatment during recrystallization can sometimes remove colored impurities.[3]

Q2: I see a significant amount of my starting carboxylic acid in the final product. How can I improve the esterification?

A2: Incomplete esterification is a common issue. The choice of esterification method is critical.

  • Fischer Esterification (Acid-Catalyzed): This is an equilibrium-driven process. To drive the reaction to completion, you can:

    • Use a large excess of the alcohol (it can even be the solvent).

    • Remove water as it forms, for example, by using a Dean-Stark apparatus.[4]

    • Expert Insight: Be aware that strong acid catalysts can form non-volatile salts with the basic pyridine nitrogen, complicating product isolation.[5]

  • Coupling Reagents (e.g., DCC, EDC): These are generally more efficient for sensitive substrates but can introduce their own impurities (e.g., dicyclohexylurea for DCC).

    • Troubleshooting: Ensure you are using the correct stoichiometry of coupling reagent and base. The reaction is often best performed at low temperatures to minimize side reactions.

  • Acid Chlorides: Conversion of the carboxylic acid to an acid chloride followed by reaction with the alcohol is a high-yielding but requires an extra synthetic step. The acid chloride hydrochlorides can have low solubility in inert solvents.[3]

Q3: My HPLC shows multiple peaks with similar mass spectra. What could be the issue?

A3: This often suggests the presence of isomers (regioisomers or stereoisomers).

  • Causality: If your synthesis involves a substitution reaction on the pyridine ring (like hydroxylation), you may be forming different positional isomers.

  • Troubleshooting & Identification:

    • Analytical Techniques:

      • HPLC: Use a high-resolution column and try different mobile phases to improve separation.

      • NMR Spectroscopy: 2D NMR techniques (like COSY, HMBC, and NOESY) are powerful tools for elucidating the exact structure of isomers.

    • Synthetic Strategy: Re-evaluate the regioselectivity of your synthetic steps. You may need to use protecting groups or a different synthetic route to favor the desired isomer.

Q4: The product appears to be degrading during purification by column chromatography on silica gel. What are my alternatives?

A4: Dihydroxypyridine derivatives can be sensitive to the acidic nature of silica gel.

  • Causality: The acidic silanol groups on the silica surface can catalyze degradation reactions.

  • Troubleshooting:

    • Neutralize the Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine, mixed into the slurry before packing the column.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase (C18) column.

    • Non-Chromatographic Methods:

      • Recrystallization: This is an excellent method for purifying solid compounds if a suitable solvent system can be found.

      • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen and the acidity of the hydroxyl groups (if applicable) to move your compound between aqueous and organic layers, leaving neutral impurities behind.[6]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Impurity Identification using HPLC-MS

This protocol outlines a general method for analyzing your this compound sample for impurities.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your sample.

    • Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of your compound (e.g., 260 nm) and a mass spectrometer.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Analyze the mass spectrum of each peak to determine its mass-to-charge ratio (m/z).

    • Compare the masses of the impurity peaks to the expected masses of potential impurities (starting materials, by-products, degradation products).

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for separating your amphoteric product from neutral organic impurities.

Acid_Base_Extraction A Crude product in organic solvent (e.g., Ethyl Acetate) B Extract with dilute acid (e.g., 1M HCl) A->B C Aqueous Layer (Protonated Product) B->C Product moves to aqueous D Organic Layer (Neutral Impurities) B->D Impurities remain E Wash aqueous layer with organic solvent C->E F Adjust pH of aqueous layer to isoelectric point E->F G Precipitated pure product F->G H Filter and dry G->H I Pure Product H->I

Caption: Workflow for purification using acid-base extraction.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic pyridine nitrogen will be protonated, making the compound water-soluble.

  • Separation: Separate the aqueous layer (containing your product) from the organic layer (containing neutral impurities).

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Neutralization: Carefully adjust the pH of the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) to the isoelectric point of your compound, at which it is least soluble.

  • Isolation: The purified product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

References

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine carboxylic acid esters.
  • Acta Poloniae Pharmaceutica. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? [Link]

  • Google Patents. (n.d.). Method for the production of 6-hydroxynicotinic acid.
  • National Institutes of Health. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. [Link]

  • Google Patents. (n.d.). Process for purifying esters.
  • Google Patents. (n.d.). Method for the production of 6-hydroxynicotinic acid.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. [Link]

  • National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. [Link]

  • SciSpace. (n.d.). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. [Link]

  • Trade Science Inc. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Tetronic Acids from Esters. [Link]

  • PubChem. (n.d.). 6-Hydroxynicotinic acid. [Link]

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

  • PubMed. (n.d.). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. [Link]

  • Wageningen University & Research. (2014). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. [Link]

  • PubMed. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. [Link]

Sources

Technical Support Center: Best Practices for Drying and Handling Hygroscopic Methyl 5,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with best practices for the effective drying and handling of hygroscopic Methyl 5,6-dihydroxynicotinate. Given the limited specific public data on this compound, the recommendations provided are based on established principles for handling moisture-sensitive and hygroscopic active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For a compound like this compound, which possesses polar functional groups (hydroxyl and ester groups), this can lead to several challenges. Moisture absorption can result in chemical degradation, changes in physical properties, and difficulties in handling and manufacturing processes.[1][2]

Q2: How can I determine the water content of my this compound sample?

A2: The most accurate and widely used method for determining water content in pharmaceutical compounds is Karl Fischer titration.[3][4] This technique is specific to water and can detect even trace amounts. There are two main types: volumetric and coulometric Karl Fischer titration, suitable for different levels of water content.[5][6]

Q3: What are the initial signs that my sample of this compound has absorbed moisture?

A3: Visual signs of moisture absorption in a powdered sample can include clumping, caking, or a change in flowability.[1] In more extreme cases, the powder may become sticky or even deliquesce (dissolve in the absorbed water). Any unexpected changes in the physical appearance of the compound should be investigated.

Q4: What is the ideal storage environment for this compound?

A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica gel.[2][7] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can provide additional protection. Store in a cool, dry place away from direct sunlight.[8]

Troubleshooting Guide

Issue 1: Inconsistent results in analytical testing.
Potential Cause Troubleshooting Step Scientific Rationale
Variable Water Content Determine the water content of each batch using Karl Fischer titration before use.The presence of water can alter the compound's molecular weight, leading to inaccurate concentration calculations and affecting reaction kinetics.
Degradation of the Compound Store the compound under recommended conditions (see FAQ Q4). Protect from light and moisture.[8][9]Nicotinic acid derivatives can be susceptible to hydrolysis or oxidation, which is often accelerated by the presence of moisture.[10]
Contamination Handle the compound in a clean, dry environment. Use clean, dry spatulas and glassware.Hygroscopic compounds can readily absorb moisture from contaminated equipment.
Issue 2: Poor flowability and handling characteristics (clumping, caking).
Potential Cause Troubleshooting Step Scientific Rationale
Moisture Absorption Dry the material using an appropriate method (see protocols below) before handling. Handle in a low-humidity environment, such as a glove box.[11]Absorbed moisture creates liquid bridges between particles, increasing inter-particle forces and leading to poor flow.[1]
Particle Size and Morphology If possible, use a grade of the material with a larger, more uniform particle size.Smaller particles have a larger surface area-to-volume ratio, making them more susceptible to moisture absorption and cohesive forces.

Experimental Protocols

Protocol 1: Drying this compound using a Vacuum Oven

This method is suitable for removing excess moisture from the compound, especially for heat-sensitive materials.[12][13]

Step-by-Step Methodology:

  • Preparation: Place a thin layer of this compound in a clean, dry, and shallow glass dish.

  • Loading: Place the dish in a vacuum oven.

  • Vacuum Application: Gradually apply a vacuum to the oven. A pressure of 20-50 mbar is typically sufficient.

  • Temperature Control: Set the oven temperature. For a potentially heat-sensitive compound like this, starting at a low temperature (e.g., 30-40°C) is recommended. The optimal temperature may require experimental determination.

  • Drying Time: Dry the sample for a predetermined period (e.g., 4-24 hours). The time will depend on the initial water content, temperature, and vacuum level.

  • Monitoring: Periodically check for a constant weight to determine when the sample is dry.

  • Cooling and Storage: Once dry, release the vacuum with an inert gas like nitrogen. Immediately transfer the dried sample to a desiccator to cool and for storage.[7]

Protocol 2: Handling and Dispensing in a Controlled Atmosphere

To prevent moisture re-absorption after drying, handle the compound in a controlled environment.

Step-by-Step Methodology:

  • Environment Setup: Use a glove box or a nitrogen-purged glove bag to create a low-humidity environment.[11]

  • Material Transfer: Transfer the container of dried this compound into the controlled atmosphere.

  • Equilibration: Allow the container and its contents to equilibrate to the atmosphere inside the glove box before opening.

  • Dispensing: Use clean, dry spatulas and weighing boats for dispensing.

  • Sealing: Tightly reseal the container immediately after dispensing.

  • Removal: Remove the dispensed sample and the stock container from the glove box.

Visualization of Workflows

Diagram 1: Decision Tree for Handling this compound

A Received this compound B Visually Inspect for Clumping/Caking A->B C Proceed to Experiment B->C No Clumping D Dry the Compound B->D Clumping Observed G Store in Desiccator C->G After Use E Determine Water Content (Karl Fischer) D->E F Handle in Controlled Atmosphere E->F F->C

Caption: Decision workflow for handling incoming this compound.

Diagram 2: Drying and Handling Workflow

cluster_drying Drying Process cluster_handling Handling Process A Place Sample in Vacuum Oven B Apply Vacuum & Gentle Heat A->B C Dry to Constant Weight B->C D Transfer to Glove Box C->D Transfer under Inert Gas E Dispense Material D->E F Seal Container E->F G G F->G Store in Desiccator

Caption: Workflow for drying and subsequent handling of the compound.

References

Sources

Validation & Comparative

A Definitive Guide to the Structural Elucidation of Methyl 5,6-dihydroxynicotinate Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug discovery, the unambiguous determination of a molecule's structure is a cornerstone of success. For polysubstituted aromatic compounds, such as the nicotinic acid derivative Methyl 5,6-dihydroxynicotinate, this task can be particularly challenging due to the potential for isomeric ambiguity. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, a definitive structural confirmation necessitates the power of two-dimensional (2D) NMR techniques.

This guide provides a comprehensive, in-depth comparison of how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to unequivocally confirm the structure of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to build a complete and validated structural picture.

The Challenge: Differentiating Isomers of Methyl Dihydroxynicotinate

The synthesis of this compound can potentially yield other isomers, such as Methyl 2,3-dihydroxynicotinate or Methyl 4,5-dihydroxynicotinate. Distinguishing between these possibilities using 1D ¹H and ¹³C NMR alone can be inconclusive. The subtle differences in chemical shifts may not provide enough evidence to definitively assign the positions of the hydroxyl and methyl ester groups on the pyridine ring. This is where the through-bond correlation information from 2D NMR becomes indispensable.[1]

The Strategic Approach: A Multi-faceted 2D NMR Workflow

To tackle this structural puzzle, a logical and systematic application of various NMR experiments is crucial. Our approach is designed to be a self-validating system, where the data from each experiment corroborates and builds upon the others.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC H1_NMR->HSQC Direct C-H Attachment HMBC ¹H-¹³C HMBC H1_NMR->HMBC Long-Range C-H Connectivity C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Definitive Structure of this compound COSY->Structure Identifies Spin Systems HSQC->Structure Assigns Protons to Carbons HMBC->Structure Confirms Substitution Pattern

Caption: Workflow for 2D NMR-based structural elucidation.

Experimental Protocols: Acquiring High-Quality NMR Data

The following are detailed methodologies for acquiring the necessary NMR spectra. High sample concentration and the choice of an appropriate instrument are key for obtaining excellent data in a reasonable timeframe.[2]

1. Sample Preparation:

  • Dissolve approximately 20-30 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Ensure the sample is fully dissolved to avoid signal broadening.

  • Filter the solution into a standard 5 mm NMR tube.

2. 1D NMR Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts, multiplicities, and integrations of all proton signals.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

3. 2D NMR Acquisition:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[3] It is crucial for identifying adjacent protons on the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[4] This allows for the unambiguous assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).[4] This is the key experiment for piecing together the molecular skeleton and confirming the substitution pattern by identifying long-range connectivities.

Data Interpretation: Building the Structure Piece by Piece

Let's assume the following hypothetical but realistic spectral data for this compound.

Table 1: ¹H and ¹³C NMR Data of this compound

Positionδ¹³C (ppm)δ¹H (ppm)MultiplicityIntegration
2145.28.10s1H
3120.5---
4115.87.30s1H
5140.1---
6155.3---
C=O168.0---
OCH₃52.53.85s3H

Analysis of 2D NMR Spectra:

1. ¹H-¹H COSY Analysis: The COSY spectrum is expected to show no cross-peaks between the aromatic protons at 8.10 ppm and 7.30 ppm. This lack of correlation is a critical piece of evidence, indicating that these two protons are not on adjacent carbons. This immediately rules out isomers where the two aromatic protons would be ortho or meta to each other.

2. ¹H-¹³C HSQC Analysis: The HSQC spectrum will show direct correlations between the protons and the carbons they are attached to.[2]

  • A cross-peak between the proton at 8.10 ppm and the carbon at 145.2 ppm.

  • A cross-peak between the proton at 7.30 ppm and the carbon at 115.8 ppm.

  • A cross-peak between the methyl protons at 3.85 ppm and the carbon at 52.5 ppm.

This allows us to definitively assign C2-H2, C4-H4, and the methyl ester group.

G cluster_HSQC HSQC Correlations (¹JCH) H2 H2 (8.10 ppm) C2 C2 (145.2 ppm) H2->C2 Direct Bond H4 H4 (7.30 ppm) C4 C4 (115.8 ppm) H4->C4 Direct Bond H_Me OCH₃ (3.85 ppm) C_Me OCH₃ (52.5 ppm) H_Me->C_Me Direct Bond

Caption: Direct C-H correlations from the HSQC spectrum.

3. ¹H-¹³C HMBC Analysis: The HMBC spectrum is the final piece of the puzzle, revealing long-range correlations that establish the connectivity of the entire molecule.[5]

Key Expected HMBC Correlations:

  • H2 (8.10 ppm) to C4 (115.8 ppm) and C6 (155.3 ppm): The correlation to C4 confirms their meta relationship, while the correlation to the quaternary carbon C6 places it adjacent to C2.

  • H4 (7.30 ppm) to C2 (145.2 ppm), C6 (155.3 ppm), and C=O (168.0 ppm): The correlation to C2 further confirms the meta relationship. The correlation to C6 helps define the ring structure. Crucially, the correlation to the carbonyl carbon (C=O) places the methyl ester group at position 3, adjacent to C4.

  • OCH₃ (3.85 ppm) to C=O (168.0 ppm): This confirms the methyl group is part of the ester functionality.

These correlations, taken together, leave no doubt about the substitution pattern. The hydroxyl groups must therefore be at positions 5 and 6, as all other positions are accounted for.

G cluster_HMBC Key HMBC Correlations (²⁻³JCH) H2 H2 C4 C4 H2->C4 C6 C6 H2->C6 H4 H4 H4->C6 C2 C2 H4->C2 CO C=O H4->CO H_Me OCH₃ H_Me->CO

Caption: Long-range C-H correlations from the HMBC spectrum.

Comparison with Alternative Methods

While other analytical techniques can provide structural information, they often lack the definitive power of 2D NMR for this type of molecule.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition but not the specific isomeric structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of functional groups (e.g., -OH, C=O, aromatic C-H), but does not reveal their positions on the ring.

  • X-ray Crystallography: Provides an unambiguous solid-state structure, but requires a suitable single crystal, which can be difficult and time-consuming to obtain.

In contrast, 2D NMR provides a complete and detailed picture of the molecular connectivity in solution, which is often the more relevant state for biological and chemical applications.

Conclusion: The Unambiguous Power of 2D NMR

The systematic application of COSY, HSQC, and HMBC NMR spectroscopy provides a robust and self-validating workflow for the unambiguous structural determination of this compound. By logically interpreting the through-bond correlations, from direct C-H attachments to long-range connectivities, it is possible to definitively piece together the molecular puzzle and differentiate it from its isomers. This approach exemplifies the power of modern NMR techniques in providing the high-fidelity structural data that is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

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A Comparative Guide to the Bioactivity of Methyl 5,6-dihydroxynicotinate and Other Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary pharmacology, nicotinic acid (niacin) and its derivatives represent a class of compounds with a rich history and a continually expanding profile of biological activities. While nicotinic acid itself is a well-established therapeutic agent for dyslipidemia, the exploration of its derivatives has unveiled a spectrum of promising pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This guide provides a comparative analysis of methyl 5,6-dihydroxynicotinate against other notable nicotinic acid derivatives in various bioassays. Due to the limited direct experimental data on this compound, this comparison synthesizes information from structurally related compounds to project its potential bioactivity, offering a framework for future research and development.

Introduction to the Analytes

Nicotinic acid, a form of vitamin B3, serves as a precursor to the essential coenzymes NAD and NADP, which are pivotal in cellular metabolism.[1] Its derivatives are synthesized to enhance or modify its biological effects, often by altering physicochemical properties like lipophilicity and target specificity.

This compound is a derivative of nicotinic acid characterized by the presence of two hydroxyl groups on the pyridine ring and a methyl ester group. The dihydroxy substitution is anticipated to significantly influence its electron-donating capacity, suggesting potential for potent antioxidant activity.

For the purpose of this guide, we will compare the projected activities of this compound with the following well-characterized nicotinic acid derivatives:

  • Nicotinic Acid: The parent compound, known for its lipid-lowering and anti-inflammatory effects.[2]

  • Nicotinamide: The amide derivative of nicotinic acid, which also functions as a vitamin B3 precursor and exhibits neuroprotective and anti-inflammatory properties.[3]

  • Methyl Nicotinate: The methyl ester of nicotinic acid, often used topically as a rubefacient due to its vasodilatory effects.[4]

  • Acylhydrazone and 1,3,4-Oxadiazoline Derivatives of Nicotinic Acid: These derivatives have shown significant antimicrobial activity.[5]

Comparative Analysis in Key Bioassays

The following sections detail the projected and observed performance of these compounds in critical in vitro assays that model key biological processes relevant to drug discovery.

Antioxidant Activity: The DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free radical scavenging ability of a compound. The assay measures the reduction of the stable DPPH radical, which is observed as a color change.

Structure-Activity Relationship Insights: The antioxidant potential of phenolic and polyphenolic compounds is strongly correlated with the number and position of hydroxyl groups.[5] Dihydroxylated aromatic compounds are often potent radical scavengers. The dihydropyridine structure itself has been shown to possess antioxidant properties.[6] Therefore, it is hypothesized that the 5,6-dihydroxy substitution on the nicotinic acid backbone of this compound would confer significant antioxidant activity, likely superior to that of nicotinic acid and methyl nicotinate, which lack these hydroxyl groups.

CompoundReported/Projected IC50 (µM)Key Structural Feature for Activity
This compound Projected: < 50 5,6-dihydroxy groups
Nicotinic Acid> 1000Single carboxyl group
Nicotinamide> 1000Amide group
Methyl Nicotinate> 1000Methyl ester group
Ascorbic Acid (Standard)~ 30-50Dihydroxy enol structure

Table 1: Comparative Antioxidant Activity (DPPH Assay). Projected values for this compound are based on structure-activity relationships of similar dihydroxylated aromatic compounds.

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity: Nitric Oxide Inhibition and COX-2 Inhibition

Inflammation is a complex biological response, and its modulation is a key therapeutic goal. We will consider two important in vitro models: the Griess assay for nitric oxide (NO) inhibition and a direct enzyme inhibition assay for cyclooxygenase-2 (COX-2).

Nitric Oxide (NO) Inhibition (Griess Assay): This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO. A reduction in nitrite levels in lipopolysaccharide (LPS)-stimulated macrophages indicates an anti-inflammatory effect. Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties.[1]

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is upregulated during inflammation and is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship Insights: The anti-inflammatory effects of nicotinic acid are partly mediated through the GPR109A receptor.[7] However, direct inhibitory effects on inflammatory mediators are also observed. The presence of hydroxyl groups can influence the binding of compounds to enzymes like COX-2. While direct data is unavailable for this compound, its dihydroxy structure suggests it may exhibit direct anti-inflammatory effects.

CompoundReported/Projected IC50 (µM) - NO InhibitionReported/Projected IC50 (µM) - COX-2 Inhibition
This compound Projected: 50-100 Projected: < 50
Nicotinic Acid> 100> 100
Nicotinamide~ 50-100> 100
Ibuprofen (Standard)~ 20-40~ 5-10
Celecoxib (Standard)Not typically measured~ 0.04-0.1

Table 2: Comparative Anti-inflammatory Activity. Projected values are based on the known anti-inflammatory properties of nicotinic acid derivatives and the potential influence of dihydroxy substitutions.

Signaling Pathway: Nicotinic Acid Anti-inflammatory Action

Anti_Inflammatory_Pathway NA Nicotinic Acid/ Derivative GPR109A GPR109A Receptor NA->GPR109A AC Adenylate Cyclase GPR109A->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NFkB_path NF-κB Pathway PKA->NFkB_path Modulates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_path->Cytokines

Caption: General workflow for the MTT cytotoxicity assay. [8]

Neuroprotective Potential

Nicotinic acid and its derivatives, particularly nicotinamide, have demonstrated neuroprotective effects in various models of neurodegenerative diseases. [9]These effects are often attributed to the maintenance of cellular energy levels and the modulation of inflammatory pathways in the central nervous system. Nicotine itself has shown neuroprotective properties through its interaction with nicotinic acetylcholine receptors (nAChRs). [10] The presence of hydroxyl groups on the pyridine ring of this compound could enhance its ability to cross the blood-brain barrier and may also influence its interaction with targets in the CNS. Its potential antioxidant activity is also a key factor in neuroprotection, as oxidative stress is a major contributor to neuronal damage. Further studies are warranted to explore the neuroprotective capabilities of this compound in relevant in vitro and in vivo models.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of this compound is currently limited, a comparative analysis based on the structure-activity relationships of related nicotinic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 5,6-dihydroxy moiety is predicted to confer significant antioxidant and potentially anti-inflammatory properties, possibly exceeding those of the parent compound, nicotinic acid.

Future research should focus on the synthesis and in vitro evaluation of this compound in the bioassays outlined in this guide. Direct comparative studies with other nicotinic acid derivatives will be crucial to validate these projections and to fully elucidate its pharmacological profile. Furthermore, exploring its effects on neuronal cell models will be a critical step in determining its potential as a neuroprotective agent. The insights gained from such studies will be invaluable for the rational design of novel nicotinic acid-based therapeutics.

References

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A Comparative Analysis of the Antioxidant Potential of Methyl 5,6-dihydroxynicotinate Against Established Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant activity remains a cornerstone of drug discovery and development. Antioxidants play a pivotal role in mitigating oxidative stress, a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This guide provides an in-depth comparative analysis of the potential antioxidant activity of a novel compound, Methyl 5,6-dihydroxynicotinate, against well-characterized, industry-standard antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid.

This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the theoretical underpinnings of antioxidant mechanisms, provide detailed experimental protocols for the robust assessment of antioxidant capacity, and present a comparative framework for evaluating the potential of new chemical entities. While direct, peer-reviewed experimental data on the antioxidant activity of this compound is not yet widely available, its structural features—specifically the presence of a dihydroxypyridine moiety—suggest a strong theoretical potential for free radical scavenging, warranting rigorous investigation.

Theoretical Framework: Mechanisms of Antioxidant Action

The fundamental role of an antioxidant is to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage. The primary mechanisms through which antioxidants exert their effects are hydrogen atom transfer (HAT) and single electron transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (A•) is typically a stable, non-reactive species.

    A-H + R• → A• + R-H

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a cation radical and an anion.

    A-H + R• → A-H•+ + R-

The efficiency of an antioxidant is determined by its ability to readily donate a hydrogen atom or an electron, and the stability of the resulting antioxidant radical.

Established Antioxidants: A Snapshot
  • Trolox: A water-soluble analog of Vitamin E, Trolox is a potent antioxidant commonly used as a standard in antioxidant capacity assays.[1] Its chromanol ring is the active site, readily donating a hydrogen atom from the hydroxyl group.

  • Ascorbic Acid (Vitamin C): A vital water-soluble antioxidant in biological systems, Ascorbic Acid can donate two electrons, making it a highly effective scavenger of a wide range of ROS.[1][2]

  • Gallic Acid: A naturally occurring phenolic acid found in numerous plants, Gallic Acid possesses strong antioxidant properties due to its three hydroxyl groups, which can effectively donate hydrogen atoms to free radicals.[1][3][4]

This compound: A Candidate for Investigation

While direct experimental evidence is pending, the chemical structure of this compound suggests a promising antioxidant potential. The presence of two hydroxyl groups on the pyridine ring is a key structural feature shared with many potent phenolic and polyphenolic antioxidants. These hydroxyl groups are expected to be the primary sites for hydrogen atom or electron donation to neutralize free radicals. Further experimental validation is crucial to confirm and quantify this hypothesized activity.

Experimental Protocols for Antioxidant Capacity Assessment

To ensure a comprehensive and reliable evaluation of antioxidant activity, a multi-assay approach is recommended. The following are standard, validated in vitro assays that measure antioxidant capacity through different mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[5][6] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[5][7]

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Reagent & Sample Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare DPPH solution (e.g., 0.1 mM in methanol) R1 Mix DPPH solution with antioxidant solution P1->R1 P2 Prepare antioxidant solutions (Test compound & Standards) in serial dilutions P2->R1 R2 Incubate in the dark (e.g., 30 minutes at room temp.) R1->R2 M1 Measure absorbance at ~517 nm R2->M1 M2 Calculate % inhibition M1->M2 M3 Determine IC50 value M2->M3

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle.

    • Prepare stock solutions of the test compound (this compound) and standard antioxidants (Trolox, Ascorbic Acid, Gallic Acid) in a suitable solvent.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each concentration of the antioxidant solutions to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Data Analysis:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.[7]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the antioxidant and determine the IC50 value (the concentration of the antioxidant required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[9] This assay is applicable to both hydrophilic and lipophilic compounds.[9][10] The reduction of the blue-green ABTS•+ by an antioxidant results in a decolorization of the solution.[11]

Experimental Workflow: ABTS Assay

ABTS_Workflow cluster_prep ABTS•+ Generation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare ABTS stock solution (e.g., 7 mM) P3 Mix ABTS and potassium persulfate solutions P1->P3 P2 Prepare potassium persulfate solution (e.g., 2.45 mM) P2->P3 P4 Incubate in the dark (12-16 hours) to form ABTS•+ P3->P4 R1 Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm P4->R1 R2 Add antioxidant solutions (Test compound & Standards) R1->R2 R3 Incubate at room temperature R2->R3 M1 Measure absorbance at 734 nm R3->M1 M2 Calculate % inhibition M1->M2 M3 Determine IC50 or TEAC value M2->M3

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[11][12]

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the antioxidant solutions (test compound and standards at various concentrations) to a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[13] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[13] This assay is based on the electron-donating ability of the antioxidant.[14]

Experimental Workflow: FRAP Assay

FRAP_Workflow cluster_prep FRAP Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare Acetate Buffer (300 mM, pH 3.6) P4 Mix Acetate Buffer, TPTZ, and FeCl3 in a 10:1:1 ratio P1->P4 P2 Prepare TPTZ solution (10 mM in 40 mM HCl) P2->P4 P3 Prepare FeCl3 solution (20 mM in water) P3->P4 R1 Warm FRAP reagent to 37°C P4->R1 R3 Add FRAP reagent R1->R3 R2 Add antioxidant solutions (Test compound & Standards) R2->R3 R4 Incubate at 37°C R3->R4 M1 Measure absorbance at 593 nm R4->M1 M2 Construct a standard curve using FeSO4 M1->M2 M3 Express results as FRAP value (µM Fe(II)/g of sample) M2->M3

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • The FRAP reagent should be prepared fresh.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the antioxidant solutions (test compound and standards) to a 96-well microplate.

    • Add the FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 4 minutes).

  • Data Analysis:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using known concentrations of ferrous sulfate (FeSO₄).

    • The antioxidant capacity of the sample is expressed as FRAP value, which is equivalent to the concentration of FeSO₄.

Comparative Antioxidant Activity Data

The following table presents a summary of the antioxidant activity of the standard compounds, as determined by the IC50 values from the DPPH and ABTS assays, and the FRAP value. Please note that the values for this compound are hypothetical and represent a target for future experimental validation.

Antioxidant CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II)/µM)
This compound To Be DeterminedTo Be DeterminedTo Be Determined
Trolox ~10 - 50[15]~5 - 20[15]~1.5 - 2.5
Ascorbic Acid ~20 - 60[8][15]~10 - 40[15]~1.0 - 2.0
Gallic Acid ~5 - 15[8][16]~2 - 10~2.0 - 3.5

Note: The IC50 and FRAP values for the standard antioxidants are approximate and can vary depending on the specific experimental conditions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative evaluation of the antioxidant activity of this compound. While the structural characteristics of this novel compound suggest a strong potential for free radical scavenging, rigorous experimental validation using the detailed protocols for DPPH, ABTS, and FRAP assays is imperative.

The data generated from these assays will enable a direct comparison with established antioxidants like Trolox, Ascorbic Acid, and Gallic Acid, providing a clear indication of its relative potency. Future research should focus on elucidating the precise mechanism of action of this compound, its structure-activity relationship, and its efficacy in more complex biological systems, including cell-based assays and in vivo models of oxidative stress. The findings from these studies will be crucial in determining the potential of this compound as a novel therapeutic agent for the prevention and treatment of diseases associated with oxidative damage.

References

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A Senior Application Scientist's Guide to the Reproducibility of Methyl 5,6-dihydroxynicotinate: Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the synthesis and potential bioactivity of Methyl 5,6-dihydroxynicotinate, a nicotinic acid derivative with significant research potential. For researchers, scientists, and professionals in drug development, this document outlines plausible synthetic routes and predictive insights into its biological effects, addressing the current scarcity of direct literature on this specific molecule. By leveraging established chemical principles and analogous compound data, this guide aims to provide a robust framework for future research and development.

Introduction: The Therapeutic Potential of a Novel Nicotinic Acid Derivative

Nicotinic acid (Vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, with a wide range of applications. The pyridine carboxylic acid structure is a key pharmacophore, contributing to a spectrum of biological activities including anti-inflammatory, anti-cancer, and cardiovascular-protective effects[1]. The introduction of hydroxyl groups to the pyridine ring can further enhance these properties, particularly by imparting antioxidant capabilities.

This compound, the methyl ester of 5,6-dihydroxynicotinic acid, is a compound that, while not extensively studied, holds considerable promise. Its structure combines the features of a nicotinic acid ester with those of a catechol-like moiety on the pyridine ring, suggesting potential for unique biological activities. This guide will explore the challenges and opportunities in synthesizing this molecule and predict its bioactivity based on established knowledge of related compounds.

Synthesis of this compound: A Comparative Analysis of Plausible Routes

The synthesis of this compound is not yet well-documented in publicly available literature. However, based on established organic chemistry principles, we can propose and compare two plausible synthetic pathways. The reproducibility of any synthesis is contingent on the careful control of reaction conditions and the purity of starting materials and intermediates.

Method 1: Synthesis via Nitration of 6-Hydroxynicotinic Acid

This multi-step synthesis begins with the commercially available 6-hydroxynicotinic acid. The key transformations involve electrophilic nitration, reduction of the nitro group, conversion of the resulting amino group to a hydroxyl group, and a final esterification.

  • Nitration of 6-Hydroxynicotinic Acid: In a round-bottom flask, dissolve 6-hydroxynicotinic acid in concentrated sulfuric acid at a controlled temperature. Add fuming nitric acid dropwise while maintaining the temperature. The reaction is typically stirred for several hours at an elevated temperature (e.g., 80°C) to yield 6-hydroxy-5-nitronicotinic acid[2].

  • Reduction of the Nitro Group: The resulting 6-hydroxy-5-nitronicotinic acid is then dissolved in a suitable solvent like methanol. A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation to reduce the nitro group to an amino group, yielding 5-amino-6-hydroxynicotinic acid. A similar reduction is described for methyl 6-amino-5-nitronicotinate[3].

  • Conversion of the Amino Group to a Hydroxyl Group: The 5-amino-6-hydroxynicotinic acid can be converted to the desired 5,6-dihydroxynicotinic acid via a Sandmeyer-type reaction. This involves diazotization of the amino group with sodium nitrite in an acidic aqueous solution, followed by decomposition of the diazonium salt in the presence of a copper catalyst and water.

  • Fischer Esterification: The final step is the esterification of 5,6-dihydroxynicotinic acid. The acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid, to produce this compound[4]. The product is then purified, for example, by column chromatography.

Synthesis_Method_1 start 6-Hydroxynicotinic Acid step1 Nitration (H2SO4, HNO3) start->step1 intermediate1 6-Hydroxy-5-nitronicotinic Acid step1->intermediate1 step2 Reduction (H2, Pd/C) intermediate1->step2 intermediate2 5-Amino-6-hydroxynicotinic Acid step2->intermediate2 step3 Diazotization & Hydrolysis (NaNO2, H+; H2O, Cu+) intermediate2->step3 intermediate3 5,6-Dihydroxynicotinic Acid step3->intermediate3 step4 Esterification (Methanol, H+) intermediate3->step4 end_product This compound step4->end_product

Caption: Proposed workflow for the synthesis of this compound via nitration.
Method 2: Enzymatic Hydroxylation Approach

An alternative, greener approach could leverage enzymatic reactions to introduce one of the hydroxyl groups, potentially offering higher selectivity and milder reaction conditions.

  • Enzymatic Hydroxylation of Nicotinic Acid: Nicotinic acid can be hydroxylated at the 6-position using microorganisms such as Pseudomonas, Bacillus, or Achromobacter species[5]. This enzymatic process is typically carried out in an aqueous solution under aerobic conditions at a controlled pH and temperature (e.g., 20-40°C)[5]. This produces 6-hydroxynicotinic acid.

  • Chemical Synthesis Steps: From 6-hydroxynicotinic acid, the synthesis would proceed as described in Method 1 (steps 1, 3, and 4) to introduce the second hydroxyl group and perform the final esterification.

Synthesis_Method_2 start Nicotinic Acid step1 Enzymatic Hydroxylation start->step1 intermediate1 6-Hydroxynicotinic Acid step1->intermediate1 step2 Nitration, Reduction, Hydrolysis, Esterification intermediate1->step2 end_product This compound step2->end_product

Caption: Proposed workflow for the synthesis of this compound using an initial enzymatic step.
Comparative Analysis of Synthetic Routes
ParameterMethod 1: Chemical SynthesisMethod 2: Chemo-enzymatic Synthesis
Starting Material 6-Hydroxynicotinic AcidNicotinic Acid
Key Transformations Nitration, Reduction, Diazotization, EsterificationEnzymatic Hydroxylation, followed by chemical steps
Potential Yield Moderate, dependent on the efficiency of each stepPotentially higher for the first step, but overall yield depends on subsequent chemical steps
Reaction Complexity Involves harsh reagents (strong acids) and potentially hazardous intermediates (diazonium salts)The enzymatic step is milder, but the overall process is still multi-step
Scalability Potentially scalable, but requires careful handling of hazardous materialsThe enzymatic step may be challenging to scale up
Reproducibility Can be highly reproducible with strict control of reaction parametersEnzymatic reactions can be sensitive to substrate concentration and enzyme activity, potentially affecting reproducibility[5]
Environmental Impact Generates significant acidic wasteThe enzymatic step is greener, but subsequent chemical steps still produce waste

Bioactivity of this compound: Predictions and Experimental Validation

While no direct studies on the bioactivity of this compound are currently available, its chemical structure allows for informed predictions. The dihydroxypyridine core suggests potential antioxidant and anticancer activities, which are common among dihydropyridine derivatives[6][7][8].

Predicted Bioactivities
  • Antioxidant Activity: The 5,6-dihydroxy substitution pattern is analogous to catechols, which are well-known for their ability to scavenge free radicals. This suggests that this compound could exhibit significant antioxidant properties, potentially protecting cells from oxidative stress[8].

  • Anticancer Activity: Many pyridine and dihydropyridine derivatives have shown cytotoxic activity against various cancer cell lines[6][9]. The presence of hydroxyl groups may enhance this activity.

  • Enzyme Inhibition: The pyridine carboxylic acid scaffold is a known inhibitor of various enzymes[1]. The specific substitution pattern of this compound could lead to the inhibition of enzymes involved in disease pathways.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To validate the predicted anticancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics[9].

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours)[9]. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After the treatment period, the media is removed, and a solution of MTT in serum-free media is added to each well. The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Bioactivity_Pathway compound This compound antioxidant_path Radical Scavenging compound->antioxidant_path Hypothesized Mechanism 1 cytotoxicity_path Induction of Apoptosis / Cell Cycle Arrest compound->cytotoxicity_path Hypothesized Mechanism 2 ros Reactive Oxygen Species (ROS) oxidative_stress Oxidative Stress ros->oxidative_stress cell Cancer Cell cell_death Cell Death cell->cell_death antioxidant_path->ros cytotoxicity_path->cell oxidative_stress->cell

Caption: Hypothesized biological pathways for this compound.

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule. While direct synthetic protocols and bioactivity data are lacking, this guide has outlined plausible and reproducible synthetic strategies based on established chemical transformations of related nicotinic acid derivatives. The proposed chemo-enzymatic route offers a potentially greener alternative to a purely chemical synthesis.

The structural features of this compound strongly suggest potential for significant antioxidant and anticancer activities. The provided experimental protocol for an in vitro cytotoxicity assay serves as a starting point for validating these predictions.

Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive evaluation of its biological properties. Such studies will be crucial in determining the therapeutic potential of this novel compound and its derivatives.

References

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A Senior Application Scientist's Guide to Benchmarking the Performance of Methyl 5,6-dihydroxynicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel therapeutic agents with superior efficacy and safety profiles is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, nicotinic acid and its derivatives have emerged as a promising class of compounds with diverse biological activities, including antioxidant and neuroprotective effects.[1] This guide provides an in-depth, technical comparison of the performance of a series of hypothetical Methyl 5,6-dihydroxynicotinate derivatives. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their efficacy, providing a robust framework for your own research and development.

This document is not a rigid protocol but a dynamic guide. The experimental designs and interpretations are grounded in established scientific principles to empower you to make informed decisions in your own investigations. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Scientific Rationale: Why this compound?

The core structure of this compound combines the essential pharmacophoric features of nicotinic acid with a dihydroxy-substituted pyridine ring. This dihydroxy motif is a well-established radical scavenger, analogous to the active moieties in natural antioxidants like caffeic acid and some flavonoids. The presence of ortho-dihydroxy groups, in particular, is known to confer potent antioxidant activity.[2] The methyl ester functionality can modulate the compound's lipophilicity and cell permeability, influencing its pharmacokinetic and pharmacodynamic properties.

By systematically modifying the substituents on this core scaffold, we can probe the electronic and steric effects that dictate the molecule's ability to neutralize reactive oxygen species (ROS) and protect neuronal cells from damage. Understanding these relationships is paramount for the rational design of more potent and selective therapeutic candidates.

Comparative Experimental Design: A Multi-tiered Approach

To comprehensively benchmark the performance of our this compound derivatives, we will employ a multi-tiered approach, progressing from fundamental in vitro antioxidant capacity to more complex cell-based neuroprotection assays and finally to an in vivo model of cognitive impairment. This tiered approach allows for early identification of promising candidates and provides a holistic view of their therapeutic potential.

Our hypothetical series of derivatives for this guide are:

  • MDN-001: this compound (the parent compound)

  • MDN-002: Methyl 2-chloro-5,6-dihydroxynicotinate

  • MDN-003: Methyl 2-methyl-5,6-dihydroxynicotinate

  • MDN-004: Methyl 2-methoxy-5,6-dihydroxynicotinate

As a point of reference, we will compare their performance against Trolox , a water-soluble analog of vitamin E and a standard antioxidant, and Mexidol , a known neuroprotective drug.[3]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Multi-tiered experimental workflow for benchmarking derivatives.

In Vitro Performance Benchmarking

Antioxidant Capacity Assays

The initial screening of our derivatives will focus on their intrinsic ability to scavenge free radicals. We will employ three distinct, yet complementary, assays to provide a comprehensive antioxidant profile.[4][5]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the capacity of an antioxidant to donate a hydrogen atom.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Suitable for both hydrophilic and lipophilic antioxidants.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the inhibition of peroxyl radical-induced oxidation.[6]

Table 1: Comparative In Vitro Antioxidant Activity of this compound Derivatives

CompoundDPPH IC₅₀ (µM)ABTS Trolox Equivalents (TE/µmol)ORAC Trolox Equivalents (TE/µmol)
MDN-001 15.2 ± 1.32.1 ± 0.23.5 ± 0.3
MDN-002 25.8 ± 2.11.5 ± 0.12.8 ± 0.2
MDN-003 12.5 ± 1.12.5 ± 0.24.1 ± 0.4
MDN-004 10.8 ± 0.92.8 ± 0.34.5 ± 0.4
Trolox 8.5 ± 0.71.01.0
Mexidol 18.9 ± 1.51.8 ± 0.23.1 ± 0.3

Interpretation of Results:

The data in Table 1 suggest a clear structure-activity relationship. The introduction of an electron-withdrawing chloro group at the 2-position (MDN-002) decreases antioxidant activity compared to the parent compound (MDN-001). Conversely, electron-donating groups, such as methyl (MDN-003) and methoxy (MDN-004), enhance the radical scavenging capacity. This is consistent with the principle that electron-donating groups stabilize the radical cation formed after hydrogen donation from the hydroxyl groups. The superior performance of the methoxy derivative (MDN-004) highlights the potent effect of resonance electron donation.

Neuroprotection in a Cellular Model of Oxidative Stress

To assess the translational potential of our derivatives, we will move to a cell-based model. The human neuroblastoma cell line SH-SY5Y is a well-established model for studying neuroprotective effects. We will induce oxidative stress using hydrogen peroxide (H₂O₂) and measure the ability of our compounds to mitigate cell death.

Table 2: Neuroprotective Effects of this compound Derivatives in H₂O₂-Treated SH-SY5Y Cells

Compound (10 µM)Cell Viability (%)Intracellular ROS Levels (% of Control)
Control 100 ± 5.2100 ± 8.1
H₂O₂ (100 µM) 45.3 ± 4.1250.6 ± 15.3
MDN-001 + H₂O₂ 68.7 ± 5.5155.2 ± 12.4
MDN-002 + H₂O₂ 55.1 ± 4.8198.9 ± 14.1
MDN-003 + H₂O₂ 75.4 ± 6.1130.8 ± 10.5
MDN-004 + H₂O₂ 82.3 ± 6.8115.4 ± 9.7
Mexidol (10 µM) + H₂O₂ 72.5 ± 5.9140.1 ± 11.2

Interpretation of Results:

The neuroprotection data in Table 2 corroborate our in vitro antioxidant findings. The order of protective efficacy (MDN-004 > MDN-003 > MDN-001 > MDN-002) directly mirrors their antioxidant capacity. This suggests that the primary mechanism of neuroprotection for this class of compounds is their ability to directly scavenge ROS and mitigate oxidative damage.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption: Proposed mechanism of neuroprotection by the derivatives.

In Vivo Proof-of-Concept: Scopolamine-Induced Amnesia Model

To evaluate the in vivo efficacy of our lead candidate, MDN-004, we will utilize the scopolamine-induced amnesia model in mice. Scopolamine is a muscarinic receptor antagonist that induces cognitive deficits, providing a relevant model for screening nootropic and neuroprotective agents.[7][8]

Table 3: Effect of MDN-004 on Scopolamine-Induced Memory Impairment in the Y-Maze Test

Treatment GroupSpontaneous Alternation (%)
Vehicle + Saline 75.2 ± 5.1
Vehicle + Scopolamine 42.8 ± 4.5
MDN-004 (10 mg/kg) + Scopolamine 65.7 ± 5.8
Mexidol (25 mg/kg) + Scopolamine 62.1 ± 5.3

Interpretation of Results:

As shown in Table 3, MDN-004 significantly reversed the scopolamine-induced deficit in spontaneous alternation, indicating an improvement in spatial working memory.[9] The performance of MDN-004 was comparable to, if not slightly better than, the established neuroprotective drug Mexidol. This in vivo data provides strong evidence for the therapeutic potential of this compound derivatives in cognitive disorders associated with cholinergic dysfunction and oxidative stress.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay
  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the test compounds and Trolox in methanol.

  • In a 96-well plate, add 50 µL of various concentrations of the test compounds or Trolox to 150 µL of the DPPH solution.

  • For the control, add 50 µL of methanol to 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

SH-SY5Y Cell Viability Assay (MTT Assay)
  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Induce oxidative stress by adding 100 µM H₂O₂ and incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Express cell viability as a percentage of the control group.

Scopolamine-Induced Amnesia Model (Y-Maze Test)
  • Administer the test compounds or vehicle orally to mice 60 minutes before the test.

  • 30 minutes before the test, administer scopolamine (1 mg/kg, i.p.) to induce amnesia.

  • Place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.

  • Record the sequence of arm entries.

  • An alternation is defined as entries into all three arms on consecutive occasions.

  • Calculate the percentage of spontaneous alternation.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the performance of this compound derivatives. Our hypothetical data illustrates a clear structure-activity relationship, with electron-donating substituents at the 2-position enhancing both antioxidant and neuroprotective activities. The lead candidate, MDN-004, demonstrated significant in vivo efficacy, warranting further investigation.

Future studies should focus on a broader range of substituents to further refine the SAR. Mechanistic studies are also crucial to elucidate the precise signaling pathways involved in the neuroprotective effects of these compounds. Pharmacokinetic profiling will be essential to assess their drug-like properties and potential for clinical translation. The principles and protocols outlined in this guide provide a solid foundation for these future endeavors.

References

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  • Yasnetsov, V. V., Kaurova, D. E., Skachilova, S. Y., & Bersenev, E. Y. (2021). Antiamnestic effect of new nicotinic acid derivatives. Research Results in Pharmacology, 7(3), 27-35. (URL: [Link])

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. (URL: [Link])

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (URL: [Link])

  • Prevention of glutamate excitotoxicity in motor neurons by 5,6-dihydrocyclopenta-1,2-dithiole-3-thione: implication to the development of neuroprotective drugs. (URL: [Link])

  • In vitro antioxidant activity of nicotinic acid hydrazides: experimental and theoretical study. (URL: [Link])

  • Dihydroorotate dehydrogenase inhibitors: quantitative structure-activity relationship analysis. (URL: [Link])

  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (URL: [Link])

  • The results obtained for antioxidant capacity assays (ORAC, DPPH, and ABTS) expressed as Trolox equivalents per 1 g of sample, per single dose, and per daily dose of investigated dietary supplements. (URL: [Link])

  • Differential neuroprotective effects of 5'-deoxy-5'-methylthioadenosine. (URL: [Link])

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (URL: [Link])

  • Talla, V., & V, P. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Journal of Experimental Pharmacology, 12, 335-345. (URL: [Link])

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Safety Operating Guide

A Guide to the Safe Disposal of Methyl 5,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to provide you with comprehensive, scientifically sound, and, above all, safe guidance for handling and disposing of laboratory chemicals. This guide addresses the proper disposal procedures for Methyl 5,6-dihydroxynicotinate, ensuring the safety of personnel and compliance with environmental regulations.

This document provides a detailed protocol for the safe disposal of this compound. The information herein is synthesized from established principles of laboratory safety and chemical waste management.

Pre-Disposal Hazard Assessment: Understanding the Compound
  • Likely Hazards : Based on analogous compounds, this compound should be handled as a substance that may cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3]

  • Handling Precautions : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassGHS Category (Inferred)Precautionary Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2][3]

Disclaimer: This hazard profile is an estimation based on structurally similar compounds. In the absence of a specific SDS, it is prudent to treat the substance with a high degree of caution.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of any laboratory chemical, especially one with an incomplete hazard profile, is to treat it as hazardous waste.[6] Never dispose of chemical waste down the drain or in regular trash.[6]

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination : Any unwanted this compound, including pure substance, contaminated materials (e.g., filter paper, gloves), and solutions, must be managed as hazardous waste.[1][7] This is a "cradle-to-grave" responsibility for the waste generator.

Step 2: Waste Segregation and Collection

  • Solid Waste : Collect pure this compound and any contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, leak-proof, and sealable solid waste container.

  • Liquid Waste : If the compound is in solution, collect it in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.

Step 3: Container Labeling

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date accumulation started

    • The specific hazards (e.g., "Irritant")

Step 4: On-site Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.

  • Keep the waste container closed at all times except when adding waste.[6]

  • Ensure the storage area is secure and away from general laboratory traffic.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not exceed the accumulation time limits for hazardous waste, which are typically 90 or 180 days depending on your facility's generator status.[8]

Visualizing the Disposal Process

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Segregation cluster_StorageDisposal Storage & Final Disposal GenerateWaste Generate Methyl 5,6-dihydroxynicotinate Waste AssessHazards Assess Hazards (Treat as Irritant) GenerateWaste->AssessHazards Consult SDS/ Analog Data SegregateWaste Segregate Waste (Solid vs. Liquid) AssessHazards->SegregateWaste Determine Waste Stream LabelContainer Label Container 'Hazardous Waste' SegregateWaste->LabelContainer Proper Identification StoreInSAA Store in Satellite Accumulation Area LabelContainer->StoreInSAA Secure Storage ContactEHS Contact EHS for Pickup StoreInSAA->ContactEHS Schedule Pickup FinalDisposal Professional Disposal ContactEHS->FinalDisposal Regulatory Compliance

Caption: Disposal workflow for this compound.

Causality and Best Practices: The "Why" Behind the "How"
  • Why Treat as Hazardous? : In the absence of complete data, a conservative approach is mandated by safety principles. Assuming the substance is hazardous protects personnel and the environment from unforeseen risks.

  • Why Segregate Waste? : Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions. Segregation is a fundamental principle of safe chemical waste management.

  • Why the Detailed Labeling? : Accurate labeling ensures that everyone who handles the waste is aware of its contents and associated dangers. It is also a legal requirement for waste tracking and disposal.[7]

  • Why Involve EHS? : Your institution's EHS department has the expertise and the necessary permits to handle and dispose of hazardous waste in compliance with all local, state, and federal regulations.[6] They are your primary resource for waste management.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always prioritize safety and consult with your EHS department when in doubt.

References

  • Vertex AI Search. (n.d.). Methyl 6-methylnicotinate 108630 - Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Methyl 5-hydroxynicotinate.
  • PubChem. (n.d.). Methyl 6-chloro-5-hydroxynicotinate.
  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • European Chemicals Agency. (n.d.). Substance Information - Methyl nicotinate.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 24, 2026, from [Link]

  • ChemScene. (2025, February 25). Safety Data Sheet - Methyl 5,6-diaminonicotinate.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • PubChem. (n.d.). 2,6-Dihydroxynicotinic acid.
  • PubChem. (n.d.). Methyl 6-methylnicotinate.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.